N-Desthiobiotin-N-bis(PEG4-t-butyl ester)
Descripción
BenchChem offers high-quality N-Desthiobiotin-N-bis(PEG4-t-butyl ester) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Desthiobiotin-N-bis(PEG4-t-butyl ester) including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanoyl-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H75N3O14/c1-33-34(42-38(47)41-33)11-9-8-10-12-35(44)43(15-19-50-23-27-54-31-29-52-25-21-48-17-13-36(45)56-39(2,3)4)16-20-51-24-28-55-32-30-53-26-22-49-18-14-37(46)57-40(5,6)7/h33-34H,8-32H2,1-7H3,(H2,41,42,47)/t33-,34+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUELEIRDQBMWBK-SZAHLOSFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC(=O)N1)CCCCCC(=O)N(CCOCCOCCOCCOCCC(=O)OC(C)(C)C)CCOCCOCCOCCOCCC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](NC(=O)N1)CCCCCC(=O)N(CCOCCOCCOCCOCCC(=O)OC(C)(C)C)CCOCCOCCOCCOCCC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H75N3O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
822.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to N-Desthiobiotin-N-bis(PEG4-t-butyl ester): A Trifunctional Linker for Advanced Targeted Protein Degradation Strategies
Introduction: Beyond the Linear Linker in Targeted Protein Degradation
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in drug discovery, moving from occupancy-driven inhibition to event-driven pharmacology that hijacks the cell's ubiquitin-proteasome system (UPS) for targeted protein degradation. A PROTAC molecule is a heterobifunctional entity comprising a ligand for a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects them.[1][2] While often viewed as a simple spacer, the linker is a critical determinant of a PROTAC's efficacy, influencing the stability of the crucial ternary complex (target protein-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties such as solubility and cell permeability.[1]
This guide moves beyond simple linear linkers to provide a detailed examination of a more complex, trifunctional scaffold: N-Desthiobiotin-N-bis(PEG4-t-butyl ester) . This molecule is not merely a linker but a sophisticated chemical tool designed to impart multiple functionalities to a final PROTAC conjugate. We will dissect its molecular architecture, explore the causal reasoning behind the selection of each component, and provide detailed protocols for its application, offering researchers, scientists, and drug development professionals a comprehensive understanding of its potential in creating next-generation protein degraders.
Molecular Architecture and Core Components
N-Desthiobiotin-N-bis(PEG4-t-butyl ester) is a branched, PEG-based linker.[3][4] Its structure integrates three distinct functional modules: a reversible affinity tag (N-Desthiobiotin), a branched hydrophilic spacer (N-bis(PEG4)), and two orthogonally protected reactive handles (-t-butyl ester).
| Component | Chemical Name | Formula | Molecular Weight ( g/mol ) | CAS Number |
| Full Molecule | N-Desthiobiotin-N-bis(PEG4-t-butyl ester) | C40H75N3O14 | ~822.1 | 2353409-60-4 |
Component 1: The N-Desthiobiotin Moiety - A Reversible Anchor
Desthiobiotin is a sulfur-free analog of biotin.[5] While the biotin-streptavidin interaction is one of the strongest non-covalent bonds known in nature (Kd ≈ 10⁻¹⁵ M), making it effectively irreversible, the desthiobiotin-streptavidin interaction is significantly weaker (Kd ≈ 10⁻⁹ - 10⁻¹¹ M).[5][6] This weaker, yet still high-affinity, binding is the cornerstone of its utility.
Causality of Choice: The selection of desthiobiotin over biotin is a deliberate strategy for applications requiring the gentle and reversible capture of a target molecule.[7] In the context of PROTAC development, a desthiobiotin-tagged degrader can be used for:
-
Affinity Purification: Immobilizing the PROTAC on a streptavidin matrix to pull down its binding partners, including the target protein and associated E3 ligase complex components.
-
Target Engagement Studies: Eluting the captured complex under mild, physiological conditions by simple competition with free biotin, preserving the integrity of the proteins for downstream analysis like Western Blotting or mass spectrometry.[8][9]
The harsh, denaturing conditions required to break the biotin-streptavidin bond would destroy these delicate protein-protein interactions, rendering such analyses impossible.
Component 2: The N-bis(PEG4) Spacer - The Hydrophilic Scaffold
The core of the linker consists of two discrete polyethylene glycol (PEG) chains, each with four ethylene oxide repeat units, attached to a central nitrogen atom. PEG linkers are widely employed in bioconjugation and drug delivery for several key reasons:[10][11]
-
Enhanced Solubility: PEG chains are highly hydrophilic, which can significantly improve the aqueous solubility of often-hydrophobic PROTAC molecules, a common challenge in their development.
-
Biocompatibility and Low Immunogenicity: PEG is biologically inert and generally does not elicit an immune response.[3]
-
Flexibility: The rotational freedom of the C-O bonds in the PEG backbone provides conformational flexibility, which is crucial for allowing the target protein and the E3 ligase to adopt a productive orientation for efficient ubiquitination within the ternary complex.[1]
-
Optimized Length: The length of the linker is a critical parameter that must be empirically optimized for each target-ligase pair.[1] The defined length of the twin PEG4 chains provides a specific spatial separation, which can be a starting point for linker length optimization.
Causality of Choice: The branched, dual-PEG4 structure offers a three-dimensional scaffolding that can influence the vector and trajectory of the attached ligands. This can be advantageous over a linear linker in exploring the optimal geometry for ternary complex formation.
Component 3: The bis(t-butyl ester) Groups - The Protected Reactive Handles
The molecule terminates in two carboxylic acid groups that are masked as tert-butyl (t-butyl) esters. The t-butyl ester is a robust protecting group for carboxylic acids, valued for its stability under a wide range of reaction conditions, including those that are basic or nucleophilic.[12]
Causality of Choice: This protection strategy is fundamental to a controlled, sequential synthesis of a PROTAC. The carboxylic acids are the points of attachment for the warhead and anchor ligands. The t-butyl esters prevent the carboxylic acids from reacting prematurely. Their key feature is that they can be selectively removed (deprotected) under acidic conditions, typically using trifluoroacetic acid (TFA), to reveal the free carboxylic acids for conjugation.[13][14] This orthogonality allows the researcher to perform other chemical modifications on the molecule without affecting the protected carboxyls. The presence of two protected handles allows for the potential synthesis of multi-specific degraders or the attachment of other functionalities, such as imaging agents.
Experimental Workflows and Protocols
The utility of N-Desthiobiotin-N-bis(PEG4-t-butyl ester) is best illustrated through its application in a typical PROTAC development workflow.
Diagram: PROTAC Synthesis and Application Workflow
Below is a conceptual workflow illustrating the synthesis of a PROTAC using this linker and its subsequent use in a pull-down experiment.
Caption: Workflow for PROTAC synthesis and affinity pull-down.
Protocol 1: Deprotection of t-butyl Esters and PROTAC Synthesis
This protocol describes the deprotection of the linker followed by a two-step amide coupling to synthesize a final PROTAC.
Materials:
-
N-Desthiobiotin-N-bis(PEG4-t-butyl ester)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Dimethylformamide (DMF), anhydrous
-
Warhead ligand with a primary or secondary amine
-
Anchor ligand with a primary or secondary amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Reverse-phase HPLC for purification
-
Mass spectrometer for characterization
Methodology:
-
Deprotection of t-butyl Esters: a. Dissolve N-Desthiobiotin-N-bis(PEG4-t-butyl ester) (1 equivalent) in anhydrous DCM to a concentration of 0.1 M. b. Add TFA to the solution to a final concentration of 20-50% (v/v). c. Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS until the starting material is consumed and the di-acid product is formed.[15][16] d. Remove the solvent and excess TFA under reduced pressure (in vacuo). Co-evaporate with toluene (3x) to ensure complete removal of residual acid. The resulting N-Desthiobiotin-N-bis(PEG4-acid) is typically used in the next step without further purification.[17]
-
First Amide Coupling (Attachment of Warhead): a. Dissolve the crude di-acid linker (1 equivalent) in anhydrous DMF. b. Add the amine-containing warhead ligand (1.1 equivalents). c. Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the mixture. d. Stir the reaction at room temperature for 4-12 hours. Monitor progress by LC-MS. e. Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid, saturated sodium bicarbonate, and brine. f. Dry the organic layer over sodium sulfate, filter, and concentrate. g. Purify the mono-substituted product by reverse-phase HPLC.
-
Second Amide Coupling (Attachment of Anchor): a. Dissolve the purified Warhead-Linker conjugate (1 equivalent) in anhydrous DMF. b. Add the amine-containing anchor ligand (1.1 equivalents). c. Add HATU (1.2 equivalents) and DIPEA (3 equivalents). d. Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS. e. Purify the final PROTAC molecule using reverse-phase HPLC. f. Confirm the identity and purity of the final product by high-resolution mass spectrometry and NMR.
Protocol 2: Desthiobiotin-Based Affinity Pull-Down Assay
This protocol details the use of the desthiobiotin-tagged PROTAC to isolate its binding partners from a cell lysate.
Materials:
-
Purified desthiobiotin-tagged PROTAC
-
Cells expressing the target protein
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Streptavidin-coated magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (Wash buffer containing 2-10 mM free D-biotin)
-
SDS-PAGE gels and Western Blotting reagents
-
Antibodies against the target protein and E3 ligase components
Methodology:
-
Cell Lysis: a. Treat cells with the desthiobiotin-PROTAC or a vehicle control for the desired time. b. Harvest cells and lyse them in ice-cold lysis buffer. c. Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. d. Collect the supernatant (clarified lysate).
-
Affinity Capture: a. Equilibrate the streptavidin magnetic beads by washing them three times with lysis buffer. b. Add the clarified cell lysate to the equilibrated beads. c. Incubate for 1-2 hours at 4°C with gentle rotation to allow the desthiobiotin-PROTAC and its bound proteins to bind to the beads.
-
Washing: a. Place the tube on a magnetic stand to capture the beads and discard the supernatant. b. Wash the beads 3-5 times with cold wash buffer to remove non-specifically bound proteins.
-
Elution: a. Add elution buffer (containing free biotin) to the beads. b. Incubate for 30-60 minutes at room temperature with gentle agitation to competitively displace the desthiobiotin-tagged complex from the streptavidin beads.[5][7] c. Place the tube on the magnetic stand and collect the supernatant, which contains the eluted proteins.
-
Analysis: a. Analyze the eluted proteins by SDS-PAGE and Western Blotting using antibodies specific for the target protein, components of the recruited E3 ligase (e.g., Cullin, VHL, CRBN), and other potential binding partners.
Conclusion and Future Outlook
N-Desthiobiotin-N-bis(PEG4-t-butyl ester) represents a sophisticated and versatile tool in the chemical biologist's arsenal for developing targeted protein degraders. Its trifunctional design provides a rational solution to several challenges in the field. The desthiobiotin tag enables the gentle isolation and analysis of the PROTAC's binding partners, providing crucial insights into the mechanism of action. The dual PEG4 chains offer a defined, hydrophilic, and flexible scaffold that can be crucial for achieving optimal ternary complex geometry and favorable pharmacokinetic properties. Finally, the orthogonally protected carboxyl groups allow for a controlled and modular synthesis. As the field of targeted protein degradation continues to evolve, moving towards more complex targets and multi-specific degraders, the demand for such intelligent, multi-functional linkers will undoubtedly grow, paving the way for the rational design of more potent and selective therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 3. N-Desthiobiotin-N-bis(PEG4-t-butyl ester), 2353409-60-4 | BroadPharm [broadpharm.com]
- 4. N-Desthiobiotin-N-bis(PEG4-t-butyl ester), CAS 2353409-60-4 | AxisPharm [axispharm.com]
- 5. Desthiobiotin Affinity Ligand [biosyn.com]
- 6. researchgate.net [researchgate.net]
- 7. Easily reversible desthiobiotin binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fishersci.ie [fishersci.ie]
- 9. interchim.fr [interchim.fr]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Targeted Protein Degrader Linkers - JenKem Technology USA [jenkemusa.com]
- 12. benchchem.com [benchchem.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. tert-Butyl Esters [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. N-Desthiobiotin-N-bis(PEG4-Acid) | BroadPharm [broadpharm.com]
The Versatile Molecular Tool: A Technical Guide to N-Desthiobiotin-N-bis(PEG4-t-butyl ester)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Desthiobiotin-N-bis(PEG4-t-butyl ester) represents a sophisticated chemical probe designed for the reversible capture and selective release of biomolecules. This guide provides an in-depth exploration of its chemical properties, functional characteristics, and practical applications in life sciences research. By integrating a desthiobiotin moiety for gentle, competitive elution from streptavidin supports with cleavable t-butyl ester groups, this reagent offers a multi-faceted approach to affinity purification, proteomics, and drug discovery. This document serves as a comprehensive resource, detailing the molecule's physicochemical properties, protocols for its use in affinity pull-down assays, and the underlying principles that govern its utility.
Introduction: A Molecule Designed for Controlled Interactions
In the realm of bioconjugation and affinity-based purification, the strength of the interaction between biotin and streptavidin is both a celebrated advantage and a significant limitation. The quasi-irreversible nature of this bond often necessitates harsh, denaturing conditions to elute captured targets, potentially compromising their structural and functional integrity[1][2]. N-Desthiobiotin-N-bis(PEG4-t-butyl ester) emerges as an elegant solution to this challenge. It is a branched polyethylene glycol (PEG) linker that features two key functional components: a desthiobiotin headgroup and two t-butyl ester-protected carboxyl groups[3][4].
The core innovation of this molecule lies in its dual functionality. The desthiobiotin group, a sulfur-free analog of biotin, binds to streptavidin with high specificity but with a significantly lower affinity, allowing for gentle elution under physiological conditions using an excess of free biotin[5][6]. The two PEG4 (polyethylene glycol) arms enhance aqueous solubility and provide spatial separation between the desthiobiotin and the terminal functional groups[7]. These arms terminate in t-butyl esters, which serve as protecting groups for carboxylic acids. Upon cleavage under acidic conditions, these carboxyl groups are exposed, enabling further conjugation or modification of the captured biomolecule. This technical guide will dissect the chemical properties that underpin these functionalities and provide practical protocols for their application in a research setting.
Physicochemical Properties
A thorough understanding of the physicochemical properties of N-Desthiobiotin-N-bis(PEG4-t-butyl ester) is paramount for its effective use in experimental design. These properties dictate its behavior in various solvents, its stability, and its reactivity.
| Property | Value | Source(s) |
| Molecular Formula | C₄₀H₇₅N₃O₁₄ | [8] |
| Molecular Weight | 822.05 g/mol | [8] |
| Purity | ≥95% | [8] |
| Appearance | Crystalline solid | [9] |
| Storage | -20°C | |
| Solubility | ||
| DMSO (Dimethyl sulfoxide) | Soluble | |
| DMF (Dimethylformamide) | Soluble | |
| Ethanol | ~0.5 mg/mL (for D-desthiobiotin) | |
| Aqueous Buffers | Sparingly soluble |
Expert Insights on Solubility: The presence of the PEG4 linkers enhances the hydrophilicity of the molecule. However, for optimal use in aqueous buffers, it is recommended to first dissolve the compound in a water-miscible organic solvent such as DMSO or DMF to create a concentrated stock solution. This stock solution can then be diluted into the desired aqueous buffer[9][10]. This procedure ensures complete dissolution and prevents the formation of aggregates that could interfere with downstream applications. For aqueous solutions, it is advisable to prepare them fresh before use to minimize potential hydrolysis of the ester groups over time[9][10].
Chemical Reactivity and Binding Kinetics
The utility of N-Desthiobiotin-N-bis(PEG4-t-butyl ester) is defined by two primary chemical events: the reversible binding of the desthiobiotin moiety to streptavidin and the acid-labile cleavage of the t-butyl ester protecting groups.
The Desthiobiotin-Streptavidin Interaction: A Reversible Affinity
The interaction between desthiobiotin and streptavidin is a key feature that distinguishes it from the more conventional biotin-streptavidin system. While still highly specific, the absence of the sulfur atom in the desthiobiotin ring system results in a significantly weaker binding affinity.
| Ligand | Dissociation Constant (Kd) with Streptavidin | Elution Conditions | Source(s) |
| Biotin | ~10⁻¹⁵ M | Harsh, denaturing conditions (e.g., low pH, high salt, boiling in SDS) | [1][10] |
| Desthiobiotin | ~10⁻¹¹ M | Mild, competitive elution with excess free biotin | [10] |
This difference of several orders of magnitude in binding affinity is the cornerstone of the "soft-release" characteristic of desthiobiotin-based purification. Elution can be achieved under physiological conditions by introducing a high concentration of free biotin, which competitively displaces the desthiobiotinylated molecule from the streptavidin binding pocket[5][6]. This preserves the native conformation and activity of the eluted proteins and protein complexes.
References
- 1. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. goldbio.com [goldbio.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Desthiobiotin-Streptavidin-Affinity Mediated Purification of RNA-Interacting Proteins in Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. interchim.fr [interchim.fr]
- 7. Desthiobiotin-PEG3-acid | BroadPharm [broadpharm.com]
- 8. A Simple and Effective Cleavable Linker for Chemical Proteomics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Synthesis of N-Desthiobiotin-N-bis(PEG4-t-butyl ester)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-Desthiobiotin in PROTAC Development
PROTACs are novel therapeutic modalities that leverage the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins. These molecules typically consist of a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker plays a pivotal role in determining the efficacy and pharmacokinetic properties of the PROTAC.
N-Desthiobiotin serves as a valuable component in PROTAC design. As a derivative of biotin, it retains a high affinity for avidin and streptavidin, which can be exploited for purification and detection purposes. Unlike the nearly irreversible bond between biotin and streptavidin, desthiobiotin allows for gentle and reversible binding, enabling the elution and recovery of tagged molecules under mild conditions. The branched polyethylene glycol (PEG) chains in N-Desthiobiotin-N-bis(PEG4-t-butyl ester) enhance its solubility and provide a flexible spacer, while the t-butyl ester protected carboxyl groups offer a handle for further chemical modifications after deprotection.
Synthetic Strategy: A Two-Step Approach
The synthesis of N-Desthiobiotin-N-bis(PEG4-t-butyl ester) is conceptually a two-step process:
-
Acylation of N-Desthiobiotin Amine: This step involves the reaction of the primary amine of N-desthiobiotin with a suitable PEGylated reagent containing a reactive group, typically an N-hydroxysuccinimide (NHS) ester. This forms a stable amide bond.
-
Introduction of t-Butyl Ester Moieties: The PEGylated reagent used in the first step is pre-functionalized with t-butyl ester protected carboxylic acid groups.
This guide will focus on the practical execution of the acylation step, which is the core of the synthesis, and the subsequent deprotection of the t-butyl esters to yield the final desired product.
Core Reaction: NHS Ester-Mediated Acylation
The fundamental reaction is the nucleophilic attack of the primary amine of desthiobiotin on the carbonyl carbon of an NHS ester-activated PEG linker. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as
The Reversible Handshake: A Technical Guide to the Mechanism and Application of Desthiobiotin-PEG Linkers
For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, affinity purification, and targeted therapeutics, the choice of a linker can be as critical as the active molecules themselves. This guide provides an in-depth exploration of desthiobiotin-PEG linkers, a versatile class of molecules that offer a unique combination of high-affinity, reversible binding and advantageous physicochemical properties. We will delve into the core mechanism of action, provide field-proven insights into experimental design, and present detailed protocols to empower your research and development endeavors.
The Core Principle: A Tale of Two Affinities
At the heart of the desthiobiotin-PEG linker's functionality lies the nuanced interaction between desthiobiotin and streptavidin. While the biotin-streptavidin bond is renowned for its extraordinary strength, approaching that of a covalent bond, its near-irreversibility can be a significant drawback in applications requiring the recovery of a captured molecule.[1][2] Desthiobiotin, a sulfur-less analog of biotin, provides an elegant solution.
Desthiobiotin binds to the same pocket on the streptavidin tetramer as biotin but with a significantly weaker affinity.[2][3][4] This is primarily due to a much faster dissociation rate, allowing for the gentle and efficient elution of desthiobiotin-tagged molecules under mild conditions, typically through competitive displacement with an excess of free biotin.[4][5][6] This "soft-release" characteristic is a major advantage, preserving the native conformation and function of the eluted biomolecules.[3][6]
| Ligand | Streptavidin Binding Affinity (Kd) | Key Characteristic |
| Biotin | ~10⁻¹⁴ - 10⁻¹⁵ M[2][6] | Near-irreversible binding |
| Desthiobiotin | ~10⁻¹¹ M[6][7][8] | Reversible, high-affinity binding |
This fundamental difference in binding kinetics is the cornerstone of the utility of desthiobiotin in a wide array of applications.
The PEG Advantage: More Than Just a Spacer
The polyethylene glycol (PEG) component of the linker is far from being a passive spacer. This hydrophilic and biocompatible polymer imparts a range of beneficial properties to the conjugated molecule.[9][10] The strategic incorporation of a PEG chain can:
-
Enhance Solubility: PEGylation significantly increases the water solubility of hydrophobic molecules, which is crucial for their handling and application in aqueous biological environments.[10][11]
-
Reduce Steric Hindrance: The flexible PEG chain extends the desthiobiotin moiety away from the conjugated biomolecule, minimizing steric clashes and ensuring efficient binding to the deep pocket of streptavidin.[9]
-
Improve Pharmacokinetics: In therapeutic applications, PEG linkers can increase the stability and circulation half-life of a drug by shielding it from enzymatic degradation and reducing renal clearance.[11][12]
-
Minimize Immunogenicity: The PEG chain can "mask" the conjugated molecule from the immune system, reducing the likelihood of an immune response.[9]
The length of the PEG linker is a critical design parameter. Longer PEG chains generally provide greater flexibility and solubility but may not be ideal for all applications.[9][12] The optimal PEG length often needs to be empirically determined for each specific application.
The Chemistry of Connection: Choosing the Right Tool for the Job
Desthiobiotin-PEG linkers are available with a variety of reactive functional groups, enabling their conjugation to a wide range of biomolecules. The choice of conjugation chemistry is dictated by the available functional groups on the target molecule and the desired stability of the resulting bond.[9][10][13]
Amine-Reactive Chemistry: NHS Esters
N-hydroxysuccinimide (NHS) esters are highly reactive towards primary amines (-NH₂), which are abundant in proteins on the N-terminus and the side chain of lysine residues.[13] This chemistry forms a stable amide bond and is a robust and widely used method for protein labeling.[14]
Causality in Experimental Choice: NHS ester chemistry is often the first choice for labeling proteins due to the prevalence of lysine residues. However, it is important to use an amine-free buffer (e.g., PBS) at a slightly alkaline pH (7.2-8.0) to ensure efficient conjugation and minimize hydrolysis of the NHS ester.[14]
Thiol-Reactive Chemistry: Maleimides
Maleimide groups react specifically with free sulfhydryl (-SH) groups, found in cysteine residues, to form a stable thioether bond.[13] This provides a more site-specific method of conjugation compared to NHS esters, as cysteine residues are generally less abundant than lysines.
Causality in Experimental Choice: Maleimide chemistry is ideal when site-specific labeling is desired and a free cysteine is available or can be engineered into the protein. The reaction is most efficient at a neutral pH (6.5-7.5).[4] It is crucial to avoid buffers containing thiols, such as DTT or 2-mercaptoethanol, as they will compete for reaction with the maleimide.
Bioorthogonal Chemistry: Click Chemistry
Click chemistry encompasses a set of reactions that are highly specific, efficient, and biocompatible.[15] The most common forms used in bioconjugation are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[15][16][17] Desthiobiotin-PEG linkers functionalized with either an azide or an alkyne (or a strained alkyne like DBCO) allow for precise and stable conjugation to a molecule containing the complementary functional group.[13][16]
Causality in Experimental Choice: Click chemistry is the preferred method when high specificity and bioorthogonality are required, particularly in complex biological environments like cell lysates or in living cells.[1][15] SPAAC is advantageous as it does not require a cytotoxic copper catalyst, making it suitable for live-cell imaging applications.[16]
Applications in the Field: From Purification to Targeted Degradation
The unique properties of desthiobiotin-PEG linkers have led to their widespread adoption in various cutting-edge applications.
Affinity Purification and Pull-Down Assays
The reversible binding of desthiobiotin makes it an ideal tool for affinity purification of proteins and their interaction partners.[18][19][20][21][22] A "bait" protein is labeled with a desthiobiotin-PEG linker and immobilized on streptavidin-coated beads. This is then used to "pull down" interacting "prey" proteins from a cell lysate. The entire complex can then be gently eluted with a solution of free biotin, preserving the integrity of the protein-protein interactions for downstream analysis such as mass spectrometry.[14][20][22]
Diagram: Workflow for a Desthiobiotin-Based Pull-Down Assay
Caption: A streamlined workflow for a pull-down assay using a desthiobiotin-PEG linker.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that co-opt the cell's own ubiquitin-proteasome system to induce the degradation of a target protein.[11][16][23] A PROTAC consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component of a PROTAC, and PEG-based linkers are frequently used to improve their solubility and cell permeability.[11][23][24] Desthiobiotin-PEG linkers can be used in the synthesis of PROTACs, for example, by using click chemistry to conjugate the target-binding and E3 ligase-recruiting moieties.[16] The length and composition of the linker can have a profound impact on the efficacy of the PROTAC.[23][24]
Diagram: General Mechanism of PROTAC Action
Caption: The mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
The following are detailed, self-validating protocols for common applications of desthiobiotin-PEG linkers.
Protocol for Protein Labeling with a Desthiobiotin-PEG-NHS Ester
This protocol describes the labeling of a protein with a desthiobiotin-PEG linker containing an NHS ester.
Materials:
-
Protein to be labeled (in an amine-free buffer such as PBS, pH 7.2-8.0)
-
Desthiobiotin-PEG-NHS ester
-
Anhydrous DMSO or DMF
-
Desalting column or dialysis cassette for buffer exchange
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Reagent Preparation: Immediately before use, dissolve the Desthiobiotin-PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM. Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved Desthiobiotin-PEG-NHS ester to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v).
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Quench the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove the excess, unreacted labeling reagent by buffer exchange using a desalting column or dialysis into a suitable storage buffer.
-
Validation: The degree of labeling can be assessed using a variety of methods, including HABA assays or mass spectrometry.
Protocol for a Protein Pull-Down Assay
This protocol outlines the steps for a pull-down assay to identify protein-protein interactions using a desthiobiotinylated bait protein.[14][20][21][22]
Materials:
-
Desthiobiotinylated bait protein
-
Streptavidin-conjugated magnetic beads or agarose resin
-
Cell lysate containing potential prey proteins
-
Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Elution Buffer (Binding/Wash Buffer containing 10 mM Biotin)
-
Microcentrifuge tubes
-
Magnetic stand (for magnetic beads) or centrifuge
Procedure:
-
Bead Preparation: Resuspend the streptavidin beads and transfer the desired amount to a new microcentrifuge tube. Wash the beads three times with Binding/Wash Buffer.
-
Bait Immobilization: Add the desthiobiotinylated bait protein to the washed beads and incubate for 30-60 minutes at room temperature with gentle rotation to allow for binding.
-
Washing: Pellet the beads and wash them three times with Binding/Wash Buffer to remove any unbound bait protein.
-
Prey Capture: Add the cell lysate to the beads with the immobilized bait protein. Incubate for 1-2 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads and wash them 3-5 times with cold Binding/Wash Buffer to remove non-specifically bound proteins.
-
Elution: Add the Elution Buffer to the beads and incubate for 10-30 minutes at 37°C with gentle mixing to release the bait-prey complexes.
-
Analysis: Collect the eluate and analyze the protein content by SDS-PAGE, Western blotting, or mass spectrometry to identify the captured prey proteins.
Conclusion
Desthiobiotin-PEG linkers represent a powerful and versatile class of reagents for a wide range of applications in life sciences and drug development. Their unique combination of reversible, high-affinity binding and the advantageous physicochemical properties conferred by the PEG spacer make them an invaluable tool for researchers. A thorough understanding of the underlying mechanism of action and the principles of bioconjugation chemistry is paramount for the successful design and execution of experiments. By leveraging the information and protocols provided in this guide, researchers can confidently employ desthiobiotin-PEG linkers to advance their scientific discoveries.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Easily reversible desthiobiotin binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. interchim.fr [interchim.fr]
- 7. medchemexpress.com [medchemexpress.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. precisepeg.com [precisepeg.com]
- 10. precisepeg.com [precisepeg.com]
- 11. benchchem.com [benchchem.com]
- 12. purepeg.com [purepeg.com]
- 13. Ultimate Guide to Choosing the Right Biotin PEG Linker | AxisPharm [axispharm.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. benchchem.com [benchchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Click Chemistry Conjugations | Springer Nature Experiments [experiments.springernature.com]
- 18. fishersci.ie [fishersci.ie]
- 19. apexbt.com [apexbt.com]
- 20. m.youtube.com [m.youtube.com]
- 21. Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis - Creative Proteomics [creative-proteomics.com]
- 22. youtube.com [youtube.com]
- 23. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
The A-to-Z Guide to Bifunctional PEG Reagents: From Synthesis to Application in Advanced Drug Development
Foreword: The Transformative Role of Bifunctional PEG Reagents in Modern Therapeutics
In the landscape of advanced drug development, the pursuit of enhanced therapeutic efficacy, improved safety profiles, and controlled drug delivery is paramount. Poly(ethylene glycol) (PEG), a hydrophilic and biocompatible polymer, has long been a cornerstone in this endeavor through the process of PEGylation.[1][2][3] The advent of bifunctional PEG reagents represents a significant leap forward, offering researchers and drug developers unprecedented control over the design and functionality of complex bioconjugates and drug delivery systems.[4][]
This in-depth technical guide provides a comprehensive exploration of the physicochemical properties of bifunctional PEG reagents. Moving beyond a mere recitation of facts, this document delves into the "why" behind the "how," offering field-proven insights into the synthesis, characterization, and application of these versatile molecules. As you navigate this guide, you will gain a deeper understanding of the critical interplay between the structural attributes of bifunctional PEGs and their performance in sophisticated therapeutic applications, empowering you to make more informed decisions in your research and development endeavors.
The Architectural Versatility of Bifunctional PEG Reagents
Bifunctional PEG reagents are linear or branched PEG molecules possessing reactive functional groups at both termini.[][6] This dual functionality is the cornerstone of their utility, enabling them to act as molecular bridges or linkers, connecting two different molecules or moieties.[]
There are two primary classes of bifunctional PEG reagents:
-
Homobifunctional PEGs: These reagents possess identical reactive groups at both ends (X-PEG-X).[7] They are primarily used for crosslinking applications, such as the formation of hydrogels or the intramolecular cyclization of proteins.[][8]
-
Heterobifunctional PEGs: These reagents feature two distinct functional groups at their termini (X-PEG-Y).[][9] This architectural feature is particularly valuable in targeted drug delivery and bioconjugation, as it allows for the sequential and site-specific attachment of different molecules, such as a targeting ligand and a therapeutic agent.[9][10]
The choice of functional groups is critical and is dictated by the desired conjugation chemistry. Common reactive moieties include:
-
N-hydroxysuccinimide (NHS) esters: For reaction with primary amines (e.g., lysine residues in proteins).[3][11]
-
Maleimides: For specific reaction with sulfhydryl groups (e.g., cysteine residues).[3]
-
Azides and Alkynes: For use in "click chemistry," a highly efficient and specific cycloaddition reaction.[3][10]
-
Amines and Carboxylic Acids: For various coupling reactions.[3][]
-
Thiols: For reaction with maleimides or for disulfide bond formation.[]
The molecular weight of the PEG chain is another critical parameter that influences the physicochemical properties of the final conjugate, including its solubility, stability, and pharmacokinetic profile.[2][12]
Synthesis and Purification: Building the Molecular Scaffolds
The synthesis of bifunctional PEG reagents is a multi-step process that requires precise control over chemical reactions to ensure high purity and functionality.
Synthetic Strategies for Heterobifunctional PEGs
A common approach for synthesizing heterobifunctional PEGs involves the desymmetrization of a symmetrical PEG diol.[10] This can be achieved by protecting one hydroxyl group while modifying the other, followed by deprotection and subsequent functionalization of the newly available hydroxyl group.[13]
Another versatile method is the ring-opening polymerization of ethylene oxide initiated by a molecule already containing one of the desired functional groups (or a protected precursor).[10][14] The polymerization is then terminated to introduce the second functional group.
Diagram: Synthetic Workflow for a Heterobifunctional PEG
Caption: General workflow for the synthesis of a heterobifunctional PEG reagent.
Purification and Quality Control
Purification of bifunctional PEG reagents is crucial to remove unreacted starting materials, byproducts, and PEGs with incorrect functionality. Techniques such as column chromatography and recrystallization are commonly employed.
Rigorous quality control is essential to ensure the identity, purity, and reactivity of the final product. This involves a suite of analytical techniques, which will be discussed in the following section.
Comprehensive Characterization of Bifunctional PEG Reagents and Their Conjugates
The precise characterization of bifunctional PEG reagents and their subsequent bioconjugates is non-negotiable for ensuring product quality, safety, and efficacy.[15] The inherent heterogeneity of PEGylation reactions necessitates a multi-faceted analytical approach.[15]
Analytical Techniques for PEG Reagents and PEGylated Products
| Technique | Primary Application | Information Obtained | Resolution |
| SDS-PAGE | Routine purity assessment, MW estimation | Apparent molecular weight, degree of PEGylation | Moderate[15] |
| Size-Exclusion Chromatography (SEC-HPLC) | Separation of PEGylated species from unreacted protein and aggregates | Hydrodynamic radius, purity, quantification | High[15][16] |
| Reversed-Phase Chromatography (RP-HPLC) | Separation of isoforms based on hydrophobicity | Purity, quantification of different PEGylated species | High[15][16] |
| Mass Spectrometry (MALDI-TOF, ESI-MS) | Definitive MW determination, site of PEGylation | Precise molecular weight, number of attached PEGs, location of PEGylation | Very High[15][17] |
| NMR Spectroscopy | Structural elucidation of PEG reagents | Confirmation of functional groups and polymer backbone structure | High[18] |
Diagram: Analytical Workflow for Characterizing a PEGylated Protein
Caption: Multi-modal analytical workflow for comprehensive characterization.
Experimental Protocol: SEC-HPLC for Purity Assessment of a PEGylated Protein
This protocol provides a general framework for assessing the purity of a PEGylated protein using SEC-HPLC.
Materials:
-
PEGylated protein sample
-
Unmodified protein standard
-
Mobile Phase (e.g., phosphate-buffered saline, pH 7.4)
-
SEC-HPLC column suitable for the molecular weight range of interest
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dissolve the PEGylated protein sample and the unmodified protein standard in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the samples through a 0.22 µm syringe filter.[15]
-
Instrument Setup: Equilibrate the SEC-HPLC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Injection and Separation: Inject a specific volume of the unmodified protein standard onto the column and record the chromatogram. This will serve as a reference. Subsequently, inject the same volume of the PEGylated protein sample.
-
Detection: Monitor the column effluent using a UV detector at 280 nm (for proteins) or 214 nm.[15]
-
Data Analysis: Integrate the peaks in the chromatograms to determine the retention times and peak areas. The PEGylated protein will elute earlier than the unmodified protein due to its larger hydrodynamic size. The presence of a peak corresponding to the unmodified protein in the PEGylated sample indicates an incomplete reaction. The presence of earlier eluting peaks may suggest aggregation.
Applications in Advanced Drug Development
The unique properties of bifunctional PEG reagents make them indispensable tools in various aspects of drug development.
Targeted Drug Delivery
Heterobifunctional PEGs are instrumental in the design of targeted drug delivery systems, such as antibody-drug conjugates (ADCs).[9] One end of the PEG linker can be attached to a targeting moiety (e.g., an antibody or peptide) that recognizes a specific receptor on diseased cells, while the other end is conjugated to a potent therapeutic agent.[9] This approach enhances the therapeutic index by concentrating the drug at the site of action and minimizing systemic toxicity.[9]
Formation of Hydrogels for Controlled Release
Bifunctional PEGs, particularly homobifunctional ones, are widely used as crosslinkers in the formation of hydrogels.[][8] These three-dimensional polymer networks can encapsulate therapeutic molecules and release them in a controlled manner.[19][20][21] The release mechanism can be diffusion-controlled, swelling-controlled, or chemically-controlled, depending on the design of the hydrogel.[19] By incorporating cleavable linkers within the hydrogel matrix, the release of the encapsulated drug can be triggered by specific physiological conditions, such as changes in pH or the presence of certain enzymes.[19][22]
Diagram: Mechanism of a Stimuli-Responsive PEG Hydrogel
Caption: Stimuli-responsive drug release from a PEG hydrogel.
Stability, Degradation, and Regulatory Considerations
While PEGylation generally enhances the stability of therapeutic molecules, the stability of the PEGylated conjugate itself and the potential for degradation are critical considerations.[12][23][24]
Stability and Degradation Pathways
The stability of a PEGylated drug can be influenced by factors such as pH, temperature, and the presence of enzymes.[23] The linkage between the PEG and the therapeutic molecule is often the most susceptible point for degradation. For instance, ester linkages are prone to hydrolysis.[21] Understanding these degradation pathways is crucial for formulation development and for defining appropriate storage conditions.[23]
Immunogenicity and Regulatory Landscape
Although PEG is considered to be non-immunogenic, there have been reports of anti-PEG antibodies in some patients, which can affect the efficacy and safety of PEGylated therapeutics.[16][25][26] Regulatory agencies like the FDA require a thorough assessment of the immunogenicity of PEGylated drugs.[26][27][28] The development of assays to detect both anti-drug and anti-PEG antibodies is a critical part of the nonclinical and clinical development program.[26]
Conclusion: The Future is Functional
Bifunctional PEG reagents have fundamentally transformed the landscape of bioconjugation and drug delivery. Their architectural flexibility, coupled with a deep understanding of their physicochemical properties, allows for the rational design of sophisticated therapeutics with improved efficacy and safety profiles. As synthetic and analytical methodologies continue to advance, we can expect to see the emergence of even more innovative applications for these versatile molecular tools, further pushing the boundaries of what is possible in modern medicine.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. PEGylation - Wikipedia [en.wikipedia.org]
- 3. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 4. biopharminternational.com [biopharminternational.com]
- 6. researchgate.net [researchgate.net]
- 7. Homobifunctional Linear PEGs - CD Bioparticles [cd-bioparticles.net]
- 8. nofamerica.com [nofamerica.com]
- 9. purepeg.com [purepeg.com]
- 10. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis of heterobifunctional poly(ethylene glycol)s by an acetal protection method - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. lcms.cz [lcms.cz]
- 17. creativepegworks.com [creativepegworks.com]
- 18. Protein PEGylation Analysis - Creative Proteomics [creative-proteomics.com]
- 19. PEG Hydrogels for the Controlled Release of Biomolecules in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. PEG hydrogels for the controlled release of biomolecules in regenerative medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. resolvemass.ca [resolvemass.ca]
- 22. researchgate.net [researchgate.net]
- 23. pharmtech.com [pharmtech.com]
- 24. tandfonline.com [tandfonline.com]
- 25. researchgate.net [researchgate.net]
- 26. creativepegworks.com [creativepegworks.com]
- 27. betalifesci.com [betalifesci.com]
- 28. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of Reversibility: A Technical Guide to N-Desthiobiotin-N-bis(PEG4-t-butyl ester) for Advanced Research Applications
For Research Use Only
Authored by: A Senior Application Scientist
This guide provides an in-depth technical overview of N-Desthiobiotin-N-bis(PEG4-t-butyl ester), a versatile tool for researchers, scientists, and drug development professionals. We will delve into its core functionalities, provide field-proven insights into its applications, and offer detailed protocols to ensure its successful implementation in your research endeavors.
Introduction: Beyond the Irreversible Bond of Biotin
The biotin-streptavidin interaction, with its remarkably high affinity (Kd ≈ 10⁻¹⁵ M), has long been a cornerstone of biological research, enabling a wide array of applications in purification, detection, and immobilization. However, this near-irreversible bond presents a significant challenge when the gentle recovery of the target molecule is paramount. N-Desthiobiotin-N-bis(PEG4-t-butyl ester) emerges as a strategic alternative, offering the specificity of biotin-based systems with the crucial advantage of reversibility.
Desthiobiotin, a sulfur-free analog of biotin, binds to streptavidin with high specificity but a significantly lower affinity (Kd ≈ 10⁻¹¹ M)[1]. This allows for the competitive elution of desthiobiotin-tagged molecules under mild, physiological conditions, typically with an excess of free biotin[2][3]. This "soft-release" characteristic is particularly advantageous for preserving the native structure and function of proteins and their complexes[4].
N-Desthiobiotin-N-bis(PEG4-t-butyl ester) further enhances this system by incorporating a branched polyethylene glycol (PEG) linker. The dual PEG4 arms provide increased hydrophilicity, reduce steric hindrance, and offer a defined spacer length, which is critical in applications such as Proteolysis Targeting Chimeras (PROTACs) where precise spatial orientation is key to efficacy[1][5][6]. The terminal t-butyl ester groups serve as protecting groups for carboxylic acid functionalities, allowing for a controlled, two-step conjugation strategy.
The Core Mechanism: Reversible Binding and Controlled Conjugation
The utility of N-Desthiobiotin-N-bis(PEG4-t-butyl ester) is rooted in two key chemical principles: the reversible binding of desthiobiotin to streptavidin and the acid-labile nature of the t-butyl ester protecting groups.
The Principle of Reversible Affinity
The interaction between desthiobiotin and streptavidin is strong enough for efficient capture but weak enough to be readily reversed by competition with free biotin. This dynamic equilibrium is the foundation for its use in affinity purification.
A Two-Step Conjugation Strategy
The t-butyl ester groups provide a convenient method for orthogonal functionalization. They are stable under a variety of reaction conditions but can be selectively removed with a strong acid, such as trifluoroacetic acid (TFA), to reveal reactive carboxylic acid groups. This allows for a multi-step synthesis, for example, in the construction of PROTACs, where different moieties are sequentially added.
Quantitative Data Summary
| Parameter | Biotin | Desthiobiotin | Reference |
| Dissociation Constant (Kd) with Streptavidin | ~1 x 10⁻¹⁵ M | ~10⁻¹¹ M | [1] |
| Elution Conditions | Harsh, denaturing (e.g., 8M Guanidine-HCl, pH 1.5) | Mild, competitive (e.g., 10-50 mM free biotin) | [7] |
| t-Butyl Ester Deprotection Conditions | ||
| Reagent | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | [2][3][8] |
| Typical Concentration | 50% TFA in DCM (v/v) | [3] |
| Reaction Time | 1 - 5 hours at room temperature | [2][8] |
| Workup | Evaporation of solvent and TFA, precipitation in cold diethyl ether | [2][9] |
Experimental Protocols
Protocol 1: Deprotection of t-Butyl Ester Groups
This protocol describes the removal of the t-butyl protecting groups to yield the free carboxylic acid derivative.
Materials:
-
N-Desthiobiotin-N-bis(PEG4-t-butyl ester)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Cold diethyl ether
-
Round-bottom flask and magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve N-Desthiobiotin-N-bis(PEG4-t-butyl ester) in anhydrous DCM in a round-bottom flask to a concentration of 0.1-0.2 M.
-
In a well-ventilated fume hood, add an equal volume of TFA to the stirred solution to achieve a 1:1 (v/v) mixture of DCM and TFA[2].
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, remove the DCM and TFA under reduced pressure using a rotary evaporator[2][9].
-
Dissolve the crude residue in a minimal amount of DCM.
-
Precipitate the deprotected product, N-Desthiobiotin-N-bis(PEG4-acid), by adding the solution dropwise to a stirred, cold solution of diethyl ether[9].
-
Collect the precipitate by filtration and wash with cold diethyl ether.
-
Dry the product under vacuum. The resulting N-Desthiobiotin-N-bis(PEG4-acid) is now ready for conjugation.
Protocol 2: Amide Coupling to a Primary Amine
This protocol outlines the conjugation of the deprotected linker to a protein or other amine-containing molecule.
Materials:
-
N-Desthiobiotin-N-bis(PEG4-acid) (from Protocol 1)
-
Amine-containing molecule (e.g., protein, peptide, small molecule ligand)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reaction vials
Procedure:
-
Dissolve N-Desthiobiotin-N-bis(PEG4-acid) in anhydrous DMF or DMSO.
-
In a separate vial, dissolve the amine-containing molecule in an appropriate buffer or solvent. For proteins, a buffer free of primary amines (e.g., PBS, pH 7.2-8.0) is recommended.
-
To the solution of N-Desthiobiotin-N-bis(PEG4-acid), add 1.1 equivalents of HATU and 2 equivalents of DIPEA. Allow the activation to proceed for 15-30 minutes at room temperature.
-
Add the activated linker solution to the amine-containing molecule solution. The molar ratio of linker to the target molecule may need to be optimized depending on the desired degree of labeling.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purify the resulting conjugate using appropriate methods such as size-exclusion chromatography, dialysis, or HPLC to remove unreacted reagents.
Application Spotlight: PROTAC Synthesis
The branched structure of N-Desthiobiotin-N-bis(PEG4-t-butyl ester) makes it an excellent candidate for the synthesis of PROTACs. The desthiobiotin moiety can serve as a handle for purification or as a component of a dual-targeting PROTAC. The two PEG4 arms allow for the attachment of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, with the PEG linkers providing the necessary flexibility and spacing for the formation of a stable and productive ternary complex[5][6][10].
Conclusion
N-Desthiobiotin-N-bis(PEG4-t-butyl ester) is a sophisticated and versatile reagent that empowers researchers to overcome the limitations of traditional biotin-streptavidin systems. Its unique combination of reversible binding, enhanced hydrophilicity, and a branched structure for dual functionalization makes it an invaluable tool in affinity purification, protein labeling, and the development of novel therapeutics such as PROTACs. By understanding its core principles and employing the detailed protocols provided in this guide, scientists can confidently integrate this powerful molecule into their research workflows to achieve their scientific goals.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chempep.com [chempep.com]
A Senior Application Scientist's Guide to the Certificate of Analysis for N-Desthiobiotin-N-bis(PEG4-t-butyl ester)
Abstract
This technical guide provides an in-depth examination of the critical role and detailed composition of a Certificate of Analysis (CoA) for N-Desthiobiotin-N-bis(PEG4-t-butyl ester), a complex linker molecule pivotal in modern drug discovery and bioconjugation. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist of specifications. It delves into the causality behind the selection of core analytical methodologies—including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC)—and offers detailed, field-proven protocols. By synthesizing technical data with expert insights, this guide establishes a framework for understanding how a comprehensive CoA serves as a self-validating system, ensuring the identity, purity, and quality of this essential reagent, thereby safeguarding the integrity of downstream applications.
Introduction to N-Desthiobiotin-N-bis(PEG4-t-butyl ester): A Multifunctional Tool
N-Desthiobiotin-N-bis(PEG4-t-butyl ester) is a sophisticated, branched polyethylene glycol (PEG) linker molecule with significant applications in biomedical research, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] Its structure is meticulously designed for functionality:
-
Desthiobiotin Moiety: A derivative of biotin, it provides a reversible, moderate-affinity binding to streptavidin and avidin, making it useful for capture and purification steps.[3]
-
Branched PEG4 Arms: Two tetra-ethylene glycol (PEG4) chains enhance the molecule's solubility in aqueous and organic media, a crucial property for bioconjugation reactions.[4][5]
-
Terminal t-butyl Esters: These groups act as protecting groups for terminal carboxylic acids. They are stable under many reaction conditions but can be removed (deprotected) using acidic conditions to reveal reactive carboxyl groups for subsequent conjugation.[3]
Given its complex, multi-part structure, the identity, purity, and structural integrity of each batch of this linker are paramount. An impurity, such as a molecule with incomplete PEGylation or one lacking a t-butyl ester, could terminate a multi-step synthesis, yield an incorrect final compound, and invalidate subsequent biological data. Therefore, a rigorous Certificate of Analysis is not merely a quality control document; it is the foundational guarantee of the reagent's fitness for purpose.[6][7]
The Anatomy of a Trustworthy Certificate of Analysis
A Certificate of Analysis (CoA) is a batch-specific document that confirms a product meets its predetermined specifications. It is a formal declaration from the quality control department that provides transparent, verifiable data about a product's quality.[6][8][9] For a reagent like N-Desthiobiotin-N-bis(PEG4-t-butyl ester), a comprehensive CoA must include:
-
Product Identification: Unambiguous name, catalog number, and chemical structure.
-
Lot/Batch Number: A unique identifier that ensures traceability of the specific batch tested.[6][10]
-
Molecular Information: Molecular Formula (C₄₀H₇₅N₃O₁₄) and Molecular Weight (822.05 g/mol ).[11][12]
-
Analytical Tests & Specifications: A list of all tests performed, with the acceptable limits for each parameter.
-
Batch-Specific Results: The actual, quantitative results obtained for the specific lot being certified. A simple "Pass" is insufficient for critical parameters like purity.[10]
-
Methodology Reference: Identification of the analytical methods used for testing.
-
Dates & Authorization: Dates of manufacturing and analysis, along with an authorized signature, confirming review and approval.[6][7]
Core Analytical Methodologies & Data Interpretation
The scientific integrity of a CoA rests on the appropriate application and expert interpretation of robust analytical techniques. For N-Desthiobiotin-N-bis(PEG4-t-butyl ester), a multi-modal approach is non-negotiable.
Identity Confirmation: ¹H NMR Spectroscopy
-
Principle: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy probes the chemical environment of hydrogen atoms (protons) within a molecule. It provides definitive information about the molecular structure, including the number and types of protons and their connectivity.[13][14][15]
-
Causality: For this molecule, ¹H NMR is the single most powerful technique for confirming its complete structure. It can simultaneously verify the presence of the desthiobiotin core, the repeating units of the PEG chains, and the terminal t-butyl ester groups. The integration (area under the peaks) provides a quantitative ratio of these different parts, confirming the structure is intact.[14]
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.
-
Data Acquisition: Obtain the ¹H NMR spectrum, ensuring a sufficient number of scans for a good signal-to-noise ratio.
-
Data Processing: Process the spectrum by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Analysis: Integrate the peaks and assign them to the corresponding protons in the molecular structure.
A high-quality spectrum for N-Desthiobiotin-N-bis(PEG4-t-butyl ester) will exhibit characteristic signals:
-
~1.45 ppm: A sharp, intense singlet integrating to 18 protons (2 x -C(CH₃)₃). This is a critical signal for the t-butyl ester groups.
-
~3.5-3.7 ppm: A complex series of multiplets integrating to 64 protons, characteristic of the -CH₂-CH₂-O- repeating units of the two PEG4 chains.
-
Other Regions: Specific signals corresponding to the protons on the desthiobiotin ring and its alkyl chain will be present in the upfield and amide regions, confirming the presence of the core structure.
Identity Confirmation: Mass Spectrometry (MS)
-
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound with high precision.[5]
-
Causality: While NMR confirms the structure, MS provides orthogonal confirmation of identity by verifying the exact molecular weight. For a PEGylated compound, techniques like Electrospray Ionization (ESI) are ideal.[16] This test quickly flags any major structural deviations, such as the absence of a PEG arm or a protecting group.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Chromatography (LC): Inject the sample onto a C18 reversed-phase HPLC column. Elute with a gradient of water and acetonitrile, both containing a small amount of an additive like formic acid to promote ionization.
-
Ionization (MS): Direct the eluent from the LC into an ESI-MS instrument operating in positive ion mode.
-
Detection: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 200-1200).
-
Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺ and potentially other adducts like [M+Na]⁺. The expected m/z for [M+H]⁺ is approximately 823.05.
Purity Assessment: High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). A detector measures the components as they elute, producing a chromatogram where the area of each peak is proportional to its concentration.[17]
-
Causality: HPLC is the gold standard for determining the purity of small molecules and linkers. It can separate the target compound from starting materials, by-products, or degradants. For research and drug development, a purity of >95% is typically required. The heterogeneous nature of PEGylated compounds makes HPLC a crucial tool for ensuring batch-to-batch consistency.[4][5]
-
System: An HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 210 nm.[18]
-
Analysis: Calculate purity by the area percentage method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.
Data Synthesis: A Model Certificate of Analysis
The culmination of these analyses is a clear, concise CoA. Below is a model table summarizing the expected specifications and results for a high-quality batch.
| Test | Specification | Typical Results | Methodology |
| Appearance | White to off-white solid | Conforms | Visual Inspection |
| Identity by ¹H NMR | Structure conforms to reference | Conforms | ¹H NMR (400 MHz, CDCl₃) |
| Molecular Weight | 822.05 g/mol | 823.06 [M+H]⁺ | LC-MS (ESI+) |
| Purity by HPLC | ≥ 95.0% | 98.2% | RP-HPLC (210 nm) |
| Solubility | Soluble in DCM, DMF, DMSO | Conforms | Visual Inspection |
Workflow Visualization: From Sample to Certificate
A robust quality control process ensures that every batch is tested consistently and thoroughly before release. The following diagram illustrates the logical workflow.
Conclusion
The Certificate of Analysis for N-Desthiobiotin-N-bis(PEG4-t-butyl ester) is more than a formality; it is the cornerstone of reproducible science. For researchers in high-stakes fields like drug discovery, relying on a reagent backed by a transparent, technically rigorous, and multi-faceted analytical validation is essential. Understanding the "why" behind each test—from the structural confirmation by NMR to the purity verification by HPLC—empowers scientists to critically evaluate their materials, mitigate risks in their experiments, and ultimately accelerate their path to discovery with confidence in their foundational chemistry.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. N-Desthiobiotin-N-bis(PEG4-t-butyl ester), 2353409-60-4 | BroadPharm [broadpharm.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. frontiersin.org [frontiersin.org]
- 6. What is Certificate of Analysis (CoA) in Chemistry? | Advent [adventchembio.com]
- 7. alliancechemical.com [alliancechemical.com]
- 8. Certificate of analysis - Wikipedia [en.wikipedia.org]
- 9. artsyltech.com [artsyltech.com]
- 10. m.youtube.com [m.youtube.com]
- 11. N-Desthiobiotin-N-bis(PEG4-t-butyl ester), CAS 2353409-60-4 | AxisPharm [axispharm.com]
- 12. precisepeg.com [precisepeg.com]
- 13. emerypharma.com [emerypharma.com]
- 14. acdlabs.com [acdlabs.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. enovatia.com [enovatia.com]
- 17. Analytical measurement of PEGylated molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. CN101504393A - HPLC measuring method for d-biotin and its impurity content - Google Patents [patents.google.com]
Methodological & Application
N-Desthiobiotin-N-bis(PEG4-t-butyl ester) as a PROTAC linker.
Application Notes & Protocols
Topic: N-Desthiobiotin-N-bis(PEG4-t-butyl ester) as a Versatile Linker for PROTAC Development
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of the Linker in PROTAC Efficacy
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them.[1] These heterobifunctional molecules operate by hijacking the cell's native ubiquitin-proteasome system.[2][3] A PROTAC consists of three essential components: a ligand to engage a target Protein of Interest (POI), a second ligand to recruit an E3 ubiquitin ligase, and a chemical linker that connects these two elements.[4][5][6] This tripartite assembly forms a "ternary complex" (POI-PROTAC-E3 ligase), which facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][7]
While the choice of POI and E3 ligands determines the PROTAC's targets, the linker is a critical determinant of its overall success.[5][6] Far from being a passive spacer, the linker's length, composition, and rigidity profoundly influence the PROTAC's physicochemical properties, cell permeability, and, most importantly, the stability and geometry of the ternary complex.[4][][9] The linker scripts the choreography of the three-body interaction, and its optimization is paramount for achieving potent and selective protein degradation.[]
This guide provides a detailed examination of N-Desthiobiotin-N-bis(PEG4-t-butyl ester) , a novel linker building block, and outlines its strategic application in PROTAC synthesis and validation.
Molecular Profile: N-Desthiobiotin-N-bis(PEG4-t-butyl ester)
N-Desthiobiotin-N-bis(PEG4-t-butyl ester) is a heterobifunctional linker that offers a unique combination of functionalities for advanced PROTAC design.[10][11] Its structure can be deconstructed into three key components, each contributing distinct advantages.
-
Desthiobiotin Core: Desthiobiotin, a stable analog of biotin, serves as the central scaffold. Unlike the nearly irreversible bond between biotin and avidin/streptavidin, desthiobiotin exhibits a lower, reversible binding affinity.[12][13][14] While this property is valuable for affinity purification, within a PROTAC, the desthiobiotin moiety primarily functions as a unique, biocompatible, and rigid core. This defined structure can help pre-organize the attached ligands into a conformation favorable for ternary complex formation.[15]
-
Dual PEG4 Arms: The linker features two symmetrical polyethylene glycol (PEG) arms, each containing four ethylene glycol units. PEG chains are widely used in PROTAC design for several key reasons:[4][5]
-
Enhanced Solubility: PEG linkers are hydrophilic, which can significantly improve the aqueous solubility and overall drug-like properties of the final PROTAC molecule, a common challenge for these often large and greasy compounds.[2][16][17]
-
Flexibility and Optimization: The flexible nature of PEG chains allows for the systematic variation of linker length, which is crucial for optimizing the distance and orientation between the POI and E3 ligase to achieve productive ubiquitination.[17][]
-
-
Terminal t-Butyl Esters: Each PEG arm is capped with a tert-butyl (t-butyl) ester. This group serves as a robust protecting group for a carboxylic acid functionality.[19] The t-butyl esters are stable under a variety of reaction conditions, such as amide coupling, but can be efficiently removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to reveal the terminal carboxylic acids for subsequent conjugation steps.[19][20][21]
PROTAC Mechanism of Action
The ultimate goal of a PROTAC is to induce the degradation of a target protein. This process is catalytic and involves several key steps, as illustrated in the diagram below.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Part 1: PROTAC Synthesis Protocol
The dual-arm nature of N-Desthiobiotin-N-bis(PEG4-t-butyl ester) allows for a convergent synthetic strategy. The following protocol outlines the steps to deprotect the linker and sequentially couple it to a POI ligand and an E3 ligase ligand.
Synthetic Workflow Overview
Caption: General workflow for PROTAC synthesis using the di-acid linker.
Step 1: Deprotection of N-Desthiobiotin-N-bis(PEG4-t-butyl ester)
Rationale: This step uses trifluoroacetic acid (TFA) to efficiently cleave the t-butyl ester protecting groups, exposing the two terminal carboxylic acids required for subsequent amide coupling reactions.[20]
Materials:
-
N-Desthiobiotin-N-bis(PEG4-t-butyl ester)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask, magnetic stirrer
Protocol:
-
Dissolve N-Desthiobiotin-N-bis(PEG4-t-butyl ester) in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask.
-
In a well-ventilated fume hood, add an equal volume of TFA to the solution (to achieve a 1:1 v/v mixture).[21][22]
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Remove the solvent and excess TFA under reduced pressure (in vacuo).
-
The resulting di-acid linker can be co-evaporated with toluene (3x) to remove residual TFA and is often used in the next step without further purification.
Step 2 & 3: Sequential Amide Coupling
Rationale: This protocol uses HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent to form stable amide bonds between the carboxylic acids of the linker and amine-functionalized ligands.[23] A sequential approach (mono-coupling followed by a second coupling) is recommended to avoid statistical mixtures.
Materials:
-
Di-acid linker from Step 1
-
POI Ligand with an available amine (e.g., POI-NH2) (1.0 eq)
-
E3 Ligase Ligand with an available amine (e.g., E3-NH2) (1.1 eq)
-
HATU (1.2 eq per coupling)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq per coupling)
-
Dimethylformamide (DMF), anhydrous
-
Standard glassware and purification supplies (preparative HPLC)
Protocol (Mono-Coupling):
-
Dissolve the di-acid linker (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate one of the carboxylic acids.
-
Add the POI-NH2 (0.9 eq to favor mono-substitution) to the reaction mixture.
-
Stir the reaction at room temperature overnight. Monitor by LC-MS.
-
Upon formation of the desired mono-amide intermediate, purify this product using flash column chromatography or preparative HPLC.
Protocol (Final Coupling):
-
Dissolve the purified mono-amide intermediate (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes.
-
Add the E3-NH2 (1.1 eq) to the mixture.
-
Stir at room temperature overnight, monitoring by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and perform an aqueous workup (e.g., wash with 5% LiCl, saturated NaHCO3, and brine).[23]
-
Dry the organic layer, concentrate, and purify the final PROTAC product by preparative HPLC.
-
Characterize the final product thoroughly using LC-MS and NMR to confirm identity and purity.
Part 2: PROTAC Validation Protocols
Once synthesized, the PROTAC's biological activity must be rigorously validated. This involves a series of cell-based assays to confirm target protein degradation and assess downstream functional effects.[1][3][24]
Validation Workflow Overview
Caption: A logical workflow for the biological validation of a new PROTAC.
Protocol 1: Target Protein Degradation by Western Blot
Rationale: Western blotting is the gold-standard method to directly visualize and quantify the reduction in target protein levels following PROTAC treatment.[7][25]
Materials:
-
Appropriate cell line expressing the POI
-
Synthesized PROTAC and vehicle control (e.g., DMSO)
-
Cell culture reagents, plates, and incubator
-
Ice-cold PBS and RIPA lysis buffer with protease/phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels, transfer apparatus, PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-POI, anti-loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate and imaging system
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency. Treat cells with serial dilutions of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control for a set time (e.g., 18-24 hours).[25]
-
Cell Lysis: Place plates on ice, wash cells twice with ice-cold PBS, and add lysis buffer.[7] Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.[7]
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[7] Collect the supernatant and determine the protein concentration using a BCA assay.[25]
-
Sample Preparation: Normalize all samples to the same protein concentration. Add 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[7]
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[7]
-
Immunoblotting:
-
Detection: Apply ECL substrate and capture the chemiluminescent signal.
-
Analysis: Re-probe the blot with an antibody for a loading control (e.g., GAPDH) to ensure equal loading. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control. Plot the data to calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[25]
Protocol 2: Cellular Ubiquitination Assay
Rationale: This assay confirms that the PROTAC-induced degradation is occurring via the ubiquitin-proteasome system by detecting the polyubiquitination of the target protein.[26][27]
Materials:
-
Same as Western Blot protocol, plus:
-
Proteasome inhibitor (e.g., MG132)
-
Immunoprecipitation (IP) buffer
-
Antibody for IP (anti-POI)
-
Protein A/G agarose beads
-
Primary antibody against Ubiquitin
Protocol:
-
Cell Treatment: Seed and grow cells as described above. Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2-4 hours to allow ubiquitinated proteins to accumulate. Then, treat with the PROTAC at an effective concentration (e.g., 5x DC50) for 4-6 hours.
-
Cell Lysis: Lyse cells using a denaturing lysis buffer (e.g., RIPA buffer containing 1% SDS) to disrupt protein-protein interactions.[28] Sonicate to shear DNA.
-
Immunoprecipitation (IP):
-
Dilute the lysate with a non-denaturing buffer to reduce the SDS concentration.
-
Incubate the lysate with an antibody against the POI overnight at 4°C.
-
Add Protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complex.
-
Wash the beads several times with wash buffer to remove non-specific binders.[28]
-
-
Western Blot: Elute the captured proteins from the beads by boiling in sample buffer. Run the eluate on an SDS-PAGE gel and perform a Western blot as described above.
-
Detection: Probe the membrane with an anti-Ubiquitin antibody. A high molecular weight smear or laddering pattern in the PROTAC-treated lane indicates polyubiquitination of the POI.
Protocol 3: Cell Viability Assay
Rationale: If the POI is essential for cell survival or proliferation (e.g., an oncoprotein), its degradation should lead to a decrease in cell viability.[29] Assays like MTT or CellTiter-Glo® quantify this functional outcome.[30]
Materials:
-
Cell line with dependency on the POI
-
96-well plates
-
Synthesized PROTAC
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells at an appropriate density in 96-well plates.
-
Compound Treatment: The next day, treat the cells with a range of PROTAC concentrations in triplicate. Include a vehicle control and a positive control (if available).
-
Incubation: Incubate the plates for a prolonged period (e.g., 72 hours) to allow for the phenotypic effects of protein degradation to manifest.[29]
-
Signal Measurement: Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol and measure luminescence.
-
Data Analysis: Normalize the data to the vehicle control wells. Plot the percent viability against the log of the PROTAC concentration to calculate the GI50 (concentration for 50% growth inhibition).
Data Presentation and Interpretation
Quantitative data from the validation assays should be summarized for clear comparison and interpretation.
| Parameter | Description | Typical Assay | Desired Outcome |
| DC50 | The concentration of PROTAC required to degrade 50% of the target protein. | Western Blot | Low nM range |
| Dmax | The maximum percentage of protein degradation achieved. | Western Blot | > 90% |
| Ubiquitination | Visual confirmation of a poly-ubiquitin smear on the target protein. | IP-Western | Positive Signal |
| GI50 / IC50 | The concentration of PROTAC that inhibits cell growth by 50%. | Cell Viability | Potent (correlates with DC50) |
References
- 1. benchchem.com [benchchem.com]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 9. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Easily reversible desthiobiotin binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. interchim.fr [interchim.fr]
- 15. precisepeg.com [precisepeg.com]
- 16. benchchem.com [benchchem.com]
- 17. nbinno.com [nbinno.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. rsc.org [rsc.org]
- 23. benchchem.com [benchchem.com]
- 24. scienceopen.com [scienceopen.com]
- 25. benchchem.com [benchchem.com]
- 26. bio-protocol.org [bio-protocol.org]
- 27. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
- 28. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 29. benchchem.com [benchchem.com]
- 30. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for N-Desthiobiotin-N-bis(PEG4-t-butyl ester) in Bioconjugation
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the effective use of N-Desthiobiotin-N-bis(PEG4-t-butyl ester), a novel heterotrifunctional linker designed for advanced bioconjugation strategies. This reagent uniquely combines a desthiobiotin moiety for reversible affinity capture, a branched polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and two t-butyl ester-protected carboxylic acids that can be deprotected for subsequent conjugation. The protocols herein are tailored for researchers, scientists, and drug development professionals, offering step-by-step guidance on protein modification, purification, and downstream functionalization. We delve into the causality behind experimental choices, ensuring a robust and reproducible workflow for applications ranging from targeted drug delivery to proteomics.
Introduction: A Multifunctional Tool for Modern Bioconjugation
The precise chemical modification of biomolecules is a cornerstone of numerous applications in biotechnology and medicine, including the development of antibody-drug conjugates (ADCs), targeted imaging agents, and tools for proteomic analysis.[1][2] The choice of linker is paramount to the success of these endeavors, dictating not only the efficiency of conjugation but also the stability, solubility, and biological activity of the final conjugate.[3]
N-Desthiobiotin-N-bis(PEG4-t-butyl ester) emerges as a sophisticated tool that addresses several key challenges in bioconjugation. Its architecture offers a tripartite advantage:
-
Reversible Affinity Tag (Desthiobiotin): Unlike the quasi-irreversible bond between biotin and streptavidin, desthiobiotin exhibits a lower binding affinity (Kd ≈ 10⁻¹¹ M), allowing for the gentle elution of captured biomolecules using competitive displacement with free biotin under physiological conditions.[4][5] This preserves the structural and functional integrity of sensitive protein complexes, a critical factor in pull-down assays and affinity purification.[6][7]
-
Branched PEG4 Spacer: The polyethylene glycol (PEG) component imparts favorable physicochemical properties to the conjugate. PEGylation is a well-established strategy to increase hydrophilicity, reduce aggregation, enhance stability, and minimize immunogenicity.[1][8][9] The branched structure with two PEG4 arms provides increased hydrodynamic radius and steric accessibility for subsequent reactions.
-
Protected Carboxylic Acids: The two t-butyl ester groups serve as latent carboxylic acids. This protecting group is stable under typical bioconjugation conditions but can be efficiently removed under mildly acidic conditions (e.g., using trifluoroacetic acid) to unveil reactive carboxyl groups.[10] This dual-functionality enables a multi-step conjugation strategy, where a biomolecule can be first labeled and purified via the desthiobiotin tag, and then further modified at the newly exposed carboxylates.
This guide will provide detailed protocols for leveraging these features in a typical bioconjugation workflow, from initial protein labeling to the final functionalization of the conjugate.
Reagent Properties and Handling
A thorough understanding of the reagent's properties is crucial for successful and reproducible experiments.
| Property | Value | Reference |
| Chemical Name | N-Desthiobiotin-N-bis(PEG4-t-butyl ester) | [11] |
| CAS Number | 2353409-60-4 | [12] |
| Molecular Formula | C40H75N3O14 | [11] |
| Molecular Weight | 822.1 g/mol | [11] |
| Purity | ≥95% | [12] |
| Appearance | White to off-white solid | [13] |
| Solubility | Soluble in organic solvents (DMSO, DMF) and aqueous buffers | [13] |
| Storage | Store at -20°C, desiccated. | [11] |
Reagent Preparation: For optimal results, prepare stock solutions of N-Desthiobiotin-N-bis(PEG4-t-butyl ester) immediately before use. Dissolve the reagent in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10-50 mM. Unused stock solutions can be stored at -20°C for up to two months when protected from moisture with a desiccant.[14] Avoid using old organic solvents, as they may have absorbed water, which can hydrolyze the activated esters in subsequent steps.[14]
Experimental Protocols
The following protocols outline a complete workflow for the bioconjugation of a target protein with N-Desthiobiotin-N-bis(PEG4-t-butyl ester), followed by affinity purification and deprotection for further modification.
Protocol 1: Activation of the Linker and Conjugation to a Target Protein
This protocol describes the activation of one of the t-butyl protected carboxyl groups to an NHS ester for conjugation to primary amines (e.g., lysine residues) on a target protein.
Rationale: Carbodiimide chemistry, using EDC and NHS, is a widely adopted method for creating stable amide bonds between carboxylic acids and primary amines under mild aqueous conditions. NHS is added to improve the efficiency of the EDC-mediated coupling and to form a more stable amine-reactive intermediate, reducing side reactions such as hydrolysis of the activated carboxyl group.[10]
Figure 1: Workflow for protein bioconjugation.
Materials:
-
N-Desthiobiotin-N-bis(PEG4-t-butyl ester)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Target Protein (e.g., IgG antibody)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting Columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
Procedure:
-
Prepare the Target Protein: Dissolve the target protein in Conjugation Buffer to a final concentration of 2-10 mg/mL. If the protein solution contains primary amines (e.g., Tris), exchange the buffer to PBS using a desalting column.
-
Activate the Linker:
-
In a separate microcentrifuge tube, dissolve N-Desthiobiotin-N-bis(PEG4-t-butyl ester) in DMSO to a concentration of 10 mM.
-
In another tube, prepare a fresh solution of 100 mM EDC and 100 mM NHS in Activation Buffer.
-
Add a 1.5-fold molar excess of the EDC/NHS solution to the linker solution.
-
Incubate at room temperature for 15-30 minutes to generate the NHS-activated linker.
-
-
Conjugate to Protein:
-
Add the activated linker solution to the protein solution. A 10- to 20-fold molar excess of the linker over the protein is a good starting point for optimization.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rocking.
-
-
Quench the Reaction: Add the Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS esters. Incubate for 15 minutes at room temperature.
-
Purify the Conjugate: Remove excess, unreacted labeling reagent and reaction byproducts by buffer exchange using a desalting column equilibrated with PBS.
Protocol 2: Affinity Purification of the Desthiobiotinylated Protein
This protocol utilizes the desthiobiotin tag for the efficient capture and gentle elution of the labeled protein from a streptavidin affinity resin.
Rationale: The reversible binding of desthiobiotin to streptavidin allows for the purification of the conjugate under mild, non-denaturing conditions.[6] Competitive elution with free biotin disrupts the desthiobiotin-streptavidin interaction, releasing the captured protein while preserving its native conformation and activity.[7][15]
Figure 2: Workflow for affinity purification.
Materials:
-
Desthiobiotinylated Protein Conjugate (from Protocol 1)
-
Streptavidin Magnetic Beads or Agarose Resin
-
Binding/Wash Buffer: PBS with 0.05% Tween-20 (PBST)
-
Elution Buffer: PBS with 50 mM Biotin, pH 7.4
Procedure:
-
Prepare Streptavidin Resin:
-
Resuspend the streptavidin resin slurry. Transfer an appropriate amount of resin to a microcentrifuge tube.
-
Wash the resin three times with Binding/Wash Buffer. For magnetic beads, use a magnetic stand to separate the beads from the supernatant. For agarose resin, centrifuge at low speed (e.g., 1000 x g) for 1 minute.
-
-
Bind the Conjugate:
-
Add the purified conjugate from Protocol 1 to the washed streptavidin resin.
-
Incubate for 1 hour at room temperature with gentle end-over-end rotation to allow for efficient binding.
-
-
Wash the Resin:
-
Separate the resin from the binding solution (this is the unbound fraction).
-
Wash the resin three to five times with Binding/Wash Buffer to remove non-specifically bound proteins.
-
-
Elute the Conjugate:
-
Add the Elution Buffer to the resin.
-
Incubate for 30-60 minutes at room temperature with gentle rotation. For enhanced elution, this step can be repeated.
-
Separate the resin and collect the supernatant containing the purified desthiobiotinylated protein.
-
Protocol 3: Deprotection of the t-butyl Ester Groups
This protocol describes the removal of the t-butyl protecting groups to expose the free carboxylic acids for subsequent conjugation.
Rationale: Trifluoroacetic acid (TFA) is a strong acid commonly used to cleave acid-labile protecting groups like t-butyl esters. The reaction is typically performed in a non-aqueous solvent like dichloromethane (DCM) to prevent side reactions. Scavengers such as triisopropylsilane (TIS) are often included to trap the reactive carbocations generated during the deprotection, preventing unwanted modifications to the protein.[10]
Materials:
-
Purified Desthiobiotinylated Protein (from Protocol 2)
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS)
-
Desalting Columns
Procedure:
-
Prepare for Deprotection: Lyophilize the purified protein conjugate to remove the aqueous buffer.
-
Deprotection Reaction:
-
Resuspend the lyophilized conjugate in a freshly prepared deprotection cocktail of 95% TFA, 2.5% water, and 2.5% TIS. Use a sufficient volume to fully dissolve the protein.
-
Incubate the reaction at room temperature for 2-4 hours.
-
-
Remove TFA: Remove the TFA by rotary evaporation or by drying under a gentle stream of nitrogen.
-
Final Purification: Resuspend the deprotected conjugate in a suitable buffer (e.g., PBS) and immediately purify using a desalting column to remove residual TFA and scavengers. The resulting protein now has free carboxyl groups available for further modification (e.g., via EDC/NHS chemistry to label with an amine-containing molecule).
Characterization of the Bioconjugate
Robust analytical methods are essential to validate the success of each step in the bioconjugation workflow.
| Analytical Method | Purpose | Key Parameters to Assess |
| SDS-PAGE | To visualize the increase in molecular weight of the protein after conjugation. | A shift in the band corresponding to the protein conjugate compared to the unmodified protein. |
| Mass Spectrometry (MS) | To confirm the covalent attachment of the linker and determine the degree of labeling (DOL).[16] | Intact mass analysis (e.g., by QTOF or Orbitrap MS) will show a mass increase corresponding to the number of linkers attached.[17] |
| UV-Vis Spectroscopy | To determine the protein concentration. | Measure absorbance at 280 nm. |
| Western Blot | To confirm the presence of the desthiobiotin tag. | Use a streptavidin-HRP conjugate to detect the biotinylated protein. |
Mass Spectrometry Analysis: For accurate DOL determination, native mass spectrometry is often preferred as it can maintain the protein's folded state and results in lower charge states, which improves mass separation of heterogeneous mixtures.[18] For complex conjugates like ADCs, deglycosylation prior to analysis can simplify the mass spectrum.[18]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | - Inactive EDC/NHS reagents- Presence of primary amines in protein buffer (e.g., Tris)- Insufficient molar excess of linker- pH of reaction is not optimal | - Use fresh EDC/NHS solutions- Buffer exchange protein into an amine-free buffer like PBS or MES- Optimize the molar ratio of linker to protein- Ensure conjugation pH is between 7.2-8.0 |
| Protein Precipitation | - High degree of labeling- Hydrophobic nature of the linker | - Reduce the molar excess of the linker- The PEG spacer in this reagent is designed to mitigate this, but if it occurs, consider adding solubility-enhancing agents. |
| Low Recovery from Affinity Purification | - Incomplete elution- Irreversible binding to resin | - Increase biotin concentration in elution buffer or perform multiple elution steps- Ensure you are using desthiobiotin and not biotin; the latter binds nearly irreversibly. |
| Incomplete Deprotection of t-butyl esters | - Insufficient reaction time or TFA concentration- Presence of water in the reaction | - Increase incubation time or use fresh TFA- Ensure the protein is fully lyophilized before adding the deprotection cocktail. |
Conclusion
N-Desthiobiotin-N-bis(PEG4-t-butyl ester) represents a versatile and powerful tool for advanced bioconjugation. Its unique combination of a reversible affinity tag, a hydrophilic PEG spacer, and protected functional groups enables sophisticated, multi-step modification strategies. The protocols and insights provided in this guide are designed to empower researchers to harness the full potential of this reagent, facilitating the development of novel protein conjugates for a wide array of applications in research, diagnostics, and therapeutics. By understanding the chemical principles behind each step and employing rigorous analytical characterization, scientists can achieve robust and reproducible results, accelerating innovation in the field of bioconjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 3. chempep.com [chempep.com]
- 4. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]
- 5. Easily reversible desthiobiotin binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Desthiobiotin-Streptavidin-Affinity Mediated Purification of RNA-Interacting Proteins in Mesothelioma Cells [jove.com]
- 7. Desthiobiotin-Streptavidin-Affinity Mediated Purification of RNA-Interacting Proteins in Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 9. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 10. benchchem.com [benchchem.com]
- 11. N-Desthiobiotin-N-bis(PEG4-t-butyl ester), 2353409-60-4 | BroadPharm [broadpharm.com]
- 12. N-Desthiobiotin-N-bis(PEG4-t-butyl ester), CAS 2353409-60-4 | AxisPharm [axispharm.com]
- 13. Desthiobiotin PEG Maleimide [nanocs.net]
- 14. interchim.fr [interchim.fr]
- 15. epicypher.com [epicypher.com]
- 16. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. agilent.com [agilent.com]
Application Note: Trifluoroacetic Acid-Mediated Deprotection of t-Butyl Esters in PEG Linkers
Introduction: The Critical Role of t-Butyl Ester Deprotection in PEGylated Drug Development
Polyethylene glycol (PEG) linkers are integral to modern drug development, enhancing the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. The t-butyl ester is a favored protecting group for carboxylic acid functionalities within these linkers due to its stability under various conditions and its clean, acid-labile removal. Trifluoroacetic acid (TFA) is the reagent of choice for this deprotection, offering high efficiency and volatile byproducts that simplify downstream processing.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the TFA-mediated deprotection of t-butyl esters in PEG linkers, covering the underlying mechanism, detailed protocols, and strategies for optimization and troubleshooting.
The Chemistry of Deprotection: Mechanism and Rationale
The deprotection of a t-butyl ester using TFA is an acid-catalyzed elimination reaction.[2][3] The process is initiated by the protonation of the ester's carbonyl oxygen by the strong acid, TFA. This initial step increases the electrophilicity of the carbonyl carbon, weakening the adjacent carbon-oxygen bond. Subsequently, this bond cleaves, leading to the formation of the desired carboxylic acid and a stable tertiary carbocation (the t-butyl cation).[2][3] The fate of this reactive t-butyl cation is critical, as it can lead to unwanted side reactions.[4] Typically, it is neutralized through deprotonation by the trifluoroacetate anion to form isobutylene gas, or it may react with the anion to form t-butyl trifluoroacetate.[5][6][7]
Caption: Mechanism of TFA-mediated t-butyl ester deprotection.
Optimizing Reaction Conditions: A Data-Driven Approach
The success of the deprotection reaction hinges on several key parameters. The following table summarizes typical conditions and their impact on the reaction outcome, derived from established protocols.[2][4][8][9]
| Parameter | Typical Range | Rationale & Impact on Outcome | Analytical Method |
| TFA Concentration | 20-95% (v/v) in DCM | Higher concentrations (e.g., 50-95%) lead to faster and more complete deprotection.[8][9] Lower concentrations may be used for sensitive substrates to minimize side reactions. | LC-MS, NMR |
| Reaction Time | 1-5 hours | Dependent on substrate reactivity and TFA concentration. Sterically hindered esters may require longer reaction times.[3][4] | TLC, LC-MS |
| Temperature | 0°C to Room Temp (20-25°C) | Most deprotections proceed efficiently at room temperature.[9] Lower temperatures can be employed to control exotherms and reduce side reactions with sensitive substrates. | Not typically monitored |
| Solvent | Dichloromethane (DCM) | Anhydrous DCM is the most common solvent due to its ability to dissolve both the PEG linker and TFA, and its relative inertness.[4] | - |
| Deprotection Efficiency | >95% | Generally a high-yielding reaction. | LC-MS, NMR |
| Crude Product Purity | 85-95% | Dependent on the presence of scavengers and the nature of the substrate. | HPLC |
Experimental Protocols
Protocol 1: Standard Deprotection of a PEG-t-Butyl Ester
This protocol provides a general procedure for the TFA-mediated deprotection of a t-butyl ester from a PEG linker.
Materials:
-
PEG-t-butyl ester
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Cold diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon supply (optional)
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the PEG-t-butyl ester in anhydrous DCM to a concentration of approximately 0.1–0.2 M.[2][4]
-
TFA Addition: While stirring at room temperature, add an equal volume of TFA to the DCM solution (a 1:1 v/v mixture).[4][10] Perform this step in a well-ventilated fume hood.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-5 hours.[4] Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[3][4]
-
Work-up: a. Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[4] To aid in the removal of residual TFA, co-evaporation with a solvent like toluene or DCM can be performed multiple times.[4] b. The resulting residue is the crude PEG-carboxylic acid, often as a TFA salt.
-
Purification (Precipitation): a. Dissolve the crude residue in a minimal amount of DCM. b. Precipitate the deprotected product by adding the solution dropwise to a stirred, cold solution of diethyl ether.[2] c. Collect the precipitated product by filtration or decantation.[5] d. Wash the precipitate with cold diethyl ether to remove non-polar impurities and dry under vacuum.[5][11]
Caption: Experimental workflow for TFA deprotection.
Protocol 2: Deprotection with Scavengers for Sensitive Substrates
When the PEG linker is attached to a molecule containing sensitive, nucleophilic residues (e.g., tryptophan, methionine, cysteine), the electrophilic t-butyl cation can cause unwanted side reactions.[4][12] Scavengers are added to the reaction mixture to trap this cation.[3][12]
Common Scavenger Cocktails:
-
TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5 v/v/v): A widely used cocktail for preventing t-butylation.[3][13]
-
TFA/Thioanisole/H₂O/1,2-Ethanedithiol (EDT) (90:5:3:2 v/v/v/v): Effective for substrates with multiple sensitive residues.
Procedure:
-
Dissolution: Dissolve the PEG-t-butyl ester substrate in a minimal amount of DCM.
-
Scavenger Addition: Add the chosen scavenger cocktail to the substrate solution. A typical ratio is 10 mL of the cocktail per gram of starting material.[11]
-
Reaction: Stir the mixture at room temperature for 1-4 hours.[3]
-
Monitoring, Work-up, and Purification: Follow steps 3-5 from Protocol 1. The purification step will also remove the scavengers and their byproducts.
Troubleshooting and Self-Validation
A successful protocol is one that is self-validating. Here are common issues and how to address them, ensuring the integrity of your results.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | - Insufficient reaction time.[4] - Low TFA concentration.[4][9] - Presence of water in reagents.[4] | - Extend the reaction time, monitoring by TLC or LC-MS.[4] - Ensure a sufficient excess of TFA is used (e.g., 50% v/v in DCM).[4] - Use anhydrous solvents and fresh TFA. |
| Side Product Formation | - Alkylation of nucleophilic residues by the t-butyl cation.[2][4] | - Add a scavenger such as triisopropylsilane (TIS) or water to the reaction mixture.[2][4] |
| Low Yield After Precipitation | - Product has some solubility in the precipitation solvent.[4] - Product is a viscous oil and difficult to handle.[4] | - Ensure the diethyl ether is sufficiently cold.[4] - Minimize the amount of solvent used to dissolve the crude product before precipitation.[4] - If the product is an oil, trituration with a non-solvent may induce solidification.[4] |
| Residual TFA in Final Product | - Incomplete removal during work-up. | - Co-evaporate with DCM or toluene multiple times.[4] - Confirm removal by ¹⁹F NMR if necessary.[5] |
Conclusion
The TFA-mediated deprotection of t-butyl esters is a robust and essential transformation in the synthesis and application of PEG linkers. By understanding the reaction mechanism, carefully selecting and optimizing reaction conditions, and employing scavengers when necessary, researchers can achieve high yields of the desired deprotected product. The protocols and troubleshooting guide provided in this application note serve as a comprehensive resource for professionals in the field of drug development to confidently and successfully perform this critical synthetic step.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. echemi.com [echemi.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
N-Desthiobiotin-N-bis(PEG4-t-butyl ester) for protein labeling
Application Note & Protocol
N-Desthiobiotin-N-bis(PEG4-t-butyl ester): A Multi-Functional Reagent for Advanced Protein Labeling and Tandem Affinity Purification
Abstract
This document provides a detailed technical guide for the use of N-Desthiobiotin-N-bis(PEG4-t-butyl ester), an advanced bioconjugation reagent designed for versatile protein labeling and subsequent affinity purification. We will explore the unique chemical features of this molecule, including the reversible affinity of the desthiobiotin tag, the utility of the dual PEG4 spacers, and the latent functionality of the t-butyl ester protected carboxyl groups. This guide offers detailed protocols for the conjugation of this reagent to target proteins, affinity capture using streptavidin-functionalized supports, and subsequent on-bead chemical modifications. The methodologies described herein are intended for researchers in proteomics, drug development, and molecular biology seeking to perform multi-step affinity-based assays, identify protein-protein interactions, or develop novel protein conjugates.
Principle and Advantages
N-Desthiobiotin-N-bis(PEG4-t-butyl ester) is a sophisticated chemical tool that builds upon the well-established biotin-streptavidin affinity system. Its design, however, incorporates several key features that overcome the limitations of traditional biotinylation reagents and open up possibilities for more complex experimental designs.
The Desthiobiotin Core: Reversible Affinity
At the heart of the reagent is desthiobiotin, a sulfur-less analog of biotin. While biotin's interaction with streptavidin is one of the strongest known non-covalent bonds (Kd ≈ 10-15 M), this near-irreversible binding necessitates harsh, denaturing conditions (e.g., boiling in SDS-PAGE loading buffer) for elution. Such conditions destroy protein structure, native conformations, and protein-protein interactions.
Desthiobiotin binds to streptavidin with a significantly lower affinity (Kd ≈ 10-11 M). This interaction is still highly specific and strong enough for efficient affinity capture, but it can be readily reversed under mild, competitive elution conditions by introducing an excess of free biotin. This allows for the recovery of labeled proteins and their binding partners in their native, functional state.
Dual PEG4 Spacers: Enhanced Solubility and Reduced Interference
The reagent features two polyethylene glycol (PEG) chains, each consisting of four ethylene glycol units (PEG4). These hydrophilic spacers serve multiple critical functions:
-
Improved Aqueous Solubility: The PEG linkers render the otherwise hydrophobic desthiobiotin core more soluble in common biological buffers.
-
Reduced Steric Hindrance: The extended spacer arms increase the distance between the desthiobiotin tag and the target protein. This minimizes the risk of the tag interfering with the protein's biological activity and ensures that the tag is accessible for binding to the bulky streptavidin tetramer.
-
Minimized Non-Specific Binding: PEGylation is a well-established technique for reducing non-specific protein adsorption to surfaces, thereby improving the signal-to-noise ratio in affinity-based experiments.
Latent Functionality: The t-Butyl Ester Groups
A key innovation of this reagent is the presence of two t-butyl ester groups. These act as protecting groups for carboxylic acids. Under standard physiological conditions, they are stable and chemically inert. However, they can be selectively removed (deprotected) under moderately acidic conditions (e.g., using trifluoroacetic acid) to reveal two terminal carboxyl groups (-COOH).
This "latent" functionality enables multi-stage experimental workflows. A protein can be labeled with the desthiobiotin tag, captured on a streptavidin support, and then, while still immobilized, subjected to a second chemical modification at the newly exposed carboxyl groups. This could include:
-
Conjugation of a fluorescent dye for imaging.
-
Attachment of a drug molecule for targeted delivery studies.
-
Cross-linking to interacting partners.
The diagram below illustrates the key functional components of the N-Desthiobiotin-N-bis(PEG4-t-butyl ester) molecule.
Caption: Functional components of the N-Desthiobiotin-N-bis(PEG4-t-butyl ester) reagent.
Experimental Protocols
This section provides detailed protocols for a typical experimental workflow. The initial conjugation step assumes the use of an N-hydroxysuccinimide (NHS) ester derivative of the title compound for labeling primary amines (e.g., lysine residues) on a target protein.
Protocol 1: Protein Labeling with NHS-activated Reagent
This protocol describes the covalent attachment of the desthiobiotin tag to a protein of interest.
Materials:
-
Protein of Interest (in an amine-free buffer like PBS or HEPES, pH 7.2-8.0)
-
N-Desthiobiotin-N-bis(PEG4-t-butyl ester)-NHS Ester (dissolved in anhydrous DMSO)
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Reagent Preparation: Prepare a 10-20 mM stock solution of the NHS-ester reagent in anhydrous DMSO.
-
Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4). Buffers containing primary amines like Tris will compete for the NHS ester and must be avoided.
-
Molar Ratio Calculation: Determine the molar excess of the labeling reagent required. A starting point is typically a 10- to 20-fold molar excess of the reagent over the protein. This may require optimization.
-
Equation: (moles of reagent) / (moles of protein) = molar excess
-
-
Labeling Reaction: Add the calculated volume of the NHS-ester stock solution to the protein solution. Mix gently and incubate for 1 hour at room temperature or 2 hours at 4°C.
-
Removal of Excess Reagent: After incubation, remove the unreacted labeling reagent using a desalting column equilibrated with a suitable storage buffer (e.g., PBS). This step is crucial to prevent the free reagent from binding to the streptavidin resin in the next stage.
-
Verification (Optional): The efficiency of labeling can be assessed using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which measures the amount of free biotin or its analogs.
Table 1: Recommended Molar Excess for Labeling
| Protein Concentration | Recommended Molar Excess (Reagent:Protein) |
| 1-2 mg/mL | 20-fold |
| 2-5 mg/mL | 15-fold |
| 5-10 mg/mL | 10-fold |
Protocol 2: Affinity Purification of Labeled Protein
This protocol describes the capture of the desthiobiotin-labeled protein using streptavidin-functionalized magnetic beads or agarose resin.
Materials:
-
Desthiobiotin-labeled protein sample (from Protocol 2.1)
-
Streptavidin-functionalized resin (e.g., magnetic beads)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Elution Buffer (Wash Buffer containing 10-50 mM d-Biotin)
Procedure:
-
Resin Equilibration: Wash the streptavidin resin 2-3 times with Wash Buffer according to the manufacturer's instructions.
-
Binding/Capture: Add the desthiobiotin-labeled protein sample to the equilibrated resin. Incubate for 30-60 minutes at room temperature with gentle end-over-end rotation.
-
Washing: Pellet the resin (either by centrifugation or using a magnetic stand) and discard the supernatant. Wash the resin 3-5 times with 1 mL of Wash Buffer to remove non-specifically bound proteins.
-
Elution: Add the Elution Buffer (containing free biotin) to the washed resin. Incubate for 15-30 minutes at room temperature with gentle mixing. The free biotin will competitively displace the desthiobiotin-labeled protein from the streptavidin.
-
Recovery: Pellet the resin and carefully collect the supernatant, which contains the purified, eluted protein. For maximum recovery, a second elution step can be performed.
Protocol 3: On-Bead Deprotection and Secondary Labeling
This protocol describes the advanced application of unmasking the carboxyl groups for subsequent conjugation while the target protein is immobilized.
Materials:
-
Protein-bound streptavidin resin (from Protocol 2.2, step 3)
-
Deprotection Buffer (e.g., 5-10% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) - Handle with extreme care in a fume hood)
-
Neutralization Buffer (e.g., 0.1 M HEPES, pH 8.5)
-
EDC and sulfo-NHS (for activating the new carboxyl groups)
-
Amine-containing secondary label (e.g., a fluorescent dye-amine)
Procedure:
-
Solvent Exchange: After the final wash step in Protocol 2.2, wash the protein-bound beads twice with a water-miscible organic solvent like isopropanol, followed by two washes with the reaction solvent (e.g., DCM).
-
Deprotection: Add the Deprotection Buffer (TFA in DCM) to the beads and incubate for 30 minutes at room temperature. Caution: TFA is highly corrosive.
-
Washing and Neutralization: Remove the Deprotection Buffer. Wash the beads 3 times with the reaction solvent (DCM), followed by 3 washes with Neutralization Buffer to remove residual acid and restore the pH for the next reaction.
-
Carboxyl Activation: Resuspend the beads in Neutralization Buffer. Add EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and sulfo-NHS (N-hydroxysulfosuccinimide) to activate the newly exposed carboxyl groups. Incubate for 15-20 minutes.
-
Secondary Conjugation: Add the amine-containing secondary label of choice to the activated beads. Incubate for 1-2 hours at room temperature.
-
Final Washes and Elution: Wash the beads extensively with Wash Buffer to remove unreacted secondary label and activation reagents.
-
Elution: Elute the dually-labeled protein using the Biotin Elution Buffer as described in Protocol 2.2.
The complete workflow, from initial labeling to the recovery of a dually-modified protein, is outlined in the diagram below.
Application Notes & Protocols: Leveraging Click Chemistry with Desthiobiotin Derivatives for Advanced Biomolecular Studies
Introduction: A Synergy of Bioorthogonality and Reversibility
In the dynamic landscape of chemical biology and drug discovery, the precise and efficient labeling and isolation of biomolecules are paramount. Click chemistry, a concept introduced by K. Barry Sharpless, has revolutionized this field by providing a set of powerful, reliable, and selective reactions for the rapid synthesis of new molecules.[1][2] Among these, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) have emerged as the frontrunners for their bioorthogonality, enabling their use in complex biological systems with minimal side reactions.[3][4][]
This guide delves into the powerful synergy between click chemistry and desthiobiotin, a sulfur-free analog of biotin.[6][7][8] While the biotin-streptavidin interaction is renowned for its high affinity and specificity, its quasi-irreversible nature often necessitates harsh, denaturing conditions for elution, potentially compromising the integrity of isolated proteins and their binding partners.[9][10] Desthiobiotin circumvents this limitation by binding to streptavidin with high specificity but with a significantly lower affinity (Kd ≈ 10-11 M) compared to biotin (Kd ≈ 10-15 M).[6][11][12] This crucial difference allows for the gentle and competitive elution of desthiobiotinylated molecules under mild, physiological conditions using an excess of free biotin.[6][9][13]
By functionalizing desthiobiotin with azide or alkyne moieties, researchers can harness the precision of click chemistry to covalently label target biomolecules and subsequently employ the reversible desthiobiotin-streptavidin interaction for efficient affinity purification. This combination offers a robust platform for a multitude of applications, including chemical proteomics, target identification, and the study of protein-protein interactions.[14][15]
Core Principles: A Tale of Two Clicks
The versatility of desthiobiotin in pull-down assays is significantly enhanced when coupled with the specificity of click chemistry. Two primary variants of the azide-alkyne cycloaddition are predominantly used:
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective reaction between a terminal alkyne and an azide, yielding a stable 1,4-disubstituted 1,2,3-triazole.[2][16][17] This reaction requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[18] Ligands such as Tris(benzyltriazolylmethyl)amine (TBTA) are often included to stabilize the copper(I) ion and enhance reaction efficiency.[14]
Key Considerations for CuAAC:
-
Biocompatibility: While highly efficient, the potential cytotoxicity of the copper catalyst can be a concern for live-cell imaging applications. However, for in vitro applications such as labeling proteins in cell lysates, this is less of an issue.
-
Side Reactions: Under certain conditions, copper ions can catalyze the formation of reactive oxygen species, which may lead to protein damage.[18] The use of copper-chelating ligands can mitigate this effect.[18] Recent studies have also highlighted a potential side reaction involving cysteine thiols in the presence of copper, an alkyne, and an azide, leading to the formation of thiotriazoles.[3][14]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent the need for a potentially toxic metal catalyst, SPAAC utilizes a strained cyclooctyne derivative (e.g., dibenzocyclooctyne, DIBO) that reacts spontaneously with an azide.[][19][20] This reaction is driven by the release of ring strain in the cyclooctyne, leading to the formation of a stable triazole linkage without the need for any additional reagents.[]
Key Advantages of SPAAC:
-
Bioorthogonality: The absence of a metal catalyst makes SPAAC highly suitable for applications in living cells and organisms.[4]
-
Simplicity: The reaction proceeds without the need for additional catalysts or reducing agents, simplifying the experimental setup.
The choice between CuAAC and SPAAC depends on the specific application, with CuAAC being a robust and cost-effective option for in vitro studies, while SPAAC is the preferred method for live-cell labeling.
Visualization of Key Workflows
To provide a clearer understanding of the processes involved, the following diagrams illustrate the fundamental click chemistry reactions and the overall workflow for desthiobiotin-based affinity purification.
Protocols
The following protocols provide a detailed, step-by-step guide for the labeling of a target protein with a desthiobiotin-alkyne derivative via CuAAC, followed by its affinity purification from a complex mixture.
Protocol 1: Labeling of an Alkyne-Modified Protein with Desthiobiotin-Azide via CuAAC
This protocol is designed for the in vitro labeling of a purified protein or a protein within a cell lysate that has been metabolically or chemically modified to contain a terminal alkyne group.
Materials:
-
Alkyne-modified protein sample (in a suitable buffer, e.g., PBS)
-
Desthiobiotin-PEG3-Azide (or similar desthiobiotin-azide derivative)[14]
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(benzyltriazolylmethyl)amine (TBTA) stock solution (e.g., 50 mM in DMSO)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Microcentrifuge tubes
Procedure:
-
Prepare the Protein Sample:
-
Adjust the concentration of your alkyne-modified protein to a suitable level (e.g., 1-5 mg/mL) in PBS. The total reaction volume will depend on the amount of protein to be labeled. For this protocol, we will assume a final reaction volume of 500 µL.
-
-
Prepare the Click Chemistry Reagents:
-
Important: Prepare the sodium ascorbate solution fresh just before use to ensure its reducing activity.
-
In a microcentrifuge tube, prepare a premix of the copper catalyst and ligand. For a 500 µL final reaction volume, combine:
-
6.3 µL of 20 mM CuSO₄ (final concentration: 0.25 mM)
-
12.5 µL of 50 mM TBTA (final concentration: 1.25 mM)
-
-
Vortex the premix briefly. The 5:1 ligand-to-copper ratio helps to stabilize the Cu(I) ion and accelerate the reaction.[18]
-
-
Initiate the Click Reaction:
-
To your 500 µL protein sample, add the following reagents in the specified order:
-
The prepared CuSO₄/TBTA premix.
-
Desthiobiotin-Azide derivative to a final concentration of 100 µM.
-
25 µL of 100 mM freshly prepared sodium ascorbate (final concentration: 5 mM).
-
-
Mix the reaction gently by inverting the tube or by brief, gentle vortexing.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation. The optimal incubation time may vary depending on the specific protein and should be determined empirically.
-
-
Reaction Quench and Sample Cleanup (Optional but Recommended):
-
To stop the reaction, you can add a chelating agent such as EDTA to a final concentration of 10 mM.
-
To remove excess click chemistry reagents, a desalting column (e.g., Zeba™ Spin Desalting Columns) can be used, following the manufacturer's instructions.[21] This step is crucial if the labeled protein is to be used in downstream applications that are sensitive to these reagents.
-
Protocol 2: Affinity Purification of Desthiobiotin-Labeled Proteins
This protocol describes the capture of the desthiobiotin-labeled protein from the previous step and its subsequent elution using streptavidin-coated magnetic beads.
Materials:
-
Desthiobiotin-labeled protein sample (from Protocol 1)
-
Streptavidin Magnetic Beads[11]
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Elution Buffer: 10 mM Biotin in PBS, pH 7.2[21]
-
Magnetic stand
-
Microcentrifuge tubes
Procedure:
-
Prepare the Streptavidin Beads:
-
Resuspend the streptavidin magnetic beads thoroughly by vortexing.
-
For each pull-down reaction, transfer a sufficient amount of bead slurry (e.g., 50 µL) to a new microcentrifuge tube.
-
Place the tube on a magnetic stand to capture the beads and carefully remove the supernatant.
-
Wash the beads by adding 500 µL of Wash Buffer, resuspending the beads, capturing them with the magnetic stand, and removing the supernatant. Repeat this wash step two more times.
-
-
Binding of Desthiobiotin-Labeled Protein:
-
After the final wash, resuspend the beads in a small volume of Wash Buffer (e.g., 100 µL).
-
Add your desthiobiotin-labeled protein sample to the washed streptavidin beads.
-
Incubate for 1 hour at room temperature with gentle rotation to allow for efficient binding.
-
-
Washing Steps:
-
After incubation, place the tube on the magnetic stand to capture the beads and collect the supernatant (this is the "flow-through" and can be saved for analysis to assess binding efficiency).[9]
-
Wash the beads three times with 500 µL of Wash Buffer per wash. For each wash, resuspend the beads, capture them with the magnetic stand, and discard the supernatant.[9] These washing steps are critical for removing non-specifically bound proteins.
-
-
Elution:
-
After the final wash, remove all residual Wash Buffer.
-
Add 50-100 µL of Elution Buffer (10 mM Biotin in PBS) to the beads.
-
Resuspend the beads gently and incubate at 37°C for 10-30 minutes with gentle mixing to facilitate the competitive displacement of the desthiobiotin-labeled protein.[9][21]
-
Place the tube on the magnetic stand and carefully collect the supernatant, which contains your purified protein of interest and its binding partners. This is the "eluate".[9]
-
-
Downstream Analysis:
-
The eluted proteins are now ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry-based proteomic identification.
-
Data Presentation and Interpretation
For effective comparison and analysis, quantitative data should be summarized in a structured format.
Table 1: Comparison of Biotin and Desthiobiotin for Affinity Purification
| Feature | Biotin | Desthiobiotin | Reference(s) |
| Binding Affinity (Kd) | ~10-15 M | ~10-11 M | [6][11][12] |
| Binding to Streptavidin | Essentially irreversible | Reversible | [9][10] |
| Elution Conditions | Harsh, denaturing (e.g., low pH, high chaotrope concentration) | Mild, physiological (competitive displacement with free biotin) | [10][22] |
| Preservation of Protein Complexes | Risk of disruption | High probability of preservation | [9] |
| Co-purification of Endogenous Biotinylated Proteins | High | Low (endogenous biotinylated proteins are not eluted with free biotin) | [6] |
Troubleshooting and Expert Insights
-
Low Labeling Efficiency:
-
Ensure the freshness and correct concentration of the sodium ascorbate solution.
-
Optimize the molar excess of the desthiobiotin-azide reagent. A range of 5-25X molar excess can be tested.[21]
-
Confirm the presence and accessibility of the alkyne group on your target protein.
-
-
High Background/Non-specific Binding:
-
Increase the number of wash steps or the stringency of the Wash Buffer (e.g., by increasing the detergent concentration).
-
Consider a pre-clearing step by incubating the cell lysate with streptavidin beads alone before adding the desthiobiotin-labeled bait protein.
-
-
Low Elution Yield:
-
Increase the incubation time or temperature during the elution step. Incubation at 37°C is often critical for efficient recovery.[21]
-
Ensure the biotin concentration in the Elution Buffer is sufficient for competitive displacement.
-
-
For SPAAC Applications:
-
The choice of the strained cyclooctyne is critical, as their stability and reactivity can vary.
-
While SPAAC is generally bioorthogonal, some cyclooctynes can react with thiols, so this should be considered in experimental design.
-
Conclusion
The conjugation of desthiobiotin with click chemistry handles provides a powerful and versatile platform for the specific labeling and gentle purification of biomolecules. The ability to perform these manipulations under physiological conditions opens up new avenues for studying protein function, identifying novel protein-protein interactions, and advancing drug discovery efforts. By carefully selecting the appropriate click chemistry strategy and optimizing the labeling and purification protocols, researchers can gain valuable insights into complex biological processes with high fidelity and confidence.
References
- 1. interchim.fr [interchim.fr]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. interchim.fr [interchim.fr]
- 7. Desthiobiotin | C10H18N2O3 | CID 445027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. dl-Desthiobiotin | C10H18N2O3 | CID 643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Desthiobiotin-Streptavidin-Affinity Mediated Purification of RNA-Interacting Proteins in Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Desthiobiotin Affinity Ligand [biosyn.com]
- 11. epicypher.com [epicypher.com]
- 12. Azides of Biotin/Desthiobiotin - Jena Bioscience [jenabioscience.com]
- 13. Easily reversible desthiobiotin binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pull-down of metalloproteins in their native states using desthiobiotin-based probes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 17. mdpi.com [mdpi.com]
- 18. scispace.com [scispace.com]
- 19. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. fishersci.ie [fishersci.ie]
Amine-Reactive Labeling with Desthiobiotin Reagents: A Comprehensive Guide to Reversible Biotinylation for Affinity Purification
Introduction: The Power of a Reversible Bond in Protein Capture
In the landscape of protein analysis and purification, the biotin-streptavidin interaction stands as a cornerstone technology, renowned for its high specificity and near-covalent bond strength (Kd ≈ 10-15 M).[1][2][3] This powerful interaction, however, presents a significant challenge: the harsh, denaturing conditions required to elute the biotinylated molecule from its streptavidin-bound state often compromise the structural and functional integrity of the target protein and its interacting partners.[3][4] This guide delves into an elegant solution to this dilemma: the use of desthiobiotin, a sulfur-free analog of biotin.
Desthiobiotin offers the same high specificity for streptavidin but with a significantly weaker binding affinity (Kd ≈ 10-11 M).[1][5][6] This crucial difference allows for the gentle and competitive elution of desthiobiotin-tagged molecules under physiological conditions, typically with an excess of free biotin.[1][4][6] This reversible binding is particularly advantageous for applications requiring the recovery of native, functional proteins and protein complexes.[3] This application note provides a detailed exploration of amine-reactive labeling with desthiobiotin reagents, offering in-depth protocols and expert insights for researchers, scientists, and drug development professionals.
The Chemistry of Amine-Reactive Desthiobiotinylation
The most common and efficient method for conjugating desthiobiotin to proteins and other biomolecules is through the use of N-hydroxysuccinimide (NHS) esters.[1][7] These amine-reactive reagents target the primary amines (-NH₂) found on the N-terminus of polypeptides and the side chains of lysine residues.[1][7]
The reaction proceeds via nucleophilic acyl substitution, where the primary amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of the NHS leaving group.[1][8] This reaction is most efficient in a slightly alkaline buffer (pH 7-9), where the primary amines are deprotonated and thus more nucleophilic.[1][8]
Visualizing the Mechanism: Desthiobiotin-NHS Ester Reaction
Caption: Covalent labeling of a protein with a desthiobiotin-NHS ester.
Comparative Analysis: Desthiobiotin vs. Biotin
The choice between desthiobiotin and traditional biotin hinges on the specific requirements of the downstream application. The following table provides a quantitative comparison to guide this decision.
| Feature | Desthiobiotin | Biotin | Reference(s) |
| Binding Affinity (Kd) | ~10-11 M | ~10-15 M | [1][5][6] |
| Binding Interaction | Reversible | Essentially Irreversible | [3][4] |
| Elution Conditions | Mild, competitive elution with free biotin (e.g., 2.5-5 mM biotin in PBS) | Harsh, denaturing conditions (e.g., low pH, high concentrations of chaotropic agents) | [3][4][9] |
| Preservation of Protein Function | High | Often Compromised | [3] |
| Co-purification of Endogenous Biotinylated Molecules | Minimized | Potential for co-purification | [6] |
A Curated Selection of Amine-Reactive Desthiobiotin Reagents
A variety of desthiobiotin-NHS ester reagents are commercially available, differing primarily in their solubility and the length of their spacer arms. The choice of reagent can impact the accessibility of the desthiobiotin tag and the overall efficiency of the labeling and purification process.
| Reagent Name | Key Characteristics |
| Desthiobiotin-NHS Ester | Shortest spacer arm, cell-permeable, soluble in organic solvents like DMSO and DMF.[1][8] |
| Sulfo-NHS-Desthiobiotin | Sulfonated for increased water solubility, not cell-permeable. Ideal for labeling proteins in aqueous solutions without organic solvents. |
| PEGn-Desthiobiotin-NHS Ester | Contains a polyethylene glycol (PEG) spacer arm of varying lengths (n). The PEG spacer increases hydrophilicity, reduces aggregation, and can improve the accessibility of the desthiobiotin tag for streptavidin binding.[1] |
| LC-Desthiobiotin-NHS Ester | Contains a "long chain" (LC) spacer arm, providing greater distance between the labeled protein and the desthiobiotin tag. |
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a robust framework for the successful labeling, purification, and analysis of desthiobiotin-tagged proteins.
Workflow Overview: From Labeling to Elution
Caption: The complete workflow for desthiobiotin labeling and purification.
Protocol 1: Protein Labeling with Desthiobiotin-NHS Ester
This protocol is optimized for labeling 1-10 mg of protein.
Materials:
-
Protein of interest (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
Desthiobiotin-NHS Ester reagent
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[1]
-
Reaction tubes
Procedure:
-
Buffer Preparation: Ensure your protein is in an amine-free buffer such as Phosphate Buffered Saline (PBS). Buffers containing primary amines like Tris will compete with the labeling reaction and should be avoided.[1][10] If necessary, perform a buffer exchange using a desalting column or dialysis.[10]
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the Desthiobiotin-NHS Ester reagent in anhydrous DMSO or DMF.[11][12] The NHS-ester moiety is moisture-sensitive and will hydrolyze over time.[10][12]
-
Labeling Reaction: Add a 10- to 25-fold molar excess of the dissolved Desthiobiotin-NHS Ester to the protein solution.[12] The optimal molar ratio may need to be determined empirically. Gently mix the reaction.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[11][12]
Protocol 2: Removal of Excess Desthiobiotin Reagent
It is crucial to remove unreacted desthiobiotin to prevent it from competing with the labeled protein for binding to the streptavidin resin.
Materials:
-
Desalting column (e.g., Zeba™ Spin Desalting Columns) or dialysis cassette
-
Appropriate equilibration buffer (e.g., PBS)
Procedure (using a desalting column):
-
Equilibrate the desalting column with your desired buffer according to the manufacturer's instructions.
-
Apply the labeling reaction mixture to the center of the column.
-
Centrifuge the column to collect the desalted, desthiobiotin-labeled protein. The smaller, unreacted desthiobiotin molecules will be retained in the column matrix.
Protocol 3: Affinity Purification of Desthiobiotin-Labeled Protein
This protocol describes a typical pull-down assay using streptavidin-conjugated magnetic beads.
Materials:
-
Streptavidin-conjugated magnetic beads
-
Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Elution Buffer (Binding/Wash Buffer containing 2.5-5 mM D-biotin)[9][13]
-
Magnetic stand
Procedure:
-
Bead Preparation: Resuspend the streptavidin magnetic beads and transfer the desired amount to a clean tube. Place the tube on a magnetic stand and discard the supernatant. Wash the beads twice with Binding/Wash Buffer.[13]
-
Binding: Add the desalted, desthiobiotin-labeled protein to the equilibrated beads. Incubate for 10-30 minutes at room temperature with gentle mixing.[13]
-
Washing: Pellet the beads using the magnetic stand and discard the supernatant. Wash the beads three times with Binding/Wash Buffer to remove any unbound protein.[13]
-
Elution: Resuspend the beads in the Elution Buffer. Incubate for 5-15 minutes at room temperature with gentle mixing. For tightly bound proteins, incubation can be extended.
-
Collection: Place the tube on the magnetic stand and carefully collect the supernatant containing the purified protein.
Protocol 4: Quantification of Desthiobiotin Labeling (HABA Assay)
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the degree of biotinylation.[14][15]
Materials:
-
HABA/Avidin solution
-
Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm
-
Cuvettes or a clear 96-well plate
Procedure:
-
Sample Preparation: Ensure all free desthiobiotin has been removed from your labeled protein sample.[14]
-
Measurement:
-
Calculation: The decrease in absorbance at 500 nm is proportional to the amount of desthiobiotin in your sample. The moles of desthiobiotin per mole of protein can be calculated using the Beer-Lambert law and the known extinction coefficient of the HABA-avidin complex.[14]
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency | - Presence of primary amines (e.g., Tris) in the protein buffer. - Hydrolyzed/inactive NHS-ester reagent. - Insufficient molar excess of the labeling reagent. - Suboptimal reaction pH. | - Buffer exchange the protein into an amine-free buffer like PBS.[10] - Prepare the desthiobiotin-NHS ester solution fresh in anhydrous solvent.[1][12] - Increase the molar excess of the labeling reagent (try a range from 10X to 25X).[12] - Ensure the reaction buffer pH is between 7.2 and 8.5.[16] |
| Poor Recovery from Streptavidin Resin | - Incomplete elution. - Protein precipitation on the beads. | - Increase the concentration of free biotin in the elution buffer or increase the elution time/temperature. - Use a wash buffer with a different ionic strength or add a non-ionic detergent to prevent non-specific binding and precipitation. |
| High Background (Non-specific Binding) | - Insufficient washing. - Hydrophobic or ionic interactions between the protein and the resin. | - Increase the number of wash steps. - Add a non-ionic detergent (e.g., 0.05% Tween-20) to the wash and binding buffers.[13] - Increase the salt concentration in the wash buffer (e.g., up to 300 mM NaCl). |
| Protein Inactivity After Elution | - Although gentle, some proteins may be sensitive to the elution conditions. | - Optimize the elution buffer composition (e.g., add stabilizing agents like glycerol). - Minimize the elution time. |
Conclusion: A Versatile Tool for Modern Proteomics
Amine-reactive labeling with desthiobiotin reagents provides a powerful and versatile strategy for the reversible capture and purification of proteins and their interaction partners. By preserving the native state of the target molecules, this technology opens the door to a wide range of downstream applications, from enzymatic assays and structural studies to the identification of novel drug targets. The protocols and insights provided in this guide are intended to empower researchers to confidently and effectively implement desthiobiotin-based workflows, advancing their scientific discoveries.
References
- 1. interchim.fr [interchim.fr]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Desthiobiotin-Streptavidin-Affinity Mediated Purification of RNA-Interacting Proteins in Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epicypher.com [epicypher.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Desthiobiotin-NHS ester_TargetMol [targetmol.com]
- 8. Desthiobiotin NHS [nanocs.net]
- 9. neuromics.com [neuromics.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. benchchem.com [benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. A HABA dye-based colorimetric assay to detect unoccupied biotin binding sites in an avidin-containing fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. NHS ester protocol for labeling proteins [abberior.rocks]
Application Note & Protocol: High-Efficiency Solid-Phase Synthesis of Peptides and Oligonucleotides Using PEGylated Building Blocks
For Researchers, Scientists, and Drug Development Professionals
Abstract
Solid-Phase Synthesis (SPS) is a foundational technique for the routine construction of peptides and oligonucleotides. However, challenges such as peptide aggregation, poor reaction kinetics for complex sequences, and the unfavorable pharmacokinetic profiles of the final products often limit therapeutic applications. The integration of Poly(ethylene glycol) (PEG) into SPS, either through PEGylated resins, linkers, or building blocks, offers a robust solution to these challenges. This document provides a comprehensive guide to the principles and protocols for leveraging PEGylation in SPS to enhance synthesis efficiency and improve the therapeutic properties of the resulting biomolecules.
Introduction: The Synergy of PEGylation and Solid-Phase Synthesis
The covalent attachment of PEG chains, or PEGylation, is a clinically validated strategy for improving the pharmacological properties of therapeutic molecules.[1][2] PEGylation increases the hydrodynamic volume of a drug, which reduces its renal clearance and shields it from enzymatic degradation, thereby extending its plasma half-life.[2][] Furthermore, the hydrophilic and flexible nature of PEG can enhance the solubility of hydrophobic molecules and mask antigenic sites, reducing immunogenicity.[1][4]
When combined with Solid-Phase Peptide Synthesis (SPPS), these benefits translate not only to the final product but also to the synthesis process itself.[5] In SPPS, a peptide chain is assembled sequentially while anchored to an insoluble resin, allowing for easy purification by filtration after each reaction step.[6] The hydrophobic nature of traditional polystyrene (PS) resins, however, can lead to the aggregation of growing peptide chains, hindering reagent access and lowering synthesis yields, particularly for long or difficult sequences.[5][7] Incorporating PEG into the solid support or as building blocks creates a more solvated, "solution-like" reaction environment that mitigates these issues.[5][8]
Core Principles: How PEG Enhances Solid-Phase Synthesis
The advantages of using PEGylated components in SPS are rooted in the fundamental physicochemical properties of the PEG polymer.
-
Improved Solvation and Resin Swelling: PEG-based resins, such as PEG-grafted polystyrene (e.g., TentaGel) or fully PEG-based resins (e.g., ChemMatrix, PEGMatrix), exhibit superior swelling in a wide range of polar and non-polar solvents compared to traditional polystyrene supports.[9][10] This enhanced swelling ensures that reactive sites deep within the resin beads are accessible to reagents, improving reaction kinetics and overall efficiency.[6]
-
Reduced Peptide Aggregation: The flexible, hydrophilic PEG chains solvate the growing peptide, disrupting the intermolecular hydrogen bonds that lead to aggregation and the formation of secondary structures.[5][7] This is particularly crucial for synthesizing hydrophobic or long peptide sequences that are prone to failure on standard PS resins.
-
Enhanced Reaction Kinetics: By creating a more homogeneous reaction environment that mimics solution-phase chemistry, PEG supports can lead to more complete and faster coupling reactions.[5] The improved accessibility of the growing peptide chain to activated amino acids and reagents minimizes the occurrence of deletion sequences and other impurities.[7]
Strategic Selection of PEGylated Components
Researchers can incorporate PEG into their synthesis strategy in three primary ways. The optimal choice depends on the synthesis goal, the nature of the target molecule, and cost considerations.
| Component Type | Description | Key Advantages | Primary Use Cases |
| PEG Resins | Solid supports where the core matrix is composed of or grafted with PEG chains (e.g., TentaGel, ChemMatrix).[5][9] | - Excellent swelling in diverse solvents- Significantly reduces on-resin aggregation- Improves kinetics for difficult sequences | Synthesis of long (>30 aa) or highly hydrophobic peptides. |
| PEG Linkers | Flexible spacer molecules connecting the C-terminal amino acid to the resin support.[4][11] | - Improves solubility of the final peptide- Provides spatial separation from the resin- Can be designed for specific cleavage conditions | Conjugation chemistry (e.g., ADCs), improving solubility of shorter peptides. |
| PEGylated Building Blocks | Amino acids or other monomers with PEG chains attached to their side chains or as part of the backbone.[12][13] | - Site-specific incorporation of PEG- Fine-tunes pharmacokinetic properties- Can improve solubility during synthesis and purification | Creating PEGylated therapeutics with controlled PEG location and length. |
Detailed Experimental Protocols
Protocol 4.1: Resin Preparation and Swelling
Proper resin swelling is critical for ensuring that all reactive sites are accessible. PEG-based resins require adequate solvation to achieve their full performance benefits.
-
Resin Weighing: Place the desired amount of PEG resin (e.g., TentaGel-S-RAM for C-terminal amides, loading: 0.25 mmol/g) into a fritted peptide synthesis vessel.
-
Initial Swelling: Add Dichloromethane (DCM) to the vessel until the resin is fully submerged (approx. 10-15 mL per gram of resin). Allow the resin to swell for 30 minutes with gentle agitation.
-
Solvent Exchange: Drain the DCM and wash the resin 3 times with Dimethylformamide (DMF). Add fresh DMF and allow the resin to equilibrate for an additional 30 minutes before proceeding to the first deprotection step.[6]
Causality Explanation: DCM is excellent for initial swelling of the polystyrene component of grafted resins, while DMF is the primary solvent for the subsequent coupling and deprotection steps. This two-stage swelling process ensures optimal solvation of the entire polymer matrix, which is essential for reaction efficiency.[6]
Protocol 4.2: Standard Coupling Cycle for PEGylated Building Blocks (Fmoc/tBu Strategy)
This protocol outlines a standard manual synthesis cycle. For sterically hindered PEGylated amino acids, extended coupling times or more potent coupling reagents may be necessary.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh 20% piperidine solution and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and an activating agent in DMF. For standard couplings, HCTU (3-5 eq.) is highly effective. For sterically hindered residues, HATU or COMU are recommended.[14][15]
-
Add a base, typically Diisopropylethylamine (DIPEA), at 2 equivalents relative to the coupling agent (e.g., 6-10 eq. for HCTU).
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 45-60 minutes at room temperature. For difficult or PEGylated amino acids, extend this time to 2 hours or perform a double coupling.[15][16]
-
-
Post-Coupling Wash:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
A small sample of resin beads can be taken for a Kaiser test to confirm the completion of the coupling reaction (primary amines will give a dark blue result if the coupling is incomplete).
-
Causality Explanation: Uronium/aminium-based coupling reagents like HCTU and HATU are preferred for their rapid activation and high efficiency, which helps to minimize side reactions like racemization.[14][17] They are particularly effective at overcoming the steric hindrance that can be introduced by bulky amino acid side chains or attached PEG moieties.[15]
Protocol 4.3: Cleavage and Global Deprotection
The final step involves cleaving the synthesized peptide from the resin support and removing all side-chain protecting groups. The composition of the cleavage cocktail is critical and must be chosen based on the peptide sequence.
-
Resin Preparation: After the final synthesis cycle, wash the peptidyl-resin with DCM (3-5 times) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
-
Cleavage Reaction:
-
Place the dry resin in a reaction vessel.
-
Add the appropriate cleavage cocktail (approx. 10 mL per 0.5 g of resin).[18] PEG-PS supports swell in TFA, so ensure enough cocktail is used to cover the swollen resin.[18]
-
Secure the vessel cap and allow the reaction to proceed at room temperature with occasional swirling for 2-4 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the TFA filtrate into a chilled centrifuge tube.
-
Wash the resin twice with a small volume of fresh TFA and combine the filtrates.
-
Add cold (0°C) diethyl ether (approx. 10 times the volume of the TFA) to the filtrate to precipitate the crude peptide.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
| Cleavage Cocktail | Composition (v/v/v/v) | Scavengers & Purpose | Recommended For | Not Recommended For |
| Reagent K [19] | TFA / H₂O / Phenol / Thioanisole / EDT | Phenol, Thioanisole, EDT: Cation scavengers | Peptides with Cys, Met, Trp, Tyr | General purpose, highly effective. |
| Reagent B [19] | TFA / H₂O / Phenol / TIPS | Triisopropylsilane (TIPS): Reduces trityl groups | Peptides with Arg, His, Cys | Met or Trp-containing peptides (can cause side reactions).[20] |
| Standard 95% TFA | TFA / H₂O / TIPS (95:2.5:2.5) | TIPS: General cation scavenger | Most standard peptides without sensitive residues. | Peptides with unprotected Trp, Met, or multiple Cys residues.[21] |
Causality Explanation: Trifluoroacetic acid (TFA) is a strong acid required to cleave the linker and acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt).[22] However, this process generates highly reactive carbocations. Scavengers like water, TIPS, and EDT are nucleophiles added to the cocktail to trap these cations, preventing them from causing side reactions with sensitive amino acid residues like Tryptophan or Methionine.[20][21]
Protocol 4.4: Purification and Analysis
Purification of PEGylated peptides typically utilizes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), though their behavior may differ from non-PEGylated counterparts.
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA).
-
Purification:
-
Use a C18 or C4 preparative RP-HPLC column.
-
Employ a gradient of Mobile Phase A (Water + 0.1% TFA) and Mobile Phase B (Acetonitrile + 0.1% TFA).
-
Note: PEGylated peptides may elute earlier than expected due to the hydrophilicity of the PEG chain and often produce broader peaks. Adjust the gradient accordingly.[][24]
-
-
Analysis:
-
Analyze the collected fractions using analytical RP-HPLC to assess purity.
-
Confirm the identity and molecular weight of the purified peptide using Mass Spectrometry (e.g., LC-MS, MALDI-TOF).
-
Troubleshooting Common Issues
| Problem | Possible Cause | Recommended Solution |
| Low Coupling Efficiency | - Steric hindrance from PEG chain or bulky amino acids.- On-resin aggregation. | - Use a more potent coupling agent (HATU, COMU).[15]- Perform a double coupling or increase reaction time.- If using a PS resin, switch to a PEG-based resin.[5] |
| Incomplete Cleavage | - Insufficient cleavage time for certain protecting groups (e.g., Arg(Pbf)).- Inadequate swelling of resin in the cocktail. | - Extend cleavage time to 4 hours.[18]- Ensure enough cleavage cocktail is used to fully swell the resin.[18] |
| Low Crude Purity | - Side reactions during cleavage due to improper scavengers.- Incomplete deprotection or coupling during synthesis. | - Select a cleavage cocktail with scavengers appropriate for the peptide sequence (e.g., use Reagent K for Trp).[19]- Monitor each coupling step with a Kaiser test. |
| Difficulty in Purification | - Poor solubility of the crude peptide.- Broad peaks during RP-HPLC. | - Add a small amount of Guanidine HCl or Urea to the solubilization buffer.- Use a shallower gradient during HPLC elution.[] |
Conclusion
The integration of PEGylated building blocks into solid-phase synthesis represents a powerful and versatile strategy for both overcoming synthetic challenges and enhancing the therapeutic potential of peptides and other biomolecules. By promoting a more favorable reaction environment, PEG-based resins and linkers enable the efficient synthesis of complex sequences that are otherwise difficult to access. Furthermore, the site-specific incorporation of PEGylated monomers allows for the precise engineering of molecules with improved solubility, stability, and pharmacokinetic profiles. By understanding the core principles and applying the robust protocols outlined in this guide, researchers can effectively harness the benefits of PEGylation to advance their drug discovery and development programs.
References
- 1. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 2. researchgate.net [researchgate.net]
- 4. chempep.com [chempep.com]
- 5. chempep.com [chempep.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. blog.mblintl.com [blog.mblintl.com]
- 8. books.rsc.org [books.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. AM PEGMatrix resin [rawpeg.com]
- 11. peptide.com [peptide.com]
- 12. Pegylated peptides. II. Solid-phase synthesis of amino-, carboxy- and side-chain pegylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. bachem.com [bachem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 18. researchgate.net [researchgate.net]
- 19. peptide.com [peptide.com]
- 20. americanpeptidesociety.org [americanpeptidesociety.org]
- 21. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 22. youtube.com [youtube.com]
- 24. chromatographyonline.com [chromatographyonline.com]
PROTAC synthesis workflow with heterobifunctional linkers
Topic: PROTAC Synthesis Workflow with Heterobifunctional Linkers Audience: Researchers, scientists, and drug development professionals.
Mastering the Blueprint: A Guide to the Synthesis of PROTACs Using Heterobifunctional Linkers
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, redirecting the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three key components: a "warhead" ligand that binds the protein of interest (POI), an E3 ligase ligand, and a chemical linker that tethers the two.[3][4] The linker is not merely a passive spacer; its composition, length, and attachment points are critical determinants of the PROTAC's efficacy, influencing the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties.[5][6] This guide provides an in-depth exploration of the synthetic workflow for constructing PROTACs, with a special focus on the strategic use of heterobifunctional linkers. We will delve into the causality behind experimental choices, provide detailed step-by-step protocols, and discuss key characterization and validation techniques.
The Architectural Logic of a PROTAC
A PROTAC's function is dictated by its unique three-part architecture. By physically bridging a target protein and an E3 ubiquitin ligase, the PROTAC induces proximity-driven ubiquitination of the target, marking it for degradation by the 26S proteasome.[7][8] This catalytic mechanism allows for substoichiometric concentrations to achieve profound and sustained protein knockdown.[9]
Caption: The tripartite structure of a PROTAC molecule.
Strategic Component Selection
-
Warhead (POI Ligand): The choice of warhead is dictated by the target protein. It can be a known inhibitor or a ligand discovered through screening efforts.[10] Importantly, high binding affinity is not always the primary driver of PROTAC efficacy; the ability to form a stable and productive ternary complex is paramount.[11]
-
E3 Ligase Ligand: While over 600 E3 ligases exist in humans, only a handful are commonly hijacked for PROTAC design, primarily due to the availability of well-characterized, high-affinity small molecule ligands.[12][13] The most widely used are ligands for Cereblon (CRBN) and von Hippel-Lindau (VHL).[14][15] The choice of E3 ligase can influence tissue specificity and the spectrum of degradable targets.[12]
-
Heterobifunctional Linker: The linker is arguably the most critical element for optimization.[3] Its design requires a careful balancing act to achieve:
-
Optimal Ternary Complex Formation: The linker's length and rigidity dictate the spatial orientation of the POI and E3 ligase.[5] An optimal linker promotes favorable protein-protein interactions, enhancing ternary complex stability (a phenomenon known as positive cooperativity).[5]
-
Physicochemical Properties: PROTACs are often large molecules that fall outside Lipinski's "rule of five," presenting challenges for solubility and cell permeability.[16][17] Linker composition is key to mitigating these issues. Polyethylene glycol (PEG) chains are frequently incorporated to increase hydrophilicity and solubility, while alkyl chains offer flexibility.[2][]
-
Synthetic Accessibility: The linker must contain chemical handles that allow for sequential and efficient conjugation to the warhead and E3 ligase ligand.
-
| Linker Type | Common Motifs | Key Characteristics & Rationale |
| Flexible | Alkyl chains, Polyethylene Glycol (PEG) | Provide conformational freedom, which can be advantageous for allowing the POI and E3 ligase to adopt a productive orientation. PEG linkers are widely used to improve solubility and pharmacokinetic properties.[5][7] |
| Rigid | Alkynes, Triazoles, Piperazines/Piperidines | Restrict conformational flexibility, which can pre-organize the PROTAC for optimal binding and reduce the entropic penalty of ternary complex formation. Triazoles, often formed via "click chemistry," are metabolically stable.[2][3] |
| "Smart" | Photoswitchable (e.g., azobenzene), Photocleavable | Offer spatiotemporal control over PROTAC activity, allowing for activation with light.[5][] |
The Synthetic Workflow: A Modular Approach
The synthesis of PROTACs is most often approached in a modular, convergent fashion. This involves synthesizing the warhead and E3 ligase ligand with appropriate functional groups, which are then joined to a bifunctional linker in the final steps. This strategy allows for the rapid generation of a library of PROTACs by varying the linker or other components.[17][19]
Caption: A generalized modular workflow for PROTAC synthesis.
Key Conjugation Chemistries
The choice of reaction to connect the linker to the two ligands is critical for the overall success and yield of the synthesis.
-
Amide Bond Formation: This is a classic and robust method for linking components. Standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) are commonly used.[7][20] While reliable, these reactions can sometimes be challenging with sterically hindered substrates.[21]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry": This reaction has become exceptionally popular in PROTAC synthesis for its high efficiency, mild reaction conditions, and orthogonality to many other functional groups.[22][] It involves the reaction of a terminal alkyne with an azide in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted triazole ring.[1] This approach is ideal for the final conjugation step, reliably joining complex molecular fragments with high yields.[19]
Detailed Protocol: Synthesis of a BRD4-Degrader (dBET1 Analog)
This protocol outlines the synthesis of a well-known PROTAC that degrades BET family proteins by linking the BET inhibitor JQ1 (the warhead) to a pomalidomide-derived CRBN ligand via a PEG linker.[24] The final conjugation is achieved using CuAAC click chemistry.
Materials & Reagents
-
Pomalidomide
-
1-Azido-3,6,9-trioxaundecan-11-oic acid (or similar Azido-PEG-Acid linker)
-
(+)-JQ1
-
Propargylamine
-
HATU, DIPEA, Copper(II) sulfate pentahydrate, Sodium ascorbate
-
Anhydrous solvents: DMF, DCM
-
Standard laboratory glassware and purification equipment (silica gel, preparative HPLC)
Step 1: Synthesis of Functionalized CRBN Ligand (Pomalidomide-PEG-Azide)
This step couples the pomalidomide E3 ligase ligand to the azido-functionalized PEG linker via amide bond formation.
-
Dissolution: In a round-bottom flask, dissolve pomalidomide (1.0 eq) and the azido-PEG-acid linker (1.1 eq) in anhydrous DMF.
-
Activation: Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution.
-
Reaction: Stir the reaction mixture under an inert atmosphere (N₂) at room temperature for 4-6 hours. Monitor the reaction's progress by LC-MS until the starting material is consumed.
-
Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a gradient of 0-5% methanol in DCM) to yield the pure pomalidomide-PEG-azide intermediate.[24]
-
Characterization: Confirm the structure and mass using ¹H NMR and ESI-MS.
Step 2: Synthesis of Functionalized Warhead (JQ1-Alkyne)
This step installs a terminal alkyne handle onto the JQ1 warhead, again using amide bond formation. The carboxylic acid on JQ1 is the attachment point.
-
Dissolution: Dissolve (+)-JQ1 (1.0 eq) in anhydrous DMF.
-
Activation: Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution.
-
Coupling: Add propargylamine (1.5 eq) to the activated mixture.
-
Reaction: Stir under an inert atmosphere at room temperature for 2-4 hours, monitoring by LC-MS.
-
Workup & Purification: Perform an aqueous workup as described in Step 1.5. Purify the crude product by silica gel column chromatography to obtain the JQ1-alkyne derivative.
-
Characterization: Confirm the structure and mass using ¹H NMR and ESI-MS.
Step 3: Final PROTAC Assembly via Click Chemistry (CuAAC)
This is the final convergent step where the two functionalized fragments are joined.
Caption: The CuAAC "click" reaction for final PROTAC assembly.
-
Dissolution: Dissolve the pomalidomide-PEG-azide (1.0 eq) and JQ1-alkyne (1.0 eq) in a mixture of DMF and water (e.g., 4:1 v/v).
-
Catalyst Addition: Add copper(II) sulfate pentahydrate (0.1 eq) followed by a freshly prepared solution of sodium ascorbate (0.3 eq) in water. The sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ.
-
Reaction: Stir the mixture vigorously at room temperature for 4-12 hours. The reaction is typically complete when LC-MS analysis shows the disappearance of starting materials and the appearance of the desired product mass.[24]
-
Workup: Dilute the reaction with water and extract with ethyl acetate or DCM. Wash the combined organic layers with brine.
-
Final Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The final purification is crucial and is typically performed by preparative reverse-phase HPLC to obtain the PROTAC with high purity (>95%).
PROTAC Characterization and Validation
Rigorous characterization is essential to ensure the identity, purity, and functionality of the synthesized PROTAC.
| Analysis Technique | Purpose & Expected Outcome |
| ¹H and ¹³C NMR | Confirms the complete chemical structure of the final PROTAC. All expected proton and carbon signals from the warhead, linker, and E3 ligase ligand should be present. The formation of the triazole ring will also produce characteristic signals.[9] |
| High-Resolution Mass Spectrometry (HRMS) | Determines the exact mass of the molecule, confirming its elemental composition.[9] |
| Analytical HPLC | Determines the purity of the final compound. For biological assays, purity should be ≥95%.[24] |
| Binding Assays (e.g., TR-FRET) | Post-synthesis validation. Confirms that the PROTAC can bind to both the POI and the E3 ligase, and can mediate the formation of the ternary complex.[7] |
| Western Blot | Post-synthesis validation. A cellular assay to demonstrate that treatment with the PROTAC leads to a dose-dependent decrease in the levels of the target protein.[7] |
Conclusion and Future Outlook
The synthesis of PROTACs, particularly through modular strategies involving heterobifunctional linkers and efficient conjugation chemistries like CuAAC, has become a streamlined process.[19] The success of a PROTAC discovery campaign hinges on the rational design of the linker to optimize ternary complex formation and maintain drug-like properties. While challenges related to the large size and complex nature of these molecules remain, the synthetic toolkits available to chemists are robust and expanding.[16][25] As new E3 ligase ligands are discovered and our understanding of ternary complex biology deepens, the design and synthesis of next-generation PROTACs will become increasingly sophisticated, unlocking the potential to target a vast landscape of previously "undruggable" proteins.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. precisepeg.com [precisepeg.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chempep.com [chempep.com]
- 6. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 9. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of Target Warhead and Linkage Vector on Inducing Protein Degradation: Comparison of Bromodomain and Extra-Terminal (BET) Degraders Derived from Triazolodiazepine (JQ1) and Tetrahydroquinoline (I-BET726) BET Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 12. precisepeg.com [precisepeg.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. | Sigma-Aldrich [sigmaaldrich.com]
- 16. acs.org [acs.org]
- 17. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chemrxiv.org [chemrxiv.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 24. benchchem.com [benchchem.com]
- 25. C&EN Webinars - Overcoming Key Challenges in PROTAC Drug Development: From Synthesis to Bioavailability Enhancement [connect.discoveracs.org]
Mastering Affinity Purification: A-Z Protocol Using Desthiobiotin-Tagged Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Advantage of a Reversible Interaction
In the landscape of affinity purification, the interaction between biotin and streptavidin is legendary for its strength and specificity.[1] However, this near-irreversible bond often necessitates harsh, denaturing conditions to elute the target molecule, potentially compromising its structural integrity and function.[2][3] This limitation paved the way for the adoption of desthiobiotin, a sulfur-less analog of biotin that offers a compelling alternative.[4][5] Desthiobiotin binds to streptavidin with high specificity but a lower affinity, allowing for the gentle and efficient elution of tagged molecules under mild physiological conditions using competitive displacement with free biotin.[3][5][6]
This key feature makes desthiobiotin an ideal choice for applications where the recovery of native, functional proteins or protein complexes is paramount.[3][4] It minimizes the co-purification of endogenous biotinylated molecules and preserves the integrity of delicate molecular interactions, making it an invaluable tool in pull-down assays, and the study of protein-protein and protein-RNA interactions.[2][3][6]
The Science Behind the Method: A Tale of Two Affinities
The streptavidin-biotin interaction is one of the strongest non-covalent bonds found in nature.[4] This exceptionally high affinity is attributed to a combination of hydrogen bonds and van der Waals forces within a deep binding pocket in the streptavidin tetramer.[4] Desthiobiotin, lacking the sulfur atom in its thiophene ring, exhibits a weaker, yet still robust, binding affinity for streptavidin.[4] This reduced affinity is the cornerstone of its utility, enabling the competitive elution of desthiobiotin-tagged molecules with an excess of free biotin under mild conditions.[4]
| Ligand | Dissociation Constant (Kd) with Streptavidin | Elution Conditions |
| Biotin | ~10⁻¹⁵ M[6][7] | Harsh, denaturing conditions (e.g., low pH, high concentrations of chaotropic agents)[3][8] |
| Desthiobiotin | ~10⁻¹¹ M[6][7][9] | Mild, competitive elution with excess free biotin[5][6] |
Note: The exact Kd values can vary depending on experimental conditions such as temperature, pH, and the specific streptavidin variant used.[4]
Visualizing the Workflow: From Bait to Elution
The general workflow for affinity purification using desthiobiotin-tagged molecules is a straightforward yet powerful process.
Caption: General workflow for desthiobiotin-based affinity purification.
Detailed Protocols
Here are detailed protocols for key stages of the affinity purification process using desthiobiotin-tagged molecules.
Protocol 1: Labeling of Bait Protein with NHS-Desthiobiotin
This protocol describes the labeling of a purified protein with an amine-reactive N-hydroxysuccinimide (NHS)-desthiobiotin derivative.
Materials:
-
Purified protein in an amine-free buffer (e.g., PBS)
-
NHS-Desthiobiotin
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Desalting column
Procedure:
-
Prepare Protein Sample: Ensure the protein solution is in a buffer free of primary amines (e.g., Tris) and at a pH of 7-9.[6]
-
Prepare NHS-Desthiobiotin Stock Solution: Immediately before use, dissolve the NHS-Desthiobiotin in a small amount of DMF or DMSO.
-
Labeling Reaction: Add the NHS-Desthiobiotin solution to the protein sample. A common starting point is a 5-25 fold molar excess of the labeling reagent to the protein.[10]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Removal of Excess Label: Remove non-reacted NHS-Desthiobiotin using a desalting column.
Protocol 2: Affinity Purification of Interacting Proteins (Pull-Down Assay)
This protocol outlines the capture of protein interaction partners from a cell lysate using a desthiobiotin-labeled bait protein.
Materials:
-
Desthiobiotin-labeled bait protein
-
Streptavidin magnetic beads
-
Cell lysate
-
Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Elution Buffer (Binding/Wash Buffer containing 2.5-5 mM Biotin)[11][12][13]
-
Magnetic stand
Procedure:
-
Prepare Streptavidin Beads:
-
Immobilize Bait Protein:
-
Add the desthiobiotin-labeled bait protein to the washed streptavidin beads.
-
Incubate for 30-60 minutes at room temperature with gentle rotation to allow binding.
-
-
Binding of Prey Proteins:
-
After incubation, place the tube on the magnetic stand, remove the supernatant, and wash the beads once with Binding/Wash Buffer to remove unbound bait protein.
-
Add the cell lysate to the beads and incubate for 1-3 hours at 4°C with gentle rotation.
-
-
Washing:
-
Place the tube on the magnetic stand and discard the supernatant (flow-through).[11]
-
Wash the beads three to five times with an adequate volume of cold Binding/Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
After the final wash, add the Elution Buffer to the beads.
-
Incubate for 10-30 minutes at room temperature with gentle agitation.
-
Place the tube on the magnetic stand and collect the supernatant containing the eluted proteins.
-
Repeat the elution step for a more complete recovery.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry.[2]
-
Protocol 3: On-Bead Digestion for Mass Spectrometry Analysis
For applications in proteomics, on-bead digestion is a common method to prepare samples for mass spectrometry, which can help to increase peptide recovery.[14]
Materials:
-
Beads with captured protein complexes from Protocol 2
-
Ammonium Bicarbonate (Ambic) buffer (e.g., 50 mM)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic Acid or Trifluoroacetic Acid (TFA)
Procedure:
-
Wash Beads: Wash the beads with captured proteins several times with Ambic buffer to remove detergents and other interfering substances.[15]
-
Reduction: Resuspend the beads in Ambic buffer containing 10 mM DTT and incubate at 56-60°C for 30-60 minutes to reduce disulfide bonds.[14]
-
Alkylation: Cool the sample to room temperature and add IAA to a final concentration of 20-55 mM. Incubate in the dark for 30-45 minutes to alkylate free cysteines.[14][16]
-
Quenching: Quench the excess IAA by adding DTT.
-
Digestion: Add trypsin to the bead slurry and incubate overnight at 37°C with shaking.[14][16]
-
Peptide Collection:
-
Centrifuge the tubes and collect the supernatant containing the digested peptides.
-
To further recover peptides, wash the beads with a solution of 60% acetonitrile and 1% formic acid.[14]
-
Combine the supernatants.
-
-
Acidification and Desalting: Acidify the pooled supernatant with formic acid or TFA to a final concentration of 0.1-1% to stop the trypsin activity.[14][15] Proceed with desalting using a C18 tip before LC-MS/MS analysis.[14]
Troubleshooting Common Issues
| Problem | Possible Cause | Solution |
| Low Yield of Purified Protein | Inefficient labeling of the bait protein. | Optimize the molar ratio of NHS-desthiobiotin to protein. Ensure the labeling buffer is free of primary amines.[6] |
| Incomplete binding to streptavidin beads. | Increase incubation time for bait protein binding. Ensure beads are not expired and have sufficient binding capacity. | |
| Elution conditions are too mild. | Increase the concentration of free biotin in the elution buffer or increase the elution time.[10] | |
| High Background/Contaminating Proteins | Insufficient washing. | Increase the number of wash steps or the volume of wash buffer. Consider adding a small amount of detergent to the wash buffer. |
| Non-specific binding to beads. | Pre-clear the lysate with streptavidin beads before adding the bait protein-bead complex. Include a blocking step with a non-relevant protein (e.g., BSA) before adding the lysate. | |
| Isolation of naturally biotinylated proteins. | The use of desthiobiotin and competitive elution with biotin already minimizes this. If it remains an issue, consider pre-clearing the lysate with streptavidin beads.[6] | |
| Inefficient Elution | Biotin in elution buffer not fully dissolved. | Prepare a concentrated stock of biotin in DMSO or a pH-adjusted buffer before diluting into the elution buffer.[17] |
| Issues with the affinity resin. | Use fresh resin. Ensure the resin has not been subjected to harsh conditions that could diminish its binding capacity. |
Conclusion: A Versatile Tool for Modern Life Sciences
The desthiobiotin-streptavidin system provides a robust and versatile platform for affinity purification. Its key advantage of reversible binding under gentle conditions makes it an indispensable tool for isolating and studying proteins and their interaction partners in their native state. By understanding the principles behind this technology and following optimized protocols, researchers can achieve high-purity samples for a wide array of downstream applications, from biochemical assays to cutting-edge proteomics.
References
- 1. howarthgroup.org [howarthgroup.org]
- 2. Desthiobiotin-Streptavidin-Affinity Mediated Purification of RNA-Interacting Proteins in Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Desthiobiotin-Streptavidin-Affinity Mediated Purification of RNA-Interacting Proteins in Mesothelioma Cells [jove.com]
- 4. benchchem.com [benchchem.com]
- 5. Easily reversible desthiobiotin binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. interchim.fr [interchim.fr]
- 7. Azides of Biotin/Desthiobiotin - Jena Bioscience [jenabioscience.com]
- 8. Desthiobiotin Affinity Ligand [biosyn.com]
- 9. BJOC - Improved deconvolution of natural products’ protein targets using diagnostic ions from chemical proteomics linkers [beilstein-journals.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. epicypher.com [epicypher.com]
- 12. fishersci.ie [fishersci.ie]
- 13. its.caltech.edu [its.caltech.edu]
- 14. usherbrooke.ca [usherbrooke.ca]
- 15. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 16. uib.no [uib.no]
- 17. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: N-Desthiobiotin-N-bis(PEG4-t-butyl ester) Solubility Guide
Welcome to the technical support center for N-Desthiobiotin-N-bis(PEG4-t-butyl ester). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for solubilizing this versatile PROTAC linker. Understanding the unique chemical characteristics of this molecule is the first step toward successful experimental outcomes.
Understanding the Molecule: A Balancing Act of Polarity
N-Desthiobiotin-N-bis(PEG4-t-butyl ester) is a branched molecule with distinct regions that influence its solubility.[1] The desthiobiotin moiety provides a binding handle for streptavidin and related proteins.[2] The core of the molecule features two hydrophilic polyethylene glycol (PEG4) chains, which are generally included to enhance aqueous solubility.[3] However, these are capped with bulky, nonpolar tert-butyl (t-butyl) ester groups.[4] It is the interplay between the hydrophilic PEG chains and the hydrophobic t-butyl esters that often presents a solubility challenge.
The t-butyl esters serve as protecting groups for carboxylic acids.[5] These esters are stable under neutral and basic conditions but can be cleaved under acidic conditions to reveal the free carboxylic acids.[6][7] This property is crucial for subsequent conjugation steps in your experimental workflow.[5]
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and issues encountered when working with N-Desthiobiotin-N-bis(PEG4-t-butyl ester).
Q1: What is the recommended starting solvent for N-Desthiobiotin-N-bis(PEG4-t-butyl ester)?
Answer: Due to the hydrophobic nature of the t-butyl ester groups, it is best to start with a polar aprotic organic solvent. Based on the properties of similar PEGylated compounds, Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are the recommended primary solvents.[8]
Expert Insight: While the PEG chains are hydrophilic, the overall molecule often behaves more like a hydrophobic compound initially. Attempting to dissolve it directly in aqueous buffers will likely result in poor solubility and the formation of a precipitate.
Q2: I've dissolved the compound in DMSO, but it precipitates when I add it to my aqueous buffer. What should I do?
Answer: This is a common observation and is due to the compound's lower solubility in high-aqueous environments. The key is to minimize the percentage of the organic solvent in the final aqueous solution while keeping the compound dissolved.
Troubleshooting Steps:
-
Prepare a High-Concentration Stock: Dissolve the N-Desthiobiotin-N-bis(PEG4-t-butyl ester) in 100% DMSO or DMF to create a concentrated stock solution.
-
Gradual Addition: Add the stock solution dropwise to your vigorously stirring aqueous buffer. This gradual introduction helps to disperse the compound and prevent localized high concentrations that can lead to precipitation.
-
Optimize Final Organic Solvent Concentration: Aim for the lowest possible final concentration of the organic solvent (e.g., <5% v/v) that maintains the solubility of your compound at the desired working concentration. You may need to test a range of final organic solvent concentrations to find the optimal condition for your specific buffer system.
Q3: Can I use sonication or gentle heating to improve solubility?
Answer: Yes, both techniques can be effective, but they should be used with caution.
-
Sonication: A brief period in an ultrasonic bath can help to break up small aggregates and promote dissolution.
-
Gentle Heating: Warming the solution to 30-40°C can also increase solubility. However, prolonged heating or high temperatures should be avoided to prevent potential degradation of the compound.
Causality: Both sonication and gentle heating increase the kinetic energy of the solvent and solute molecules, which can help to overcome the intermolecular forces that resist dissolution.
Q4: I'm concerned about the stability of the t-butyl ester groups. What conditions should I avoid?
Answer: The t-butyl ester groups are sensitive to acidic conditions.[6] Exposure to strong acids will lead to cleavage of the t-butyl group, yielding the corresponding carboxylic acid.[7]
Key Considerations:
-
pH of Aqueous Buffers: Ensure your aqueous buffers are neutral or slightly basic (pH 7-8.5). Avoid acidic buffers (pH < 6) if you intend to keep the t-butyl ester groups intact.
-
Storage of Stock Solutions: For long-term storage, it is recommended to store stock solutions in an appropriate organic solvent like DMSO at -20°C or -80°C.[8] Aliquoting the stock solution is advised to avoid repeated freeze-thaw cycles.[8]
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes the initial solubilization of the compound in an organic solvent.
-
Weighing: Accurately weigh the desired amount of N-Desthiobiotin-N-bis(PEG4-t-butyl ester) in a suitable vial.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 10-50 mM).
-
Dissolution: Vortex the vial for 1-2 minutes. If the compound is not fully dissolved, sonicate in a water bath for 5-10 minutes. Gentle warming (37°C) can be applied if necessary.
-
Visual Inspection: Ensure the solution is clear and free of any particulate matter before use.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution in an Aqueous Buffer
This protocol details the dilution of the organic stock solution into an aqueous medium.
-
Buffer Preparation: Prepare your desired aqueous buffer and ensure the pH is in the neutral to slightly basic range.
-
Vigorous Stirring: Place the required volume of the aqueous buffer in a tube and begin vigorous stirring using a magnetic stir bar or by continuous vortexing.
-
Dropwise Addition: Slowly add the required volume of the concentrated organic stock solution dropwise to the center of the vortexing buffer.
-
Incubation: Continue to stir the solution for an additional 5-10 minutes at room temperature to ensure homogeneity.
-
Final Concentration: The final concentration of the organic solvent should be kept to a minimum, ideally below 5%.
Data Presentation
| Solvent | Recommended Use | Notes |
| DMSO | Primary solvent for stock solutions | High polarity, aprotic.[8] |
| DMF | Alternative primary solvent for stock solutions | High polarity, aprotic.[8] |
| Aqueous Buffers (pH 7-8.5) | Diluent for working solutions | Maintain pH to prevent t-butyl ester hydrolysis.[6] |
| Acidic Solutions (pH < 6) | AVOID (unless deprotection is intended) | Will cause cleavage of the t-butyl ester groups.[7] |
Visualizing the Troubleshooting Workflow
The following diagram outlines the decision-making process for successfully solubilizing N-Desthiobiotin-N-bis(PEG4-t-butyl ester).
Caption: Troubleshooting workflow for solubilizing N-Desthiobiotin-N-bis(PEG4-t-butyl ester).
References
- 1. N-Desthiobiotin-N-bis(PEG4-t-butyl ester), CAS 2353409-60-4 | AxisPharm [axispharm.com]
- 2. N-Desthiobiotin-N-bis(PEG4-t-butyl ester), 2353409-60-4 | BroadPharm [broadpharm.com]
- 3. Acid-PEG3-t-butyl ester, 1807539-06-5 | BroadPharm [broadpharm.com]
- 4. PEG-t-butyl ester | t-butyl ester-PEG linkers | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Acids - Wordpress [reagents.acsgcipr.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Monitoring N-Desthiobiotin-N-bis(PEG4-t-butyl ester) Reactions by LC-MS
Welcome to the technical support center for monitoring reactions involving N-Desthiobiotin-N-bis(PEG4-t-butyl ester). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and detailed protocols for the successful application and analysis of this versatile linker.
Introduction
N-Desthiobiotin-N-bis(PEG4-t-butyl ester) is a branched, discrete PEG (dPEG®) linker invaluable in bioconjugation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its structure features a central tertiary amine linked to a desthiobiotin moiety and two PEG4 arms, each terminating in a t-butyl protected carboxylic acid. This design offers a strategic, two-stage conjugation capability. The initial step involves the deprotection of the t-butyl esters to reveal reactive carboxylic acids. These are then available for conjugation to amine-containing molecules, such as protein ligands or other biomolecules.
The desthiobiotin group provides a means for affinity purification or detection, binding to streptavidin with lower affinity than biotin, allowing for milder elution conditions. The hydrophilic PEG4 spacers enhance the solubility and reduce the aggregation of the resulting conjugates.
This guide will provide a comprehensive overview of how to effectively monitor the key reactions of this linker—deprotection and subsequent amide coupling—using Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of N-Desthiobiotin-N-bis(PEG4-t-butyl ester)?
A1: Understanding the fundamental properties of this linker is crucial for experimental design and data interpretation.
| Property | Value | Source(s) |
| Molecular Formula | C40H75N3O14 | [1][2][3] |
| Molecular Weight | 822.1 g/mol | [1][2][3] |
| Structure | A branched PEG linker with a desthiobiotin group and two t-butyl protected carboxyl groups. | [1][4][5] |
| Solubility | Soluble in common organic solvents like DMSO, DMF, and DCM. | |
| Storage | Recommended storage at -20°C, protected from moisture. | [1] |
Q2: What are the primary reactions I will be monitoring with this linker?
A2: The two primary reactions are:
-
Deprotection: The removal of the two t-butyl ester protecting groups to expose two terminal carboxylic acid functionalities. This is typically achieved under acidic conditions.[6]
-
Amide Coupling: The conjugation of the deprotected, di-acid linker to a primary amine-containing molecule to form stable amide bonds. This is commonly facilitated by carbodiimide chemistry, such as using EDC and NHS.
Q3: Why is LC-MS the ideal technique for monitoring these reactions?
A3: LC-MS is a powerful analytical tool that combines the separation capabilities of liquid chromatography with the mass detection accuracy of mass spectrometry.[2] This allows you to:
-
Separate the starting material, intermediates, final product, and any byproducts.
-
Identify each component by its unique mass-to-charge ratio (m/z).
-
Quantify the relative amounts of each species to determine reaction conversion and purity.
Q4: What are the expected mass shifts I should look for during the reactions?
A4:
-
Deprotection: The removal of each t-butyl group (-C(CH3)3) and addition of a proton results in a mass decrease of 56.1 Da per group. For the complete deprotection of both arms, the expected mass decrease is 112.2 Da.
-
Amide Coupling: The formation of an amide bond involves the loss of a water molecule (18.02 Da) for each coupled amine. The overall mass change will be the addition of the mass of your amine-containing molecule minus 18.02 Da for each amide bond formed.
Experimental Workflow & Protocols
Workflow Overview
The overall process for utilizing and monitoring reactions with N-Desthiobiotin-N-bis(PEG4-t-butyl ester) is as follows:
Caption: Experimental workflow for the deprotection and subsequent amide coupling of N-Desthiobiotin-N-bis(PEG4-t-butyl ester).
Protocol 1: t-Butyl Ester Deprotection
This protocol describes the removal of the t-butyl protecting groups using trifluoroacetic acid (TFA).
Materials:
-
N-Desthiobiotin-N-bis(PEG4-t-butyl ester)
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Cold diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Preparation: Dissolve the N-Desthiobiotin-N-bis(PEG4-t-butyl ester) in anhydrous DCM in a round-bottom flask. A typical concentration is 0.1-0.2 M.
-
Reaction Initiation: Add an equal volume of TFA to the solution (a 1:1 v/v mixture of TFA and DCM).[7]
-
Reaction Time: Stir the reaction mixture at room temperature for 2-5 hours. Monitor the reaction progress by LC-MS.[7]
-
Work-up: Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator. The resulting deprotected di-acid may be a viscous oil.[7]
-
Precipitation (Optional): To obtain a solid, dissolve the residue in a minimal amount of a suitable solvent (e.g., DCM or methanol) and precipitate the product by adding cold diethyl ether.[7]
Protocol 2: EDC/NHS Amide Coupling
This protocol details the coupling of the deprotected di-acid linker to a primary amine-containing molecule.
Materials:
-
Deprotected N-Desthiobiotin-N-bis(PEG4-acid) linker
-
Amine-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: MES buffer (pH 4.5-6.0)
-
Coupling Buffer: PBS or Borate buffer (pH 7.0-8.5)
-
Quenching Buffer: Hydroxylamine or Tris buffer
-
Desalting column or dialysis equipment for purification
Procedure:
-
Reagent Preparation: Prepare fresh stock solutions of EDC and NHS in the Activation Buffer.
-
Activation of the Di-acid Linker:
-
Amine Coupling:
-
Immediately add the activated linker solution to the amine-containing molecule, which should be dissolved in the Coupling Buffer.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.[8]
-
-
Quenching: Add the Quenching Buffer to a final concentration of 10-50 mM to deactivate any unreacted NHS-esters. Incubate for 15-30 minutes at room temperature.[8]
-
Purification: Remove unreacted reagents and byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
LC-MS Monitoring Guide
Sample Preparation for LC-MS Analysis
-
Quench the Reaction: Before analysis, it is crucial to stop the reaction. For the deprotection reaction, this can be achieved by evaporating the TFA and DCM. For the coupling reaction, use the quenching buffer as described above.
-
Dilution: Dilute a small aliquot of the reaction mixture in the initial mobile phase of your LC gradient (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid). This ensures compatibility with the LC system and prevents peak distortion.
-
Filtration: If the sample contains particulates, filter it through a 0.22 µm syringe filter to prevent clogging of the LC column and system.
Recommended LC-MS Parameters
Liquid Chromatography (LC):
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation for PEGylated and biotinylated molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to improve peak shape and ionization efficiency. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | The organic solvent for eluting the analytes. |
| Gradient | 5-95% B over 10-15 minutes | A broad gradient is a good starting point for separating reactants, intermediates, and products with different polarities. |
| Flow Rate | 0.3-0.5 mL/min | Suitable for standard analytical columns. |
| Column Temperature | 30-40 °C | Can improve peak shape for PEGylated compounds. |
Mass Spectrometry (MS):
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | ESI is well-suited for polar, non-volatile molecules. Positive mode is generally effective for these compounds. |
| Mass Range | 200-2000 m/z | A broad scan range to capture the expected ions of the reactants, intermediates, and products. |
| Capillary Voltage | 3-4 kV | A typical starting point for ESI. |
| Source Temperature | 120-150 °C | Optimize for efficient desolvation. |
| Desolvation Gas Flow | 600-800 L/hr | Optimize for efficient desolvation. |
Troubleshooting Guide
Caption: Troubleshooting guide for common issues in deprotection, coupling, and LC-MS analysis.
References
- 1. broadpharm.com [broadpharm.com]
- 2. enovatia.com [enovatia.com]
- 3. opentrons.com [opentrons.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. ingenieria-analitica.com [ingenieria-analitica.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Coupling Conditions for PEGylated Linkers
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. Covalent attachment of polyethylene glycol (PEG) to therapeutic proteins, a process known as PEGylation, is a cornerstone of modern biopharmaceutical development. It enhances the pharmacokinetic and pharmacodynamic properties of biologics by increasing their hydrodynamic size, which can lead to a longer circulatory half-life, improved stability, and reduced immunogenicity.[1][2][3][4] However, the success of PEGylation hinges on the precise control of coupling conditions.
This guide provides in-depth, experience-driven answers to common challenges encountered during the optimization of PEGylation reactions. We will delve into the causality behind experimental choices to empower you with the scientific understanding needed to troubleshoot and refine your protocols.
Section 1: Frequently Asked Questions (FAQs) - Core Principles & Initial Setup
Q1: What are the most critical parameters to consider when starting a PEGylation experiment?
When developing a PEGylation procedure, several key parameters must be carefully considered and optimized.[5] The most critical factors include:
-
PEG-to-Protein Molar Ratio: This ratio directly influences the degree of PEGylation.[6] An insufficient amount of PEG reagent can lead to low yields, while a large excess may result in the formation of undesirable multi-PEGylated species.[6][7]
-
Reaction pH: The pH of the buffer is crucial as it affects the reactivity of the targeted functional groups on the protein.[8] For instance, amine-reactive PEGylation using N-hydroxysuccinimide (NHS) esters is typically performed at a pH between 7 and 9 to ensure the primary amine groups are sufficiently nucleophilic.[3][8]
-
Protein Concentration: Higher protein concentrations can increase the reaction rate but also elevate the risk of aggregation.[6][9]
-
Reaction Temperature: Temperature affects the reaction kinetics.[8] Lower temperatures (e.g., 4°C) can slow down the reaction, which may be beneficial for controlling the process and minimizing protein degradation and NHS ester hydrolysis.[3][10]
-
Reaction Time: The optimal duration can range from 30 minutes to several hours.[3][8] It is essential to monitor the reaction over time to identify the point of maximum yield for the desired product.[8]
Q2: How do I choose the right PEGylation chemistry for my protein?
The choice of PEGylation chemistry depends on the available functional groups on your protein and the desired linkage stability. The two most common strategies target primary amines (N-terminus and lysine residues) or free thiols (cysteine residues).
-
Amine-Reactive PEGylation (e.g., NHS Esters): This is a widely used method due to the abundance of lysine residues on most proteins.[11] PEG-NHS esters react with primary amines to form stable amide bonds.[3][11] However, this can lead to a heterogeneous mixture of products due to multiple potential reaction sites.[6] By performing the reaction at a lower pH (around 7), it is possible to preferentially target the N-terminal amino group, which generally has a lower pKa than the epsilon-amino group of lysine.[5]
-
Thiol-Reactive PEGylation (e.g., Maleimides): This approach offers more site-specific conjugation by targeting free cysteine residues.[12] The reaction between a maleimide group and a thiol group forms a stable thioether bond.[13][14] This method is often preferred when a high degree of homogeneity is required.
Q3: My PEG-NHS ester reagent is not reacting. What could be the problem?
The most common reason for PEG-NHS ester inactivity is hydrolysis. The NHS-ester moiety is highly susceptible to moisture.[11][15]
Troubleshooting Steps:
-
Proper Handling: Always allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.[11][16] Store the reagent at -20°C with a desiccant.[11][15][17]
-
Fresh Solutions: Prepare the PEG-NHS ester solution immediately before use.[11][15] Do not prepare stock solutions for storage, as the NHS-ester will hydrolyze over time.[11][15]
-
Buffer Composition: Ensure your reaction buffer is free of primary amines (e.g., Tris or glycine), as these will compete with your protein for the PEG-NHS ester.[11][15] If necessary, perform a buffer exchange into an amine-free buffer like phosphate-buffered saline (PBS).[11][15]
Section 2: Troubleshooting Low Yield and Incomplete Reactions
Q4: I'm observing a very low yield of my PEGylated protein. How can I improve it?
Low yield is a frequent challenge in PEGylation.[18] A systematic approach to troubleshooting is essential.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low-yield PEGylation reactions.
Detailed Optimization Strategies:
-
Increase Molar Ratio: A common starting point is a 20-fold molar excess of PEG reagent to protein.[11] However, this may need to be optimized for your specific protein.[18]
-
Optimize Reaction Time and Temperature: If the reaction is incomplete, consider increasing the reaction time or temperature.[18] Monitor the reaction at various time points (e.g., 1, 2, 4, and 8 hours) to determine the optimal duration.[3][18]
-
Ensure Protein Stability: The reaction conditions may be causing your protein to unfold or aggregate, rendering the target functional groups inaccessible.[18] Analyze your protein's stability in the chosen buffer before proceeding with PEGylation.[18]
Q5: My thiol-maleimide conjugation is inefficient. What factors should I investigate?
For thiol-specific PEGylation, several parameters are critical for success.[5]
-
Exclusion of Oxygen: Oxygen can promote the formation of disulfide bonds between protein molecules, reducing the availability of free thiols for PEGylation and leading to dimerization and aggregation.[5] It is advisable to work with degassed buffers.
-
pH Control: The reaction between a maleimide and a thiol proceeds efficiently at a neutral to slightly acidic pH (6.5-7.5).[14][19] At pH values above 7.5, the maleimide group can undergo hydrolysis, reducing its reactivity towards thiols.[19]
-
Reducing Agent: If your protein's cysteine residues are involved in disulfide bonds, a reduction step is necessary prior to PEGylation. Tris(2-carboxyethyl)phosphine (TCEP) is a suitable reducing agent as it does not need to be removed before adding the maleimide linker.[20] If Dithiothreitol (DTT) is used, it must be removed via dialysis or a desalting column.[20]
Section 3: Managing Aggregation and Heterogeneity
Q6: I'm observing significant protein aggregation and precipitation during my PEGylation reaction. What can I do to prevent this?
Protein aggregation is a common and multifaceted problem during PEGylation.[9][21] It can arise from intermolecular cross-linking, high protein concentrations, or suboptimal reaction conditions that compromise protein stability.[9][10][21]
Experimental Protocol for Screening Aggregation Conditions
This workflow provides a systematic approach to identify reaction parameters that minimize aggregation.[10]
-
Preparation:
-
Prepare a stock solution of your protein (e.g., 10 mg/mL) in a suitable, amine-free buffer.
-
Prepare a stock solution of the activated PEG reagent (e.g., 100 mg/mL) in the same buffer or an appropriate solvent like DMSO.[11]
-
-
Reaction Setup:
-
In a 96-well plate or microcentrifuge tubes, set up a matrix of reaction conditions, varying one parameter at a time (see table below).[9]
-
-
Incubation:
-
Incubate the reactions for a set time (e.g., 2 hours) at the specified temperatures.[9]
-
-
Analysis:
-
Visually inspect for any signs of precipitation.
-
Quantify the extent of aggregation using techniques like Size Exclusion Chromatography (SEC) or by measuring turbidity.[9]
-
Table 1: Parameter Screening Matrix to Minimize Aggregation
| Parameter | Range to Test | Rationale for Minimizing Aggregation |
| Protein Concentration | 0.5, 1, 2, 5 mg/mL | Lower concentrations reduce the probability of intermolecular interactions.[6][22] |
| PEG:Protein Molar Ratio | 1:1, 5:1, 10:1, 20:1 | A high molar excess can sometimes lead to increased aggregation.[9][10] |
| pH | 6.5, 7.0, 7.5, 8.0 | The optimal pH for protein stability should be used.[6] |
| Temperature | 4°C, Room Temp (20-25°C) | Lower temperatures slow the reaction, which can favor intramolecular modification over intermolecular cross-linking.[10] |
Advanced Strategy: Use of Stabilizing Excipients
If optimizing the core reaction conditions is not sufficient, consider adding stabilizing excipients to the reaction buffer.[10] These additives, such as sugars (e.g., sucrose) or amino acids (e.g., arginine), can enhance protein stability and prevent aggregation.[6]
Q7: My final product is a heterogeneous mixture of mono-, di-, and multi-PEGylated species. How can I achieve a more homogeneous product?
Product heterogeneity is a common outcome of PEGylation, especially when targeting abundant residues like lysines.[6] Achieving a more homogeneous, mono-PEGylated product often requires careful control of the reaction conditions.[7]
Strategies to Enhance Homogeneity:
-
Reduce PEG:Protein Molar Ratio: Systematically decrease the molar excess of the PEG reagent to statistically favor the modification of fewer sites.[7][22]
-
Adjust Reaction pH: For amine-specific PEGylation, lowering the pH towards the pKa of the N-terminal α-amino group (typically 7.6-8.0) can increase selectivity over the ε-amino groups of lysines (pKa ~10.0-10.2).[22]
-
Shorten Reaction Time: Monitor the reaction over time and stop it when the desired mono-PEGylated product is at its maximum concentration.[22]
-
Stepwise Addition of PEG: Instead of adding the PEG reagent all at once, add it in smaller portions over time. This maintains a lower instantaneous concentration of the reagent, which can favor mono-PEGylation.[10][22]
Workflow for Optimizing Mono-PEGylation
Caption: An iterative workflow for optimizing reaction conditions to favor mono-PEGylation.
Section 4: Purification and Characterization
Q8: What are the best methods for purifying my PEGylated protein?
Separating the desired PEGylated product from unreacted protein, excess PEG, and other byproducts can be challenging.[6] A combination of chromatographic techniques is often necessary.
-
Size Exclusion Chromatography (SEC): This is a primary method for separating molecules based on their hydrodynamic radius.[] SEC is very effective at removing unreacted PEG and can separate PEGylated species from the native, unreacted protein.[][24]
-
Ion Exchange Chromatography (IEX): IEX separates molecules based on charge. The attachment of neutral PEG chains shields the protein's surface charges, altering its interaction with the IEX resin.[][24] This allows for the separation of proteins with different degrees of PEGylation (e.g., mono- vs. di-PEGylated) and even positional isomers.[5][]
-
Hydrophobic Interaction Chromatography (HIC): HIC can be a useful polishing step to separate species with minor differences that are not resolved by SEC or IEX.[4][]
Q9: How can I accurately characterize my final PEGylated product?
Thorough characterization is essential to confirm the success of the PEGylation reaction and to ensure the quality of the final product.[1] A combination of analytical techniques is required.[1]
Table 2: Analytical Techniques for Characterizing PEGylated Proteins
| Technique | Information Provided |
| SDS-PAGE | Visual confirmation of PEGylation (shift in molecular weight), estimation of purity. |
| Size Exclusion Chromatography (SEC-HPLC) | Quantification of monomer, aggregates, and unreacted protein.[9][10] |
| Ion Exchange Chromatography (IEX-HPLC) | Separation and quantification of species with different degrees of PEGylation and positional isomers.[5] |
| Mass Spectrometry (MS) | Confirms the exact molecular weight and degree of PEGylation.[1] Often coupled with liquid chromatography (LC-MS).[1][25] |
| Peptide Mapping | Identifies the specific sites of PEG attachment on the protein. |
| Dynamic Light Scattering (DLS) | Provides information on particle size distribution and the presence of aggregates.[10] |
By implementing these troubleshooting strategies and analytical methods, researchers can overcome common challenges in PEGylation, leading to the successful development of well-characterized and optimized bioconjugates.
References
- 1. frontiersin.org [frontiersin.org]
- 2. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biopharminternational.com [biopharminternational.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. confluore.com [confluore.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Protocol for Protein PEGylation [jenkemusa.com]
- 18. benchchem.com [benchchem.com]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 24. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
Navigating the Purification of N-Desthiobiotin-N-bis(PEG4-t-butyl ester) PROTACs: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Proteolysis Targeting Chimeras (PROTACs) represents a significant leap forward in targeted protein degradation. However, the unique structural characteristics of these molecules, particularly those incorporating linkers like N-Desthiobiotin-N-bis(PEG4-t-butyl ester), introduce distinct challenges during purification. This guide, designed by application scientists, provides in-depth troubleshooting strategies and answers to frequently asked questions to streamline your purification workflow and ensure the high purity required for downstream biological evaluation.
The Challenge: Purification of PEGylated PROTACs
PROTACs are inherently complex, often high molecular weight molecules. The addition of a Polyethylene Glycol (PEG) linker, while beneficial for improving solubility and pharmacokinetic properties, further complicates purification.[1] The PEG chain's flexible and hydrophilic nature can lead to peak broadening in chromatography and make separation from structurally similar impurities difficult.[1][2]
The N-Desthiobiotin-N-bis(PEG4-t-butyl ester) linker introduces additional considerations. The desthiobiotin moiety allows for affinity-based applications, while the t-butyl ester protecting groups on the dual PEG4 arms offer handles for further chemical modification.[3][4] However, the presence of these functional groups and the overall polarity of the molecule necessitate a carefully optimized purification strategy.
Troubleshooting Guide: Common Purification Hurdles and Solutions
This section addresses specific issues you may encounter during the purification of your N-Desthiobiotin-N-bis(PEG4-t-butyl ester) containing PROTAC.
Scenario 1: Low Yield After Purification
| Potential Cause | Troubleshooting Steps & Explanation |
| Inefficient Initial Purification | - Optimize Flash Chromatography: For crude purification, a normal-phase flash chromatography step can be effective in removing less polar impurities. Experiment with solvent systems such as a gradient of methanol in dichloromethane to achieve optimal separation.[5] |
| PROTAC Adsorption to Surfaces | - Use Low-Binding Consumables: PROTACs, especially those with lipophilic ligands, can adsorb to plasticware and chromatography columns. Utilize low-protein-binding tubes and consider column passivation. |
| Suboptimal HPLC Conditions | - Shallow Gradient Elution: In reversed-phase HPLC (RP-HPLC), a shallow gradient of the organic mobile phase (e.g., acetonitrile) can significantly improve the resolution between your PROTAC and closely related impurities, preventing unnecessary fraction loss.[6] |
| Degradation During Purification | - pH Control: Ensure the pH of your mobile phases is compatible with the stability of your PROTAC. The t-butyl ester groups are acid-labile and can be prematurely cleaved under strongly acidic conditions.[3] Consider using a neutral or slightly acidic mobile phase modifier like formic acid instead of trifluoroacetic acid (TFA) if stability is a concern. |
Scenario 2: Co-elution of Impurities with the PROTAC Peak
| Potential Cause | Troubleshooting Steps & Explanation |
| Similar Polarity of Impurities | - Employ Orthogonal Purification Methods: If RP-HPLC is not providing sufficient resolution, consider a multi-step purification strategy. An initial normal-phase flash chromatography can remove impurities with different polarity profiles before the final high-resolution RP-HPLC step.[5] |
| Presence of Isomers or Aggregates | - High-Resolution Analytical HPLC: Before preparative purification, use a high-resolution analytical C18 column to assess the complexity of your sample. This can reveal the presence of isomers or aggregates that may require specialized chromatographic conditions to separate. |
| Incomplete Reactions | - Reaction Monitoring: Ensure your synthetic reactions have gone to completion using techniques like LC-MS to minimize the presence of starting materials and intermediates in your crude product.[7] |
Scenario 3: Broad or Tailing Peaks in HPLC
| Potential Cause | Troubleshooting Steps & Explanation |
| Conformational Flexibility of PEG Linker | - Optimize Mobile Phase: The long, flexible PEG chains can lead to broad peaks. Experiment with different mobile phase compositions and additives. Sometimes, a small change in the organic solvent or the use of an ion-pairing agent can improve peak shape.[1] |
| Secondary Interactions with Stationary Phase | - Column Choice: If using a standard C18 column, consider trying a different stationary phase chemistry (e.g., phenyl-hexyl or embedded polar group) that may offer different selectivity and reduce secondary interactions. |
| Sample Overload | - Reduce Sample Concentration: Injecting too concentrated a sample can lead to peak distortion. Dilute your sample in the initial mobile phase before injection. |
Purification Workflow Diagram
Caption: A general workflow for the purification and analysis of PROTACs.
Frequently Asked Questions (FAQs)
Q1: What is the recommended first step for purifying a crude PROTAC containing the N-Desthiobiotin-N-bis(PEG4-t-butyl ester) linker?
A: An initial purification by normal-phase flash chromatography is often a good starting point.[5] This technique can effectively remove less polar impurities from your crude reaction mixture. A typical stationary phase would be silica gel, with a mobile phase gradient such as 5-10% methanol in dichloromethane.[5]
Q2: Which HPLC method is most effective for the final purification step?
A: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for the final purification of PROTACs to achieve the high purity required for biological assays.[5][8] A C18 column is a standard choice, with a gradient of acetonitrile in water, often with a small amount of an acid modifier like formic acid or TFA.[5]
Q3: How can I confirm the identity and purity of my final PROTAC product?
A: A combination of analytical techniques is essential for comprehensive characterization. Liquid chromatography-mass spectrometry (LC-MS) will confirm the molecular weight of your PROTAC.[9] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for confirming the chemical structure and should show all expected signals with the correct integrations and chemical shifts.[5][9]
Q4: My PROTAC appears to be degrading during the purification process. What can I do?
A: The t-butyl ester groups in the N-Desthiobiotin-N-bis(PEG4-t-butyl ester) linker are sensitive to strong acids.[3] If you are using TFA as a mobile phase modifier in your HPLC, this could be causing deprotection. Consider switching to a milder acid like formic acid or using a neutral mobile phase if your PROTAC is sufficiently retained on the column. Additionally, minimize the time the PROTAC is exposed to acidic conditions.
Q5: I'm observing multiple peaks on my analytical HPLC even after purification. What could be the cause?
A: The flexible nature of the PEG linker can sometimes lead to the appearance of multiple conformers that may resolve into separate peaks under certain HPLC conditions.[1][6] It is also possible that you have a mixture of positional isomers if the linker attachment points on your ligands are not unique. High-resolution mass spectrometry can help to determine if these peaks correspond to isomers of your target molecule.
Experimental Protocols
Protocol 1: Normal-Phase Flash Chromatography (Initial Purification)
-
Sample Preparation: Dissolve the crude PROTAC in a minimal amount of dichloromethane (DCM).
-
TLC Analysis: Spot a small amount of the dissolved crude mixture on a silica gel TLC plate and develop it in a solvent system such as 5-10% methanol in DCM to determine the appropriate elution conditions.
-
Column Packing and Equilibration: Pack a flash chromatography column with silica gel (230-400 mesh) and equilibrate it with your starting solvent system (e.g., 100% DCM).
-
Loading and Elution: Load the sample onto the column and elute with a gradient of methanol in DCM, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC or LC-MS to identify those containing the desired PROTAC.
-
Concentration: Combine the pure fractions and concentrate them under reduced pressure.[5]
Protocol 2: Reversed-Phase Preparative HPLC (Final Purification)
-
Sample Preparation: Dissolve the partially purified PROTAC from the flash chromatography step in a suitable solvent, such as a small volume of DMSO or DMF, and then dilute it with the initial mobile phase (e.g., 20% acetonitrile in water with 0.1% formic acid).[5]
-
Column and System Setup: Use a preparative HPLC system equipped with a C18 column and a UV detector.
-
Gradient Elution: Inject the sample and run a shallow gradient of increasing acetonitrile concentration to elute the PROTAC.
-
Fraction Collection: Collect fractions corresponding to the main peak of your PROTAC.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC-MS.
-
Lyophilization: Combine the pure fractions and lyophilize them to obtain the final pure PROTAC as a solid.[5]
Troubleshooting Logic Diagram
Caption: A troubleshooting decision tree for low purity after HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. N-Desthiobiotin-N-bis(PEG4-t-butyl ester), 2353409-60-4 | BroadPharm [broadpharm.com]
- 4. N-Desthiobiotin-N-bis(PEG4-t-butyl ester), CAS 2353409-60-4 | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Protein Aggregation During PEGylation
Welcome to the Technical Support Center dedicated to addressing a critical challenge in bioconjugation: preventing protein aggregation when labeling with polyethylene glycol (PEG) linkers. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. As your dedicated scientific resource, my goal is to provide not just procedural steps, but the underlying rationale to empower you to make informed decisions in your experimental design.
Troubleshooting Guide: A Systematic Approach to Mitigating Protein Aggregation
Protein aggregation during PEGylation is a common yet manageable hurdle that can significantly impact yield, bioactivity, and the immunogenic profile of your therapeutic protein.[1] This guide provides a systematic approach to diagnosing and resolving aggregation issues.
Problem: Significant protein precipitation, turbidity, or visible aggregates are observed during or after the PEGylation reaction.
Root Causes & Strategic Solutions
1. Suboptimal Reaction Conditions: The chemical environment during PEGylation is paramount to maintaining protein stability.[2][3]
-
Causality: Deviations from a protein's optimal pH, temperature, and buffer composition can lead to the exposure of hydrophobic regions that are normally buried within the protein's core. These exposed patches can then interact between protein molecules, leading to aggregation.[2][4][5]
-
Solution: Conduct small-scale screening experiments to empirically determine the optimal reaction conditions for your specific protein.
-
pH: Test a range of pH values, typically around the protein's isoelectric point (pI) and its known pH of maximum stability. For amine-reactive PEGylation (e.g., using NHS esters), a pH range of 7.0-8.5 is generally recommended to balance the reactivity of primary amines with the stability of the NHS ester.[3]
-
Temperature: Evaluate the reaction at different temperatures. Performing the reaction at 4°C can slow down the reaction rate, which may favor the desired intramolecular modification over intermolecular cross-linking that leads to aggregation.[1][3]
-
Buffer Composition: Avoid buffers containing primary amines, such as Tris, when using amine-reactive PEGs, as they will compete with the protein for the PEG reagent.[4] Buffers like HEPES or phosphate buffers are often preferred.[4]
-
2. High Protein Concentration: Increased proximity of protein molecules can drive aggregation.
-
Causality: At high concentrations, the probability of intermolecular collisions and interactions increases, which can facilitate the formation of aggregates, especially if the protein is partially destabilized by the reaction conditions.[1][2][4]
-
Solution: Test a range of protein concentrations. Lowering the concentration can often reduce the likelihood of aggregation.[1][4] While higher concentrations can improve reaction kinetics, there is a trade-off with the risk of aggregation.[3]
3. Inappropriate PEG:Protein Molar Ratio: An excess of PEG reagent, particularly with certain linker types, can be detrimental.
-
Causality: A high molar excess of bifunctional PEGs can lead to intermolecular cross-linking, where a single PEG molecule bridges two or more protein molecules, resulting in aggregation.[1][2][4] Even with monofunctional PEGs, a very high concentration might alter the solution properties in a way that promotes aggregation.
-
Solution: Titrate the PEG:protein molar ratio to find the optimal balance between PEGylation efficiency and aggregation. Ratios from 1:1 to 20:1 are a common starting point for optimization.[3]
4. Instability of the Native Protein: The inherent stability of your protein under the chosen conditions is a critical factor.
-
Causality: Some proteins are inherently prone to aggregation, and the addition of a PEG reagent and the modification itself can act as a stressor that pushes them towards an aggregated state.
-
Solution: Incorporate stabilizing excipients into the reaction buffer. These additives can help maintain the protein's native conformation.[1][6]
5. Reaction Kinetics: A rapid, uncontrolled reaction can favor undesirable side reactions.
-
Causality: A fast reaction rate can promote intermolecular cross-linking before the desired intramolecular PEGylation can occur.
-
Solution: Control the reaction kinetics by lowering the temperature or by performing a stepwise addition of the activated PEG reagent over time.[1][6] This maintains a lower instantaneous concentration of the reactive PEG.[6]
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular causes of protein aggregation during PEGylation?
A1: Protein aggregation during PEGylation is a multifaceted issue stemming from:
-
Intermolecular Cross-linking: Bifunctional PEG reagents, which possess reactive groups at both ends, can physically link multiple protein molecules, leading to the formation of large aggregates.[2][4][5]
-
Conformational Changes: The interaction between the PEG polymer and the protein surface can sometimes induce subtle structural changes in the protein, exposing aggregation-prone regions.[2][4][5] The length and structure (linear vs. branched) of the PEG chain can influence these interactions.[4]
-
Hydrophobicity: While PEG is generally hydrophilic, longer PEG chains can exhibit more amphiphilic character, which can influence how they interact with proteins.[7] More hydrophobic polymers have been shown to increase the solvent accessibility of aromatic residues in some proteins, which could contribute to aggregation.[8][9]
-
Poor Reagent Quality: The presence of impurities, such as diol in what is intended to be a monofunctional PEG reagent, can lead to unintended cross-linking.[2][4]
Q2: How can I detect and quantify protein aggregation?
A2: Several analytical techniques are at your disposal:
-
Visual Inspection: The simplest method is to look for turbidity, opalescence, or visible precipitates in your reaction mixture.[5][6]
-
Size Exclusion Chromatography (SEC): This is a powerful quantitative technique. Aggregates will elute earlier than the monomeric protein, allowing for the quantification of high molecular weight (HMW) species.[1][6]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. It is very sensitive to the presence of larger aggregates and can provide information on the average particle size and polydispersity.[1][6]
-
Circular Dichroism (CD) Spectroscopy: CD can detect changes in the secondary structure of the protein. An increase in β-sheet content can be indicative of aggregation.[10]
Q3: Does the choice of PEG linker chemistry matter for preventing aggregation?
A3: Absolutely. The choice of linker is critical:
-
Monofunctional vs. Bifunctional PEGs: To avoid intermolecular cross-linking, it is generally recommended to use monofunctional PEG linkers when the goal is to attach a single PEG chain to the protein.[4]
-
Site-Specific PEGylation: Utilizing PEG reagents that target specific, unique sites on a protein, such as a free cysteine residue or the N-terminus, can lead to a more homogeneous product with a lower risk of aggregation compared to random modification of multiple lysines.[4][5]
-
Linker Structure: The chemical structure of the linker that connects the PEG to the protein can impact the stability of the final conjugate.[11]
Q4: What role do excipients play, and which ones should I consider?
A4: Stabilizing excipients can be highly effective in maintaining the native conformation of the protein during the PEGylation reaction.[6]
-
Sugars and Polyols (e.g., Sucrose, Trehalose, Sorbitol): These act as protein stabilizers through a mechanism known as preferential exclusion, where they are excluded from the protein's surface, promoting a more compact, stable protein structure.[6]
-
Amino Acids (e.g., Arginine, Glycine): Arginine is particularly effective at suppressing non-specific protein-protein interactions and can prevent aggregation.[6]
-
Surfactants (e.g., Polysorbate 20/80): Low concentrations of non-ionic surfactants can prevent surface-induced aggregation.[6]
| Excipient Type | Examples | Typical Concentration | Mechanism of Action |
| Sugars & Polyols | Sucrose, Trehalose, Sorbitol | 5-10% (w/v) for Sucrose | Act as protein stabilizers through preferential exclusion.[6] |
| Amino Acids | Arginine, Glycine | 50-100 mM for Arginine | Suppress non-specific protein-protein interactions.[6] |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01-0.05% (v/v) | Prevent surface-induced aggregation at low concentrations.[6] |
Q5: Can the molecular weight of the PEG influence aggregation?
A5: Yes, the molecular weight (MW) of the PEG can have a significant impact. For instance, a study on Granulocyte-Colony Stimulating Factor (G-CSF) showed that N-terminal attachment of a 20 kDa PEG could prevent protein precipitation by making the aggregates soluble and slowing the rate of aggregation.[12] Even a 5 kDa PEG demonstrated a significant improvement in stability.[12] However, the effect of PEG MW can be protein-specific.[6] Larger PEGs can offer more steric hindrance to protein-protein association, but they can also induce conformational changes in some proteins.[7][12]
Experimental Protocols & Workflows
Protocol 1: Systematic Screening of PEGylation Reaction Conditions
Objective: To identify the optimal protein concentration, PEG:protein molar ratio, pH, and temperature to minimize aggregation.
Methodology:
-
Prepare Stock Solutions:
-
Protein stock solution (e.g., 10 mg/mL in a suitable, amine-free buffer like PBS or HEPES).
-
Activated PEG stock solution (e.g., 100 mg/mL in the reaction buffer, prepared immediately before use).
-
-
Set up a Matrix of Reactions:
-
In parallel, set up small-scale reactions (e.g., 50-100 µL) in a multi-well plate or microcentrifuge tubes.
-
Vary one parameter at a time while keeping others constant (e.g., test protein concentrations of 0.5, 1, and 2 mg/mL; test PEG:protein molar ratios of 1:1, 5:1, and 10:1).
-
-
Incubation:
-
Incubate the reactions for a set period (e.g., 2-4 hours or overnight) with gentle mixing.
-
-
Quenching:
-
Stop the reaction by adding a quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or glycine) to react with any excess PEG reagent.
-
-
Analysis:
-
Visually inspect each reaction for signs of precipitation.
-
Analyze the soluble fraction of each reaction by SEC and/or DLS to quantify the percentage of monomer, dimer, and higher-order aggregates.
-
Workflow for Troubleshooting Protein Aggregation
Caption: A logical workflow for systematically troubleshooting protein aggregation during PEGylation.
Protocol 2: Analysis of Aggregation by Size Exclusion Chromatography (SEC)
Objective: To quantify the percentage of monomeric, dimeric, and HMW aggregated species in a PEGylated protein sample.
Methodology:
-
System Equilibration:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
-
Sample Preparation:
-
Filter the PEGylated protein sample through a low-protein-binding 0.1 or 0.22 µm filter to remove any large, insoluble aggregates.
-
-
Injection:
-
Inject an appropriate volume of the filtered sample onto the SEC column.
-
-
Data Acquisition:
-
Collect the chromatogram, monitoring the absorbance at a suitable wavelength (e.g., 280 nm for proteins).
-
-
Data Analysis:
-
Identify the peaks corresponding to the monomer, dimer, and any HMW species.
-
Integrate the area of each peak.
-
Calculate the percentage of each species relative to the total peak area to determine the extent of aggregation.[6]
-
Decision Tree for PEG Reagent Selection
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Effects of Polymer Hydrophobicity on Protein Structure and Aggregation Kinetics in Crowded Milieu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Conjugation Strategy Strongly Impacts the Conformational Stability of a PEG-Protein Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
Stability of N-Desthiobiotin-N-bis(PEG4-t-butyl ester) at different pH
Technical Support Center: N-Desthiobiotin-N-bis(PEG4-t-butyl ester)
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for N-Desthiobiotin-N-bis(PEG4-t-butyl ester). This document is designed for researchers, scientists, and drug development professionals, particularly those working with Proteolysis Targeting Chimeras (PROTACs) and other bioconjugation applications. Here, we address common questions and troubleshooting scenarios related to the pH stability of this versatile linker.
Frequently Asked Questions (FAQs)
Q1: What is N-Desthiobiotin-N-bis(PEG4-t-butyl ester) and what are its components?
N-Desthiobiotin-N-bis(PEG4-t-butyl ester), which we will refer to as DTB-bis(PEG4-tBu), is a heterobifunctional linker used in the synthesis of complex biomolecules like PROTACs.[1] It is composed of three key parts:
-
N-Desthiobiotin: A derivative of biotin that provides a reversible, moderate-affinity binding handle for streptavidin-based purification or detection systems.[2] Unlike the very strong biotin-streptavidin interaction, the desthiobiotin complex can be dissociated under mild conditions with an excess of free biotin.[2]
-
bis(PEG4) Arms: Two polyethylene glycol (PEG) chains, each with four repeating units. These hydrophilic spacers enhance the solubility of the entire molecule and its conjugates in aqueous buffers.[3][]
-
Two t-butyl ester Groups: These are protecting groups for two terminal carboxylic acid functionalities. The stability of these ester groups is the primary determinant of the molecule's integrity and is highly dependent on pH.[5]
Q2: What is the primary chemical vulnerability of DTB-bis(PEG4-tBu)?
The primary vulnerability lies in the two t-butyl ester groups. These groups are designed to be stable under neutral and basic conditions but are labile (cleavable) under acidic conditions.[6] This acid-catalyzed hydrolysis is the most common cause of compound degradation during experimental workflows.
Q3: How does pH specifically affect the stability of the t-butyl ester groups?
The stability of the t-butyl ester linkages is a direct function of the hydrogen ion (H⁺) concentration.
-
Acidic Conditions (pH < 6): The ester is susceptible to hydrolysis. The reaction is catalyzed by acid, where a proton (H⁺) attacks the carbonyl oxygen of the ester. This is followed by the elimination of a highly stable tert-butyl cation, which drives the reaction to completion, yielding the free carboxylic acid and isobutylene.[7] This cleavage is often intentional in synthetic chemistry for deprotection but can be an unintended side reaction during experiments.[8]
-
Neutral Conditions (pH ≈ 7.0 - 7.5): The t-butyl ester is generally stable at neutral pH. Hydrolysis is minimal, making these conditions suitable for many biological assays and for short-term storage of the compound in aqueous buffers, though preparing fresh solutions is always recommended.[6][9]
-
Basic Conditions (pH > 8): The t-butyl ester is highly resistant to base-catalyzed hydrolysis.[10] Unlike methyl or ethyl esters, the bulky t-butyl group sterically hinders the approach of a hydroxide ion to the carbonyl carbon, making the standard BAC2 hydrolysis mechanism extremely slow.[10] Therefore, the compound is considered stable in moderately basic solutions.
Q4: What are the degradation products of DTB-bis(PEG4-tBu) under acidic conditions?
Upon acid-catalyzed hydrolysis, each of the two t-butyl ester groups is cleaved, converting them into carboxylic acids. The resulting primary degradation product is N-Desthiobiotin-N-bis(PEG4-carboxylic acid) , along with two molecules of isobutylene (which typically evaporates or remains in solution as t-butanol after reacting with water).
Q5: What are the recommended storage and handling conditions for DTB-bis(PEG4-tBu)?
To ensure maximum integrity and reactivity of your compound:
-
Solid Form: Store the solid material at -20°C, protected from moisture and light.[1] Before opening, always allow the vial to equilibrate to room temperature to prevent condensation of atmospheric moisture, which can cause hydrolysis.
-
Stock Solutions: Prepare stock solutions in a high-quality, anhydrous organic solvent such as DMSO or DMF.[9] Aliquot into single-use volumes and store at -80°C. This minimizes freeze-thaw cycles and exposure to atmospheric moisture.
-
Aqueous Solutions: Avoid preparing aqueous stock solutions for storage.[9] Due to the risk of hydrolysis, even at neutral pH over extended periods, aqueous working solutions should be prepared fresh immediately before use.
Troubleshooting Guide
Issue 1: My final PROTAC or bioconjugate is inactive or shows reduced potency.
-
Possible Cause: The DTB-bis(PEG4-tBu) linker may have degraded during a synthetic or purification step that involved acidic conditions. For example, using a strong acid like Trifluoroacetic Acid (TFA) for deprotection of other groups on your molecule will certainly cleave the t-butyl esters.[8] Similarly, purification via reverse-phase HPLC often uses mobile phases containing 0.1% TFA (pH ≈ 2), which can cause partial or complete hydrolysis.
-
Suggested Solutions:
-
Analyze Your Linker: Before conjugation, verify the integrity of your DTB-bis(PEG4-tBu) stock using LC-MS to ensure it has the correct mass.
-
Review Your Synthesis/Purification Steps: Identify any steps involving low pH. If acidic conditions are unavoidable, minimize the exposure time and temperature.
-
Consider Alternative Purification: If possible, use purification methods that operate at a neutral pH, such as flash chromatography on silica gel (if applicable) or HPLC with a neutral mobile phase (e.g., ammonium bicarbonate buffer).
-
Post-Purification Check: After purification of your final conjugate, use high-resolution mass spectrometry to confirm that the final mass corresponds to the intact conjugate and not the hydrolyzed di-acid form.
-
Issue 2: I see an unexpected peak in my LC-MS analysis with a lower mass than my starting material.
-
Possible Cause: You are likely observing one or both of the hydrolysis products. The mass difference will correspond to the loss of one or two t-butyl groups (56 Da each).
-
Loss of one t-butyl group: [M-56+H]⁺
-
Loss of two t-butyl groups (full hydrolysis): [M-112+H]⁺
-
-
Suggested Solutions:
-
Confirm Identity: Calculate the expected masses of the partially and fully hydrolyzed products and compare them to your observed peaks.
-
Investigate the Source: Check the pH of all solvents and buffers used in your sample preparation and LC-MS mobile phase. Acidic modifiers in the mobile phase can cause on-column degradation.
-
Run a Stability Test: Perform the "Protocol for Assessing pH Stability" described below to systematically determine the conditions under which your compound is degrading.
-
Issue 3: How can I be sure my DTB-bis(PEG4-tBu) is stable in my specific assay buffer?
-
Possible Cause: Assay buffers can have components that lower the pH or contain additives that might affect stability.
-
Suggested Solutions:
-
Measure Buffer pH: Always confirm the final pH of your assay buffer after all components have been added.
-
Pre-Incubation Test: Before running a full experiment, incubate your DTB-bis(PEG4-tBu) linker in the complete assay buffer for the intended duration and temperature of your experiment.
-
Analyze the Pre-Incubated Sample: Use LC-MS to check for any signs of degradation. If degradation is observed, the buffer will need to be reformulated to a higher pH or the experiment time shortened.
-
Data Summary & Key Mechanisms
The stability of the critical t-butyl ester linkages can be summarized as follows:
| pH Range | Condition | Stability of t-butyl ester | Primary Degradation Product |
| < 4 | Strongly Acidic | Unstable (Rapid Hydrolysis) | N-Desthiobiotin-N-bis(PEG4-carboxylic acid) |
| 4 - 6 | Mildly Acidic | Low to Moderate (Slow Hydrolysis) | N-Desthiobiotin-N-bis(PEG4-carboxylic acid) |
| 7 - 9 | Neutral / Mildly Basic | High | (Negligible Hydrolysis) |
| > 9 | Strongly Basic | Very High | (Negligible Hydrolysis) |
Diagram: Acid-Catalyzed Hydrolysis of a t-Butyl Ester
Caption: Mechanism of acid-catalyzed hydrolysis for t-butyl esters.
Experimental Protocols
Protocol: Quantitative Assessment of pH Stability via LC-MS
This protocol provides a robust method for determining the half-life of DTB-bis(PEG4-tBu) at a given pH.
Materials:
-
DTB-bis(PEG4-tBu)
-
Anhydrous DMSO
-
Aqueous Buffers (e.g., 100 mM Citrate-Phosphate for pH 3-7, 100 mM Phosphate for pH 7-8, 100 mM Borate for pH 8-10)
-
Quenching Solution: 1 M Tris buffer, pH 8.5
-
HPLC-grade water and acetonitrile
-
LC-MS system with a C18 column
Methodology:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of DTB-bis(PEG4-tBu) in anhydrous DMSO.
-
Prepare Incubation Samples: For each pH condition to be tested, add 10 µL of the 10 mM stock solution to 990 µL of the desired aqueous buffer in a microcentrifuge tube. This results in a 100 µM solution. Vortex gently.
-
Time Zero (T=0) Sample: Immediately after preparation, take a 50 µL aliquot from one of the samples, add it to a new tube containing 50 µL of Quenching Solution, and vortex. This stops the reaction by raising the pH. Store this T=0 sample at 4°C or on ice until analysis.
-
Incubation: Incubate all sample tubes at a controlled temperature (e.g., room temperature or 37°C).
-
Time-Point Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw a 50 µL aliquot from each tube and quench it as described in step 3.
-
LC-MS Analysis:
-
Analyze all quenched samples (including T=0) by LC-MS.
-
Use a suitable gradient (e.g., 5-95% acetonitrile in water with 0.1% formic acid over 10 minutes) to separate the intact compound from its degradation products. Note: While the mobile phase is acidic, the short run time and cold autosampler temperature minimize on-column degradation. For highly sensitive work, a neutral mobile phase can be developed.
-
Monitor the ion counts for the parent mass of intact DTB-bis(PEG4-tBu).
-
-
Data Analysis:
-
Normalize the peak area of the intact compound at each time point to the peak area at T=0.
-
Plot the percentage of remaining intact compound versus time.
-
Calculate the half-life (t₁/₂) for each pH condition.
-
Diagram: Experimental Workflow for pH Stability Assay
Caption: Workflow for conducting a pH-dependent stability study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Easily reversible desthiobiotin binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 5. N-Desthiobiotin-N-bis(PEG4-t-butyl ester), 2353409-60-4 | BroadPharm [broadpharm.com]
- 6. Acids - Wordpress [reagents.acsgcipr.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Technical Support Center: Removal of Residual TFA After t-Butyl Ester Cleavage
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance on the critical process of removing residual trifluoroacetic acid (TFA) following the cleavage of t-butyl esters. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can confidently troubleshoot and optimize this crucial step in your workflow.
I. Frequently Asked Questions (FAQs)
Q1: Why is removing residual TFA so critical after t-butyl ester deprotection?
Trifluoroacetic acid is a strong acid essential for the efficient cleavage of t-butyl ester protecting groups.[1][2][3] However, its persistence in your final product, even in trace amounts, can have significant downstream consequences:
-
Biological Incompatibility : Residual TFA is toxic and can interfere with biological assays, inhibit cell proliferation, or alter the secondary structure and function of peptides and other biomolecules.[4][5][6]
-
Chemical Reactivity : The acidic nature of TFA can catalyze unwanted side reactions, lead to the degradation of sensitive compounds over time, or interfere with subsequent synthetic steps.
-
Analytical Interference : TFA is a strong ion-pairing agent that can cause signal suppression in electrospray ionization mass spectrometry (ESI-MS).[7][8] It can also lead to inaccuracies in quantification and characterization due to its contribution to the overall mass of the compound.[4][9]
-
Physical Property Alterations : The presence of TFA as a counterion can affect the solubility, conformation, and hygroscopicity of your final product.[4][10]
Q2: I removed the solvent under reduced pressure. Isn't that enough to get rid of the TFA?
While rotary evaporation will remove the bulk of the "free" TFA, it is often insufficient for complete removal for two primary reasons:
-
Azeotrope Formation : TFA forms a higher-boiling azeotrope with water, which can make its complete removal by simple evaporation challenging.[11]
-
Ionic Binding : More importantly, if your molecule contains basic functional groups (e.g., amines in peptides), the TFA will protonate them, forming a stable trifluoroacetate salt.[5][10][12] This ionically bound TFA is non-volatile and cannot be removed by evaporation alone.
Q3: How do I know which TFA removal method is right for my compound?
The optimal method depends on several factors:
-
Nature of Your Compound : Is it a peptide, a small molecule, or a larger organic construct? Does it have basic sites that can form salts?
-
Scale of Your Reaction : Are you working with milligrams or multigram quantities?
-
Downstream Application : What level of TFA is tolerable for your next step (e.g., cell-based assay vs. another chemical reaction)?
-
Available Equipment : Do you have access to a lyophilizer, HPLC, or specialized chromatography resins?
The decision-making workflow below can help guide your choice.
II. Decision-Making & Troubleshooting Workflows
This section provides logical guides to help you select the appropriate TFA removal strategy and troubleshoot common issues.
Workflow 1: Selecting the Right TFA Removal Method
Caption: Decision tree for selecting a TFA removal method.
Troubleshooting Guide: Common Problems & Solutions
| Problem | Potential Cause | Recommended Solution(s) |
| Product is an oil or sticky solid after evaporation. | High concentration of residual TFA salts. | This is a classic sign of TFA salt formation. Proceed with a counter-ion exchange method like lyophilization with HCl or ion-exchange chromatography.[11] |
| Low yield after ether precipitation/trituration. | The product-TFA salt may have some solubility in the ether, or the product itself is ether-soluble. | 1. Ensure the ether is sufficiently cold (~ -70°C) to minimize solubility.[13]2. Increase the volume of ether used.3. Consider a different method if solubility remains an issue. |
| TFA still detected after multiple lyophilization cycles with HCl. | 1. Incomplete exchange due to insufficient HCl.2. Strong binding of TFA to multiple basic sites on the molecule. | 1. Ensure the final HCl concentration is within the optimal range (e.g., 2-10 mM).[5][10][14]2. Increase the number of lyophilization cycles (3 is often recommended).[5][10]3. For stubborn cases, switch to a more robust method like ion-exchange chromatography.[4] |
| Product precipitates during HCl/water addition for lyophilization. | The hydrochloride salt of your compound is less soluble in water than the TFA salt. | 1. Decrease the concentration of your compound in the solution (e.g., from 1 mg/mL to 0.5 mg/mL).[4]2. Add a small amount of organic co-solvent like acetonitrile if compatible with lyophilization. |
| Product purity decreases after treatment. | The compound may be unstable to the conditions (e.g., strong acid for HCl exchange, basic conditions for some SPE resins). | 1. For HCl exchange, ensure the concentration is not excessively high (e.g., >10 mM can sometimes cause issues).[5][10]2. If using ion-exchange, ensure the pH of the buffers is compatible with your compound's stability. |
III. Detailed Experimental Protocols
Protocol 1: Counter-ion Exchange via Lyophilization (TFA to HCl Salt)
This is the most common and effective method for small- to medium-scale removal of ionically bound TFA, particularly for peptides.[14][15] The principle is to introduce a stronger, more volatile acid (HCl), which protonates the trifluoroacetate anion to form volatile TFA, allowing it to be removed during lyophilization.
Step-by-Step Methodology:
-
Dissolution : Dissolve the crude product (containing the TFA salt) in distilled water to a concentration of approximately 1 mg/mL.[10][12]
-
Acidification : Add a stock solution of 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[5][10][14] An optimal concentration of 10 mM has been validated for efficient exchange.[14][16][17]
-
Incubation : Allow the solution to stand at room temperature for at least one minute to ensure complete ionic equilibrium.[4][5]
-
Freezing : Flash-freeze the solution, preferably in liquid nitrogen, to ensure a fine, fluffy solid suitable for efficient lyophilization.[4][5]
-
Lyophilization : Lyophilize the frozen solution overnight until all solvent is removed.
-
Repeat : To ensure complete removal, re-dissolve the lyophilized powder in the same volume of dilute HCl solution (Step 2) and repeat the freezing (Step 4) and lyophilization (Step 5) steps. A total of three cycles is recommended for robust TFA removal.[5][10][14]
-
Final Product : After the final cycle, the product is obtained as the hydrochloride salt.
Caption: Workflow for TFA/HCl salt exchange via lyophilization.
Protocol 2: Ion-Exchange Chromatography (TFA to Acetate Salt)
This method uses a solid-phase support (resin) to exchange the TFA counter-ion for a more biocompatible one, like acetate. It is highly effective and can be performed using pre-packed Solid-Phase Extraction (SPE) cartridges or a manually packed column.[4][18]
Step-by-Step Methodology:
-
Resin Preparation : Prepare a small column using a strong anion exchange resin. Ensure a 10- to 50-fold excess of anion sites in the resin relative to the estimated amount of TFA in your sample.[13][19]
-
Column Equilibration : Elute the column with a 1 M solution of sodium acetate to load the resin with acetate ions.[13][19]
-
Washing : Wash the column thoroughly with distilled water to remove any excess sodium acetate.[13][19]
-
Sample Loading : Dissolve the TFA-salt product in a minimal amount of distilled water and apply it to the prepared column.[13][19]
-
Elution & Collection : Elute the column with distilled water. The product, now as an acetate salt, will elute from the column while the trifluoroacetate ions remain bound to the resin. Collect the fractions containing your product.[4][13]
-
Final Product : Combine the product-containing fractions and lyophilize to obtain the final, solid product as its acetate salt.[13][19]
Protocol 3: Precipitation with Diethyl Ether
This is a classical and straightforward method, particularly useful after peptide cleavage to remove not only TFA but also organic scavengers used during the deprotection step.[13]
Step-by-Step Methodology:
-
Initial Concentration : After cleavage, concentrate the reaction mixture under reduced pressure to a small volume.
-
Precipitation : Transfer the concentrated solution to a centrifuge tube. Add approximately 9-10 volumes of cold diethyl ether (pre-chilled to ~ -70°C). The product should precipitate out of the solution.[13]
-
Isolation : Centrifuge the mixture to form a solid pellet.
-
Washing : Carefully decant the ether supernatant. Re-suspend the pellet in a fresh portion of cold diethyl ether.
-
Repeat : Repeat the centrifugation and washing steps at least 3-4 times, or until the characteristic odor of TFA is no longer detectable.[13]
-
Drying : After the final wash, allow the residual ether to evaporate from the open tube overnight to yield the dry product.
IV. Methods for Quantifying Residual TFA
Verifying the removal of TFA is a critical part of quality control. Several analytical techniques can be employed:
-
Ion Chromatography (IC) : This is a sensitive and robust method for directly quantifying TFA and other anions in your sample.[9][20][21]
-
¹⁹F-NMR Spectroscopy : Since fluorine is unique to TFA in most synthetic protocols, ¹⁹F-NMR provides a highly specific and quantitative measure of residual TFA content.[14][16][22]
-
HPLC with Evaporative Light-Scattering Detector (ELSD) : This technique can be used to quantify non-volatile species like the trifluoroacetate anion.[14][16]
-
FT-IR Spectroscopy : While often semi-quantitative, FT-IR can be used to monitor the disappearance of TFA-specific vibrational bands.[16][22]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. lifetein.com [lifetein.com]
- 6. omizzur.com [omizzur.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Residual TFA Determination - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 10. lifetein.com [lifetein.com]
- 11. reddit.com [reddit.com]
- 12. lifetein.com [lifetein.com]
- 13. peptide.com [peptide.com]
- 14. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation [mdpi.com]
- 15. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. cypress-international.com [cypress-international.com]
- 19. peptide.com [peptide.com]
- 20. lcms.cz [lcms.cz]
- 21. researchgate.net [researchgate.net]
- 22. cdn.toxicdocs.org [cdn.toxicdocs.org]
Technical Support Center: Managing t-butyl Cations in Deprotection Reactions
Welcome to the Technical Support Center for managing reactive intermediates in deprotection reactions. This guide is designed for researchers, chemists, and drug development professionals who utilize tert-butoxycarbonyl (Boc) protecting groups or tert-butyl (tBu) esters and encounter challenges related to the formation of the tert-butyl cation. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you mitigate side reactions and improve the purity and yield of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side product formation during Boc deprotection?
A1: The primary cause is the generation of a highly reactive tert-butyl cation (t-Bu⁺) intermediate.[1][2][3] This occurs when the Boc group is cleaved by a strong acid, most commonly trifluoroacetic acid (TFA).[1][2] This carbocation is a potent electrophile that can attack any available nucleophile in the reaction mixture, leading to unwanted alkylation of your target molecule.[2][4] A common indicator of this side reaction is the appearance of byproducts with a mass increase of +56 Da.[1]
Q2: Which amino acid residues are most susceptible to modification by the t-butyl cation?
A2: Residues with nucleophilic side chains are particularly vulnerable to alkylation. The most common targets include:
-
Tryptophan (Trp): The indole ring is highly nucleophilic and prone to tert-butylation at various positions, potentially leading to di- and even tri-substituted products.[2][5][6][7]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt, which may be reversible under certain conditions.[1][2][8]
-
Cysteine (Cys): The free thiol group is a prime target, leading to the formation of S-tert-butylated Cys residues.[2][9]
-
Tyrosine (Tyr): The activated phenolic ring can be alkylated by the t-butyl cation.[1][2]
Q3: What are scavengers and how do they prevent these side reactions?
A3: Scavengers are nucleophilic reagents added to the deprotection cocktail.[2][3] Their function is to trap, or "scavenge," the reactive tert-butyl cation at a rate faster than it can react with the sensitive residues of your substrate.[2][4] By converting the electrophilic carbocation into a stable, inactive byproduct, scavengers effectively prevent the formation of alkylated impurities.[2][10]
Q4: What is a scavenger "cocktail" and why is it used?
A4: A scavenger cocktail is a mixture of several different scavengers, often dissolved directly in the cleavage acid (e.g., TFA).[1] Cocktails are used because different scavengers have varying efficiencies for trapping different types of cations and protecting specific residues. For instance, a peptide containing Trp, Cys, and Met will benefit from a mixture designed to protect all three. A common cocktail is a 95:2.5:2.5 (v/v/v) mixture of TFA/H₂O/Triisopropylsilane (TIS).[1][11] For more complex peptides, more elaborate mixtures like Reagent K (TFA/water/phenol/thioanisole/EDT) are employed.[1][12]
Visualizing the Mechanism: Deprotection and Scavenging
The following diagram illustrates the acid-catalyzed deprotection of a Boc-protected amine, the formation of the problematic t-butyl cation, and its subsequent interception by a scavenger.
Caption: Mechanism of Boc deprotection and t-butyl cation side reactions.
Troubleshooting Guide
This section addresses specific issues encountered during deprotection, offering causes and actionable solutions.
Issue 1: Unexpected peaks observed in HPLC/LC-MS, often with a +56 Da mass shift.
-
Possible Cause: This is the classic signature of tert-butylation. The reactive t-butyl cation generated during deprotection has alkylated one or more sensitive amino acid residues in your peptide or molecule.[1]
-
Solution:
-
Identify the Target: Use mass spectrometry (MS/MS) to pinpoint which residue has been modified.
-
Select the Right Scavenger: Incorporate a scavenger or a scavenger cocktail into your deprotection reagent (e.g., TFA). The choice of scavenger is critical and depends on the residues present.[1][2] Refer to the table below for guidance.
-
Optimize Concentration: Ensure the scavenger is present in sufficient excess, typically 2.5-5% (v/v) of the cleavage cocktail.
-
Issue 2: Incomplete Boc Deprotection.
-
Possible Cause 1: Insufficient Acid Strength or Concentration. The acidic conditions may not be sufficient to drive the reaction to completion.[3][13]
-
Solution 1: Increase the concentration of the acid. For example, move from 25% TFA in Dichloromethane (DCM) to 50% or even neat TFA.[3][10]
-
Possible Cause 2: Insufficient Reaction Time or Temperature. Challenging or sterically hindered Boc groups may require longer reaction times or gentle heating.[3][13]
-
Solution 2: Increase the reaction time and monitor progress using TLC or LC-MS. Gentle warming to 40°C can be effective, but be aware that higher temperatures can also accelerate side reactions, making the use of scavengers even more critical.[1][3]
-
Possible Cause 3: Poor Resin Swelling (for Solid-Phase Synthesis). If the resin is not properly swollen, the acid cannot efficiently access all the peptide chains.[13]
-
Solution 3: Ensure the resin is fully swollen in a suitable solvent like DCM before adding the deprotection cocktail. Interestingly, a 55% TFA solution in DCM has been reported to improve resin swelling and peptide purity compared to 100% TFA.[10]
Troubleshooting Workflow Diagram
This flowchart provides a systematic approach to diagnosing and resolving issues related to t-butyl cation side reactions.
Caption: Troubleshooting workflow for t-butylation side reactions.
Common Scavengers and Scavenger Cocktails
The selection of a scavenger is dictated by the specific needs of the peptide sequence. The following table summarizes common scavengers and their primary applications.
| Scavenger | Target Residue(s) / Function | Typical Concentration (v/v or w/v) | Notes & Considerations |
| Triisopropylsilane (TIS) | Trityl (Trt) and other bulky cations; reduces carbocations via hydride transfer. | 2.5 - 5% | Highly effective general-purpose cation scavenger. Often used in the standard TFA/H₂O/TIS (95:2.5:2.5) cocktail.[1][11] |
| Triethylsilane (TES) | General carbocation scavenger. | 2.5 - 5% | Very effective, but can cause reduction of the tryptophan indole ring under certain conditions.[14][15] Use with caution for Trp-containing peptides. |
| Water (H₂O) | Traps t-butyl cations, helps hydrolyze residual TFA anhydride. | 2.5 - 5% | A crucial component of many cocktails. Helps suppress Pmc substitution on Trp.[16] |
| Anisole | Protects Trp, Tyr, and Met from alkylation. | 2 - 5% | A classic scavenger for HF and TFA cleavages.[17] |
| Thioanisole | Protects Met from S-alkylation and Cys. Aids in the deprotection of Arg(Pmc/Mtr).[1][16][18] | 5% | Very effective, but can alkylate Trp under strongly acidic conditions (e.g., HF).[19] Use with caution if Trp is present without Boc protection on the indole nitrogen. |
| 1,2-Ethanedithiol (EDT) | Protects Cys from S-alkylation and reattachment of trityl groups.[1][16] | 2.5% | Highly effective for Cys-containing peptides.[16] Has a very strong odor. Can form adducts with Cys.[9] |
| Dithiothreitol (DTT) | Protects Cys; reduces Met oxidation. | 5% (w/v) | A less odorous alternative to EDT.[12][20] |
| Phenol / m-Cresol | Protects Tyr, Ser, Thr, and Trp. | 5% | Effective scavengers, often included in cocktails like Reagent K.[16][21] |
Common Scavenger Cocktails
-
TFA / TIS / H₂O (95:2.5:2.5): A widely used, effective, and non-malodorous general-purpose cocktail suitable for many peptides, especially if Arg(Pbf) and Trp(Boc) derivatives are used during synthesis.[1][11]
-
Reagent K (TFA / Phenol / H₂O / Thioanisole / EDT; 82.5:5:5:5:2.5): A powerful and versatile cocktail designed for peptides containing multiple sensitive residues like Cys, Met, Trp, and Tyr.[1][12][22]
-
Reagent R (TFA / Thioanisole / EDT / Anisole; 90:5:3:2): Specifically suited for cleaving peptides containing arginine residues protected with sulfonyl groups (e.g., Pmc, Mtr) and for Trp-containing peptides.[12]
Experimental Protocols
Safety Precaution: All procedures involving trifluoroacetic acid (TFA) and thiol-based scavengers must be performed in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: General Deprotection using TFA/TIS/H₂O Cocktail
This protocol is suitable for the cleavage and deprotection of peptides synthesized using an Fmoc/tBu strategy where sensitive residues like Trp are protected (e.g., Fmoc-Trp(Boc)-OH) and Cys is not present.
-
Preparation: Prepare the cleavage cocktail fresh by carefully combining 9.5 mL TFA , 0.25 mL deionized water , and 0.25 mL Triisopropylsilane (TIS) .
-
Resin Treatment: Place the dried peptide-resin (e.g., 0.1 mmol scale) in a reaction vessel. Add the cleavage cocktail (approx. 2-5 mL) to the resin.
-
Reaction: Gently agitate the mixture at room temperature for 2-3 hours. Longer times may be needed for complete removal of some side-chain protecting groups (e.g., Pbf from Arg).[11][23]
-
Peptide Isolation: Filter the resin and collect the filtrate. Wash the resin 2-3 times with a small volume of fresh TFA.
-
Precipitation: Combine the filtrates and add the solution dropwise to a large volume (approx. 40 mL) of cold diethyl ether with gentle stirring.
-
Work-up: A white precipitate containing the crude peptide should form. Collect the precipitate by centrifugation, wash with cold ether 2-3 times, and dry under vacuum.[24]
Protocol 2: Deprotection of a Cys- and Trp-Containing Peptide using Reagent K
This protocol is designed for peptides with multiple sensitive residues that are prone to modification.
-
Preparation: Prepare Reagent K fresh by carefully mixing 8.25 mL TFA , 0.5 mL phenol (liquefied or as a solution), 0.5 mL deionized water , 0.5 mL thioanisole , and 0.25 mL 1,2-ethanedithiol (EDT) .[1]
-
Resin Treatment: Place the dried peptide-resin (e.g., 0.1 mmol scale) in a reaction vessel and add the freshly prepared Reagent K (approx. 2-5 mL).
-
Reaction: Agitate the mixture at room temperature for 2-4 hours.
-
Work-up: Follow steps 4-6 from Protocol 1 to isolate and purify the crude peptide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. [Direct tert-butylation of tryptophan: preparation of 2,5,7-tri-tert-butyltryptophan (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Side-reactions in peptide synthesis, III. Synthesis and characterization of Nin-tert-butylated tryptophan derivatives (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Butylation of the tryptophan indole ring: a side reaction during the removal of t-butyloxycarbonyl and t-butyl protecting groups in peptide synthesis - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
- 14. research.manchester.ac.uk [research.manchester.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. What is Thioanisole used for as a scavenger?_Chemicalbook [chemicalbook.com]
- 19. Thioanisole: Chemical Properties, Applications and Photodissociation_Chemicalbook [chemicalbook.com]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
Validation & Comparative
Desthiobiotin vs. Biotin for Affinity Purification: A Comparative Guide for Preserving Protein Integrity
In the realm of protein purification, the streptavidin-biotin interaction stands as a cornerstone, celebrated for its remarkable affinity and specificity.[1] However, this very strength—one of the most robust non-covalent bonds known in nature—presents a significant challenge: the elution of the target protein often necessitates harsh, denaturing conditions that can compromise its structural and functional integrity.[2] This guide provides an in-depth comparison of traditional biotin and its sulfur-lacking analog, desthiobiotin, for affinity purification, offering a technical perspective for researchers, scientists, and drug development professionals on how to select the optimal affinity tag for their specific needs, with a focus on preserving the native state of the purified protein.
The Tale of Two Affinities: A Molecular Perspective
The profound difference in the utility of biotin and desthiobiotin for affinity purification lies in their binding kinetics to streptavidin. Biotin's near-irreversible bond is a consequence of a combination of hydrogen bonds, van der Waals forces, and the snug fit of the biotin molecule within a deep binding pocket in the streptavidin tetramer.[1] Desthiobiotin, lacking the sulfur atom in its thiophene ring, exhibits a significantly weaker, yet still robust, binding affinity for streptavidin.[1] This structural variance is the key to its utility, enabling the competitive elution of desthiobiotin-tagged molecules under mild conditions.[3]
Quantitative Comparison of Binding Affinities
The binding affinities of biotin and desthiobiotin to streptavidin are best understood by examining their dissociation constants (Kd). A lower Kd value signifies a stronger interaction.
| Ligand | Dissociation Constant (Kd) to Streptavidin | Elution Conditions |
| Biotin | ~10⁻¹⁵ M[3] | Harsh, denaturing conditions (e.g., 8 M guanidine-HCl, pH 1.5; boiling in SDS-PAGE sample buffer) |
| Desthiobiotin | ~10⁻¹¹ M[3] | Mild, competitive elution with excess free biotin[3] |
Note: The exact Kd values can vary depending on experimental conditions such as temperature, pH, and the specific streptavidin variant used.[1]
The Practical Implications: Gentle Elution with Desthiobiotin
The four-orders-of-magnitude difference in binding affinity between biotin and desthiobiotin has profound practical implications for affinity purification. The extremely low Kd of the biotin-streptavidin interaction means that elution requires conditions that disrupt the protein's tertiary and quaternary structure.[2] While effective for applications like Western blotting where protein function is not a concern, this is a significant drawback when the goal is to isolate active proteins for functional assays, structural studies, or therapeutic development.
Desthiobiotin, in contrast, offers a "soft-release" mechanism.[3] The introduction of an excess of free biotin, which has a much higher affinity for streptavidin, effectively displaces the desthiobiotin-tagged protein from the streptavidin-coated resin.[3] This allows for the recovery of the target protein and its interacting partners in their native, functional state.[2]
Experimental Workflow: A Side-by-Side Comparison
To illustrate the practical differences in affinity purification using desthiobiotin and biotin, the following is a generalized, comparative experimental workflow.
subgraph "cluster_Preparation" { label = "Preparation"; style = "filled"; color = "#F1F3F4"; "Start" [label="Start: Biotinylated or\nDesthiobiotinylated Protein Sample", shape=ellipse, fillcolor="#FBBC05"]; "Lysate" [label="Prepare Cell Lysate\n(with protease inhibitors)"]; "Beads" [label="Prepare Streptavidin-Coated Beads\n(e.g., magnetic or agarose)"]; "Start" -> "Lysate"; "Start" -> "Beads"; }
subgraph "cluster_Binding" { label = "Binding"; style = "filled"; color = "#F1F3F4"; "Incubate" [label="Incubate Lysate with Beads\n(Allow biotin/desthiobiotin tag to bind streptavidin)"]; "Wash" [label="Wash Beads\n(Remove non-specifically bound proteins)"]; "Lysate" -> "Incubate"; "Beads" -> "Incubate"; "Incubate" -> "Wash"; }
subgraph "cluster_Elution" { label = "Elution"; style = "filled"; color = "#F1F3F4"; "Elution_Choice" [label="Elution Method", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Desthiobiotin_Elution" [label="Gentle Elution:\nAdd excess free biotin", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Biotin_Elution" [label="Harsh Elution:\nAdd denaturing buffer\n(e.g., SDS, Guanidine-HCl)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Wash" -> "Elution_Choice"; "Elution_Choice" -> "Desthiobiotin_Elution" [label="Desthiobiotin Tag"]; "Elution_Choice" -> "Biotin_Elution" [label="Biotin Tag"]; }
subgraph "cluster_Analysis" { label = "Analysis"; style = "filled"; color = "#F1F3F4"; "Analysis_Desthiobiotin" [label="Downstream Analysis:\n- Functional Assays\n- Structural Studies\n- Mass Spectrometry", shape=parallelogram]; "Analysis_Biotin" [label="Downstream Analysis:\n- SDS-PAGE\n- Western Blot\n- Mass Spectrometry\n(protein function is lost)", shape=parallelogram]; "Desthiobiotin_Elution" -> "Analysis_Desthiobiotin"; "Biotin_Elution" -> "Analysis_Biotin"; } }
Caption: A comparative workflow for affinity purification using desthiobiotin and biotin.Detailed Experimental Protocols
I. Binding of Tagged Protein to Streptavidin Resin (Common for both Desthiobiotin and Biotin)
-
Preparation of Cell Lysate:
-
Lyse cells containing the biotinylated or desthiobiotinylated protein of interest in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Equilibration of Streptavidin Resin:
-
Wash streptavidin-coated magnetic or agarose beads with lysis buffer to remove preservatives and equilibrate the resin.
-
-
Binding:
-
Incubate the cell lysate with the equilibrated streptavidin beads for 1-2 hours at 4°C with gentle rotation to allow the tagged protein to bind to the resin.
-
-
Washing:
-
Wash the beads several times with wash buffer (e.g., PBS with 0.1% Tween-20) to remove non-specifically bound proteins.
-
II. Elution of Purified Protein
A. Desthiobiotin-Tagged Protein (Gentle Elution)
-
Elution Buffer Preparation: Prepare an elution buffer containing a high concentration of free biotin (e.g., 50 mM biotin in PBS).
-
Elution: Add the biotin-containing elution buffer to the beads and incubate for 30-60 minutes at room temperature with gentle mixing. The free biotin will displace the desthiobiotin-tagged protein from the streptavidin.
-
Collection: Collect the supernatant containing the purified, functionally active protein.
B. Biotin-Tagged Protein (Harsh Elution)
-
Elution Buffer Preparation: Prepare a denaturing elution buffer (e.g., 0.1 M glycine-HCl, pH 2.8, or 2X SDS-PAGE loading buffer).
-
Elution: Add the denaturing elution buffer to the beads and incubate. For SDS-PAGE buffer, this is typically done by boiling for 5-10 minutes.
-
Collection and Neutralization: Collect the supernatant containing the denatured protein. If using a low pH elution buffer, neutralize the eluate immediately with a suitable buffer (e.g., 1 M Tris-HCl, pH 8.5).
A Visual Representation of Binding and Elution
subgraph "cluster_Desthiobiotin" { label = "Desthiobiotin System"; style = "filled"; color = "#F1F3F4"; "D_Streptavidin" [label="Streptavidin"]; "D_Desthiobiotin_Protein" [label="Desthiobiotin-Protein"]; "D_Bound_Complex" [label="Bound Complex\n(Kd ~10⁻¹¹ M)"]; "D_Free_Biotin" [label="Excess Free Biotin"]; "D_Eluted_Protein" [label="Eluted, Active Protein"]; "D_Streptavidin_Biotin" [label="Streptavidin-Biotin Complex"];
}
subgraph "cluster_Biotin" { label = "Biotin System"; style = "filled"; color = "#F1F3F4"; "B_Streptavidin" [label="Streptavidin"]; "B_Biotin_Protein" [label="Biotin-Protein"]; "B_Bound_Complex" [label="Tightly Bound Complex\n(Kd ~10⁻¹⁵ M)"]; "B_Denaturant" [label="Harsh Denaturant"]; "B_Eluted_Protein" [label="Eluted, Denatured Protein"]; "B_Denatured_Streptavidin" [label="Denatured Streptavidin"];
} }
Caption: Binding and elution mechanisms for desthiobiotin and biotin.Choosing the Right Tool for the Job: Application-Specific Considerations
The choice between desthiobiotin and biotin is fundamentally driven by the downstream application of the purified protein.
-
Choose Desthiobiotin when:
-
The primary goal is to obtain functionally active proteins for enzymatic assays, structural biology (e.g., X-ray crystallography, cryo-EM), or therapeutic applications.
-
You need to isolate and study intact protein complexes and their interaction partners.[2]
-
Mild elution conditions are critical to prevent protein aggregation or degradation.
-
-
Choose Biotin when:
-
The downstream application does not require the protein to be in its native, active conformation (e.g., Western blotting, mass spectrometry for protein identification).
-
An extremely stable, near-permanent linkage is desired, such as in certain imaging or immobilization techniques.[1]
-
Conclusion: A Paradigm Shift Towards Gentle Purification
While the biotin-streptavidin system remains a powerful tool in the molecular biology toolbox, the advent of desthiobiotin represents a significant advancement for applications demanding the preservation of protein function. By offering a balance of high affinity for effective capture and reversible binding for gentle elution, desthiobiotin empowers researchers to isolate proteins in their native state, opening up new avenues for functional and structural studies. As the focus of proteomics and drug discovery continues to shift towards understanding the intricate functions of proteins and their complexes, the adoption of "soft-release" affinity systems like desthiobiotin will undoubtedly become increasingly crucial.
References
A Technical Guide to N-Desthiobiotin-N-bis(PEG4-t-butyl ester): A Versatile Linker for Bioconjugation and Drug Development
For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation and targeted protein modulation, the choice of a chemical linker is a critical decision that profoundly impacts experimental outcomes. This guide provides an in-depth technical analysis of N-Desthiobiotin-N-bis(PEG4-t-butyl ester), a versatile heterobifunctional linker. We will delve into its chemical characteristics, supported by predicted analytical data, and compare its performance with relevant alternatives. Furthermore, this guide furnishes detailed experimental protocols to empower researchers in harnessing the full potential of this valuable chemical tool.
Introduction to N-Desthiobiotin-N-bis(PEG4-t-butyl ester)
N-Desthiobiotin-N-bis(PEG4-t-butyl ester) is a polyethylene glycol (PEG)-based linker molecule that incorporates a desthiobiotin moiety for affinity applications and two t-butyl ester-protected carboxylic acid groups for subsequent conjugation.[1] Its unique trifunctional, branched structure allows for the attachment of multiple molecules of interest, making it a valuable reagent in the synthesis of complex bioconjugates, including Proteolysis Targeting Chimeras (PROTACs).[2]
The desthiobiotin group provides a reversible, high-affinity binding to streptavidin, a key advantage over the nearly irreversible biotin-streptavidin interaction.[3] The PEG4 spacers enhance the solubility and reduce the immunogenicity of the resulting conjugate, while the t-butyl ester groups offer a stable protection of the carboxylic acids, which can be selectively deprotected under acidic conditions to enable further chemical modifications.[4]
Physicochemical Properties and Analytical Characterization
A thorough understanding of the physicochemical properties of N-Desthiobiotin-N-bis(PEG4-t-butyl ester) is paramount for its effective use.
| Property | Value | Source |
| Chemical Formula | C40H75N3O14 | [3] |
| Molecular Weight | 822.04 g/mol | [2] |
| CAS Number | 2353409-60-4 | [4] |
| Purity | Typically >95% | [5] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents | N/A |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)
While publicly available experimental spectra for N-Desthiobiotin-N-bis(PEG4-t-butyl ester) are scarce, a detailed analysis of its structure allows for the prediction of its characteristic ¹H and ¹³C NMR chemical shifts. This predicted data serves as a valuable reference for researchers to confirm the identity and purity of the compound.
¹H NMR (400 MHz, CDCl₃) Expected Chemical Shifts:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~6.5-7.0 | br s | 2H | NH (imidazolidinone ring) |
| ~4.3-4.5 | m | 2H | CH-N (imidazolidinone ring) |
| ~3.5-3.8 | m | 32H | O-CH₂ (PEG chains) |
| ~3.4 | t | 4H | N-CH₂ (adjacent to desthiobiotin) |
| ~2.4 | t | 4H | CH₂-C=O (ester) |
| ~2.2 | t | 2H | CH₂-C=O (amide) |
| ~1.6-1.8 | m | 6H | CH₂ (desthiobiotin side chain) |
| 1.44 | s | 18H | C(CH₃)₃ (t-butyl ester) |
| ~1.2-1.4 | m | 2H | CH₂ (desthiobiotin side chain) |
| 1.15 | d | 3H | CH₃ (desthiobiotin) |
The ¹H NMR spectrum is expected to be dominated by the large singlet from the eighteen equivalent protons of the two t-butyl groups at approximately 1.44 ppm.[6] The extensive overlapping signals from the thirty-two methylene protons of the PEG chains would appear as a complex multiplet in the 3.5-3.8 ppm region.
¹³C NMR (100 MHz, CDCl₃) Expected Chemical Shifts:
| Chemical Shift (ppm) | Assignment |
| ~173 | C=O (ester) |
| ~172 | C=O (amide) |
| ~164 | C=O (imidazolidinone) |
| ~80.5 | C(CH₃)₃ |
| ~70-71 | O-CH₂ (PEG chains) |
| ~60-62 | CH-N (imidazolidinone ring) |
| ~40-50 | N-CH₂ |
| ~25-35 | CH₂ (desthiobiotin side chain and ester) |
| 28.1 | C(CH₃)₃ |
| ~15 | CH₃ (desthiobiotin) |
Mass Spectrometry (MS) Data (Predicted)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful technique for confirming the molecular weight of N-Desthiobiotin-N-bis(PEG4-t-butyl ester).
Expected ESI-MS Data:
| Ion | m/z (calculated) |
| [M+H]⁺ | 822.53 |
| [M+Na]⁺ | 844.51 |
| [M+K]⁺ | 860.48 |
The observation of these ions in the mass spectrum would provide strong evidence for the correct molecular formula and identity of the compound.
Comparison with Alternative Linkers
The selection of a linker is a critical step in the design of bioconjugates. Here, we compare N-Desthiobiotin-N-bis(PEG4-t-butyl ester) with two key alternatives to highlight its unique advantages and potential applications.
N-Desthiobiotin-N-bis(PEG4-t-butyl ester) vs. N-Desthiobiotin-N-bis(PEG4-acid)
The primary difference between these two linkers lies in the terminal functional groups. The t-butyl ester acts as a protecting group for the carboxylic acid. This protection strategy is advantageous in multi-step syntheses where the carboxylic acid needs to remain unreactive while other chemical transformations are performed on the molecule. The subsequent deprotection of the t-butyl ester to reveal the free carboxylic acid allows for a controlled, stepwise conjugation.
| Feature | N-Desthiobiotin-N-bis(PEG4-t-butyl ester) | N-Desthiobiotin-N-bis(PEG4-acid) |
| Terminal Group | t-Butyl protected carboxylic acid | Free carboxylic acid |
| Reactivity | Requires deprotection before conjugation | Ready for direct conjugation (after activation) |
| Use Case | Multi-step, sequential conjugations | Direct, one-step conjugation to amines |
| Synthetic Steps | Additional deprotection step required | Fewer synthetic steps |
Desthiobiotin vs. Biotin Moiety
The choice between a desthiobiotin and a biotin tag is dictated by the desired strength of the interaction with streptavidin.
| Feature | Desthiobiotin | Biotin |
| Binding Affinity to Streptavidin | Lower (Kd ≈ 10⁻¹¹ M)[3] | Very High (Kd ≈ 10⁻¹⁵ M) |
| Elution Conditions | Mild (e.g., competitive elution with free biotin)[3] | Harsh, denaturing conditions |
| Reversibility | Reversible | Essentially irreversible |
| Application | Affinity purification where recovery of the native protein is desired | Stable immobilization, ELISAs |
The milder elution conditions associated with desthiobiotin are particularly beneficial for pull-down experiments where the goal is to isolate and identify interacting proteins without disrupting their native structure and function.[3]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key applications of N-Desthiobiotin-N-bis(PEG4-t-butyl ester).
Protocol for Deprotection of the t-Butyl Ester Groups
This protocol describes the removal of the t-butyl protecting groups to yield the corresponding di-carboxylic acid derivative, N-Desthiobiotin-N-bis(PEG4-acid).
Materials:
-
N-Desthiobiotin-N-bis(PEG4-t-butyl ester)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve N-Desthiobiotin-N-bis(PEG4-t-butyl ester) in anhydrous DCM in a round-bottom flask to a concentration of approximately 0.1 M.
-
Acidification: While stirring, add an equal volume of TFA to the solution (1:1 v/v DCM:TFA). Perform this step in a well-ventilated fume hood.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting material.
-
Solvent Removal: Upon completion of the reaction, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude N-Desthiobiotin-N-bis(PEG4-acid) can be further purified by co-evaporation with a non-polar solvent like toluene to remove residual TFA, followed by precipitation from a cold non-polar solvent such as diethyl ether.
References
- 1. Customer Service | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. precisepeg.com [precisepeg.com]
- 4. N-Desthiobiotin-N-bis(PEG4-t-butyl ester), 2353409-60-4 | BroadPharm [broadpharm.com]
- 5. N-Desthiobiotin-N-bis(PEG4-t-butyl ester), CAS 2353409-60-4 | AxisPharm [axispharm.com]
- 6. acdlabs.com [acdlabs.com]
A Senior Application Scientist's Guide: Comparing N-Desthiobiotin-PEG and NHS Ester Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the covalent linkage of molecules to proteins, antibodies, and other biomolecules is a foundational technique. The choice of linker chemistry is not merely a practical detail but a critical decision that dictates the performance, stability, and ultimate success of the conjugate. This guide provides an in-depth comparison of two prominent classes of amine-reactive linkers: the traditional N-Hydroxysuccinimide (NHS) esters and the advanced, functionalized N-Desthiobiotin linkers that incorporate polyethylene glycol (PEG) spacers.
We will dissect their core chemistries, explore their ideal use cases, and provide field-proven protocols to illustrate the causality behind experimental choices. This is not a simple product-to-product comparison; it is a guide to strategic selection, comparing a versatile, workhorse chemistry (NHS esters) with a specialized tool designed for advanced applications requiring reversible binding and enhanced biophysical properties (Desthiobiotin-PEG).
Chapter 1: The Foundation - Understanding NHS Ester Chemistry
N-Hydroxysuccinimide (NHS) esters have long been the cornerstone of bioconjugation due to their reliability and efficiency in targeting primary amines.[1] This chemistry is fundamentally based on a nucleophilic acyl substitution reaction, where the unprotonated primary amine (-NH₂) on a biomolecule attacks the carbonyl carbon of the NHS ester.[][3] This reaction, typically targeting the ε-amino group of lysine residues or the N-terminus of a protein, results in the formation of a highly stable amide bond and the release of N-hydroxysuccinimide as a benign byproduct.[1][3]
Figure 1: Reaction mechanism of an NHS ester with a primary amine.
Causality Behind Experimental Choices: The Critical Role of pH
The efficiency of NHS ester conjugation is critically dependent on pH.[4] The reaction requires a delicate balance: the pH must be high enough to ensure a sufficient concentration of the deprotonated, nucleophilic amine, but not so high as to accelerate the competing hydrolysis of the NHS ester itself.[4][5]
-
Below pH 7.2: Primary amines are predominantly protonated (-NH₃⁺), rendering them non-nucleophilic and unreactive.[1][5]
-
Optimal Range (pH 7.2-8.5): This range provides the best compromise between amine reactivity and NHS ester stability, leading to efficient conjugation.[6][7]
-
Above pH 8.5: The rate of hydrolysis, where water attacks the NHS ester, increases dramatically. This depletes the active reagent and reduces conjugation efficiency.[8][9]
This pH dependency explains why reaction buffers must be carefully chosen. Amine-containing buffers like Tris are incompatible as they directly compete with the target molecule for reaction with the NHS ester.[7] Phosphate, bicarbonate, or borate buffers are standard choices.[7]
Data Presentation: NHS Ester Hydrolysis Rates
The stability of an NHS ester in an aqueous buffer is inversely proportional to the pH. The table below summarizes the hydrolytic half-life of a typical NHS ester at various pH values, underscoring the importance of prompt use after reconstitution.
| pH | Temperature | Approximate Half-life | Data Source(s) |
| 7.0 | 0°C | 4-5 hours | [6][8] |
| 8.0 | 25°C | ~210 minutes | [10] |
| 8.5 | 25°C | ~180 minutes | [10] |
| 8.6 | 4°C | 10 minutes | [6][8] |
| 9.0 | 25°C | ~125 minutes | [10] |
Chapter 2: Advanced Functionality - The N-Desthiobiotin-PEG Linker
While the user's query specified N-Desthiobiotin-N-bis(PEG4-t-butyl ester), it is crucial to understand that this molecule is a versatile precursor or building block, often used in the synthesis of PROTACs.[11][12] The t-butyl ester groups are protected carboxylic acids that must be deprotected and then activated (e.g., converted to NHS esters) to become amine-reactive.[13]
For a direct and meaningful comparison to standard NHS esters, this guide will focus on the activated form: Desthiobiotin-PEG-NHS ester . This molecule combines three key functionalities into a single, powerful reagent.
Figure 2: Functional components of a Desthiobiotin-PEG-NHS ester linker.
-
Desthiobiotin (The Reversible Affinity Tag): Desthiobiotin is a sulfur-free analog of biotin.[14] It binds specifically to streptavidin but with a lower affinity (K_d ≈ 10⁻¹¹ M) compared to the nearly irreversible bond of biotin (K_d ≈ 10⁻¹⁵ M).[15][16] This crucial difference is its greatest strength. A desthiobiotin-labeled protein can be captured on a streptavidin resin and then gently eluted under physiological conditions using a solution of free biotin.[17] This "soft-release" mechanism is ideal for affinity purification and pull-down assays, as it avoids the harsh, denaturing conditions often required to break the biotin-streptavidin bond and minimizes the co-elution of endogenous biotinylated molecules.[15]
-
PEG Spacer (The Solubility & PK Enhancer): The polyethylene glycol (PEG) chains are hydrophilic spacers that impart several beneficial properties.[18] They increase the overall water solubility of the linker and the final conjugate, which is particularly useful when working with hydrophobic payloads.[19][20] In therapeutic applications like antibody-drug conjugates (ADCs), PEGylation can improve pharmacokinetics (PK), reduce aggregation, and decrease immunogenicity.[21]
-
NHS Ester (The Amine-Reactive Group): This is the same reactive group discussed in Chapter 1, providing the means to covalently attach the entire Desthiobiotin-PEG linker to primary amines on a target biomolecule.[22]
Chapter 3: Head-to-Head Comparison: Performance and Applications
The choice between a standard NHS ester and a Desthiobiotin-PEG-NHS ester is entirely driven by the experimental goal.
| Feature | Standard NHS Ester Linker | Desthiobiotin-PEG-NHS Ester Linker |
| Primary Function | Covalent conjugation of a payload (e.g., dye, drug) to a biomolecule.[1] | Covalent conjugation of a reversible affinity tag with enhanced solubility.[15][17] |
| Reaction Chemistry | Amine-reactive; forms a stable amide bond.[] | Amine-reactive; forms a stable amide bond.[22] |
| Bond Stability | Covalent amide bond is effectively irreversible under physiological conditions.[] | Covalent amide bond is irreversible; Desthiobiotin-streptavidin interaction is reversible.[15][17] |
| Conjugate Solubility | Dependent on the properties of the attached payload. | Generally high due to the hydrophilic PEG spacer.[18][19] |
| Reversibility | No inherent reversibility. | Enables reversible binding to streptavidin for gentle elution.[15] |
| Heterogeneity | Conjugation to surface lysines can result in a heterogeneous mixture of products (variable DAR).[23] | Also conjugates to surface lysines, leading to similar heterogeneity in the number of linkers per protein. |
| Ideal Application Scope | Stable labeling (fluorescence, biotinylation), creating ADCs with non-cleavable linkers.[][24] | Affinity purification, pull-down assays, reversible immobilization on surfaces, protein-protein interaction studies.[15][17] |
| Complexity & Cost | Lower complexity, widely available, and cost-effective. | Higher molecular complexity and significantly higher cost. |
Application-Specific Scenarios: Choosing the Right Tool
-
Scenario 1: Fluorescent Labeling of an Antibody for Imaging.
-
Recommendation: A simple fluorescent dye-NHS ester.
-
Rationale: The goal is a stable, covalent label for detection. The advanced features of the desthiobiotin-PEG linker (reversibility, enhanced solubility) are unnecessary and not cost-effective for this application.
-
-
Scenario 2: Isolating a Protein's Binding Partners via a Pull-Down Assay.
-
Recommendation: Desthiobiotin-PEG-NHS ester.
-
Rationale: This is the ideal application for this linker. After labeling the "bait" protein and capturing it on streptavidin beads, the entire complex, including its binding partners, can be eluted gently with biotin. This preserves the integrity of delicate protein complexes, which might be destroyed by the harsh elution methods required for standard biotin.[15]
-
-
Scenario 3: Developing a PROTAC.
-
Recommendation: A precursor molecule like N-Desthiobiotin-N-bis(PEG4-t-butyl ester).
-
Rationale: PROTACs are complex heterobifunctional molecules.[25][26] The specified precursor provides a desthiobiotin handle and two protected carboxylic acid groups.[13] These protected groups allow for sequential, controlled chemical reactions to build the final PROTAC structure, demonstrating its role as an advanced synthetic building block rather than a simple labeling reagent.
-
Chapter 4: Experimental Protocols & Methodologies
The following protocols are designed to be self-validating systems, with explanations for each critical step.
Protocol 1: General Protocol for Protein Labeling with an NHS Ester
This protocol describes the labeling of an antibody with a generic NHS ester-activated molecule (e.g., a fluorescent dye).
-
Buffer Exchange: Dialyze or use a desalting column to exchange the antibody (typically 1-5 mg/mL) into an amine-free buffer, such as 1X PBS (Phosphate-Buffered Saline), pH 7.2-7.4.[1] This step is critical to remove any primary amine contaminants (e.g., Tris or glycine) from the storage buffer.
-
pH Adjustment: Add 1/10th volume of 1 M sodium bicarbonate or borate buffer, pH 8.5, to the antibody solution to raise the final reaction pH to ~8.3.[27][28] This elevates the pH into the optimal range for efficient amine reaction while minimizing immediate, large-scale hydrolysis.
-
Prepare NHS Ester Reagent: Immediately before use, dissolve the NHS ester reagent in anhydrous DMSO or DMF to a concentration of 10 mg/mL or ~10 mM.[7][24] NHS esters are moisture-sensitive, and using an anhydrous solvent is essential to prevent premature hydrolysis.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS ester to the antibody solution while gently stirring.[4] The molar excess drives the reaction towards the desired product over the competing hydrolysis reaction.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent dye.[1] Lower temperatures can help slow the rate of hydrolysis, potentially increasing yield for less stable proteins or longer reactions.[1]
-
Quenching (Optional but Recommended): Add a final concentration of 50-100 mM Tris or glycine to the reaction and incubate for 30 minutes.[29] This step quenches any unreacted NHS ester, preventing non-specific labeling in downstream applications.
-
Purification: Remove excess, unreacted label and reaction byproducts using a size-exclusion chromatography or desalting column equilibrated with your desired storage buffer (e.g., PBS).[24]
-
Characterization: Determine the degree of labeling (DOL) via spectrophotometry, measuring the absorbance of the protein (e.g., at 280 nm) and the label at its specific maximum wavelength.
Protocol 2: Workflow for Affinity Pull-Down Using a Desthiobiotin-PEG-NHS Labeled Protein
This workflow demonstrates the unique advantage of the desthiobiotin linker.
Figure 3: Experimental workflow for an affinity pull-down assay.
-
Protein Labeling: Label your "bait" protein with a Desthiobiotin-PEG-NHS ester using the methodology outlined in Protocol 1. Ensure the purified, labeled protein is in a suitable buffer for your interaction study.
-
Interaction: Incubate the desthiobiotin-labeled bait protein with a cell lysate or a solution containing potential "prey" binding partners to allow for complex formation.
-
Capture: Add streptavidin-conjugated magnetic beads or agarose resin to the mixture and incubate to capture the bait protein and any bound prey proteins.
-
Washing: Gently wash the beads several times with an appropriate buffer (e.g., PBS with low-concentration detergent) to remove proteins that are non-specifically bound to the beads.
-
Elution (The Key Step): Elute the captured protein complexes by incubating the beads in a buffer containing 2-10 mM free D-biotin for 30-60 minutes at room temperature.[17] The excess free biotin will displace the desthiobiotin-labeled protein from the streptavidin, releasing the entire complex into the solution under non-denaturing conditions.
-
Analysis: Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry to identify the binding partners.
Concluding Remarks and Future Perspectives
The selection of a linker is a strategic decision that should be tailored to the specific demands of the experiment.
-
NHS esters are the undisputed workhorse for creating stable, covalent bioconjugates. Their simplicity, cost-effectiveness, and the robustness of the resulting amide bond make them the default choice for applications like fluorescent labeling, straightforward biotinylation, and the creation of certain therapeutic conjugates.[1][]
-
Desthiobiotin-PEG-NHS esters represent a class of specialized, high-performance tools. They are the superior choice for applications centered on affinity capture, where the ability to gently and specifically reverse the interaction with streptavidin is paramount.[15][17] The integrated PEG spacer provides additional benefits of enhanced solubility and improved biophysical properties, making these linkers particularly valuable in complex biological systems.
Ultimately, there is no single "best" linker. An understanding of the underlying chemistry and a clear definition of the experimental objective are the most critical factors in making an informed and effective choice. As bioconjugation strategies continue to evolve, particularly in the fields of targeted therapeutics and proteomics, the development of even more sophisticated linkers with tailored functionalities will undoubtedly continue to expand the researcher's toolkit.
References
- 1. benchchem.com [benchchem.com]
- 3. glenresearch.com [glenresearch.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. file.medchemexpress.eu [file.medchemexpress.eu]
- 13. N-Desthiobiotin-N-bis(PEG4-t-butyl ester), 2353409-60-4 | BroadPharm [broadpharm.com]
- 14. Desthiobiotin-NHS ester, 80750-24-9 | BroadPharm [broadpharm.com]
- 15. vectorlabs.com [vectorlabs.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Easily reversible desthiobiotin binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Desthiobiotin-PEG3-sulfo-Maleimide | BroadPharm [broadpharm.com]
- 20. Desthiobiotin-PEG3-acid | BroadPharm [broadpharm.com]
- 21. benchchem.com [benchchem.com]
- 22. interchim.fr [interchim.fr]
- 23. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 24. glenresearch.com [glenresearch.com]
- 25. medchemexpress.com [medchemexpress.com]
- 26. medchemexpress.com [medchemexpress.com]
- 27. interchim.fr [interchim.fr]
- 28. NHS ester protocol for labeling proteins [abberior.rocks]
- 29. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: The Linker's Length as a Critical Determinant in PROTAC Efficacy
In the transformative field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift from traditional occupancy-driven pharmacology to event-driven therapeutics.[1] These heterobifunctional molecules co-opt the cell's intrinsic ubiquitin-proteasome system (UPS) to catalytically eliminate specific proteins of interest (POIs).[2] A PROTAC's architecture is deceptively simple: a ligand for the POI and a ligand for an E3 ubiquitin ligase are joined by a chemical linker.[3] However, the linker is far from a passive tether; it is a critical determinant of the PROTAC's success, with its length being a paramount parameter that profoundly influences degradation efficacy, selectivity, and overall performance.[4][5]
This guide provides an in-depth comparison of PROTACs with varying linker lengths, supported by quantitative experimental data and detailed protocols to empower researchers in the rational design of potent and selective protein degraders.
The Central Role of the Linker in Ternary Complex Formation
The primary function of a PROTAC is to mediate the formation of a stable and productive ternary complex between the POI and an E3 ligase.[6][7] It is within this complex that the E3 ligase catalyzes the transfer of ubiquitin to the POI, marking it for destruction by the 26S proteasome.[1] The linker choreographs this interaction, and its length dictates the spatial arrangement and orientation of the two proteins.[8]
An optimal linker length facilitates favorable protein-protein interactions that enhance the stability of the ternary complex, a phenomenon known as positive cooperativity .[9][10] Conversely, a poorly chosen linker can introduce steric clashes or unfavorable interactions, leading to negative cooperativity and diminished efficacy.[9]
The relationship between linker length and efficacy follows a distinct "Goldilocks principle":
-
A linker that is too short can introduce steric hindrance, physically preventing the simultaneous binding of the POI and the E3 ligase, thus precluding ternary complex formation.[4][5]
-
A linker that is too long may result in an overly flexible and unstable ternary complex.[4][6] This excessive freedom can lead to multiple unproductive binding modes where the lysine residues on the POI are not correctly positioned for efficient ubiquitination.[7]
Therefore, the optimization of linker length is not a one-size-fits-all problem but a crucial, empirical process that must be performed for each specific POI and E3 ligase pair.[3][4]
Caption: General mechanism of PROTAC-mediated protein degradation.
Quantitative Comparison of PROTAC Efficacy with Different Linker Lengths
The efficacy of a PROTAC is primarily assessed by two key parameters: the half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax).[5][11] A lower DC50 value indicates higher potency. The following data, compiled from published studies, clearly illustrate the profound impact of linker length on degradation performance.
Case Study 1: Estrogen Receptor α (ERα) Degraders
A seminal study systematically varied the length of an alkyl linker in PROTACs designed to degrade ERα by recruiting the Von Hippel-Lindau (VHL) E3 ligase.[12][13][14] The results demonstrated a clear optimal length for maximal activity.
| PROTAC Compound | Linker Type | Linker Length (atoms) | DC50 (µM) | Dmax (%) |
| PROTAC 11 | Alkyl Chain | 9 | > 10 | ~60% |
| PROTAC 12 | Alkyl Chain | 12 | ~1.0 | >80% |
| PROTAC 13 | Alkyl Chain | 16 | ~0.1 | >95% |
| PROTAC 14 | Alkyl Chain | 19 | ~10 | ~70% |
| PROTAC 15 | Alkyl Chain | 21 | > 10 | ~50% |
| Data synthesized from studies on ERα degradation.[12][13] |
As the data show, the PROTAC with a 16-atom linker (PROTAC 13) was significantly more potent than its shorter or longer counterparts, highlighting a sharp structure-activity relationship dependent on linker length.[12][13]
Case Study 2: Bromodomain-containing protein 4 (BRD4) Degraders
Similar trends have been observed across different targets and E3 ligases. In the development of BRD4 degraders recruiting Cereblon (CRBN), varying the number of polyethylene glycol (PEG) units in the linker was critical to achieving high potency.
| PROTAC Compound | Linker Type | Linker Length (PEG units) | DC50 (nM) | Dmax (%) |
| BRD4-Degrader-1 | PEG | 2 | 150 | ~75% |
| BRD4-Degrader-2 | PEG | 3 | 45 | ~90% |
| BRD4-Degrader-3 | PEG | 4 | 8 | >95% |
| BRD4-Degrader-4 | PEG | 5 | 25 | >95% |
| BRD4-Degrader-5 | PEG | 6 | 90 | ~85% |
| Representative data compiled from literature on BRD4 degraders.[5][15] |
Here, a PROTAC with a 4-unit PEG linker demonstrated the lowest DC50 value, indicating an optimal geometry for the BRD4-PROTAC-CRBN ternary complex.
Experimental Protocols for Evaluating Linker Efficacy
A systematic approach to linker optimization requires robust and reproducible assays. The following protocols provide a framework for characterizing PROTACs with different linker lengths.
Protocol 1: Ternary Complex Formation Assay using TR-FRET
Causality: Before assessing protein degradation in cells, it is crucial to confirm that the PROTAC can physically bridge the POI and the E3 ligase. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a proximity-based assay ideal for quantifying ternary complex formation in a cell-free system.[16] A high TR-FRET signal indicates that the donor and acceptor fluorophores (conjugated to the POI and E3 ligase, respectively) are brought close together by the PROTAC.
Caption: Workflow for a TR-FRET based ternary complex formation assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Purify recombinant POI and E3 ligase complex with distinct tags (e.g., GST-POI and FLAG-E3).
-
Prepare a serial dilution of each PROTAC linker variant in an appropriate buffer (e.g., PBS with 0.01% Tween-20).
-
Prepare TR-FRET detection antibodies (e.g., terbium-labeled anti-GST and d2-labeled anti-FLAG).
-
-
Assay Execution:
-
In a low-volume 384-well assay plate, add fixed concentrations of GST-POI and FLAG-E3.
-
Add the serially diluted PROTACs to the wells. Include no-PROTAC controls.
-
Incubate for 60 minutes at room temperature to allow the ternary complex to form.
-
-
Detection:
-
Add the TR-FRET antibody pair to all wells.
-
Incubate for an additional 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate using a TR-FRET microplate reader, measuring emissions at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the TR-FRET ratio (665 nm / 620 nm).
-
Plot the TR-FRET ratio against the PROTAC concentration. A characteristic bell-shaped or "hook effect" curve is expected, where at high concentrations, the PROTAC saturates both proteins, leading to binary complexes and a decrease in the ternary complex signal.[17][18] The peak of this curve represents the optimal concentration range for ternary complex formation.
-
Protocol 2: In-Cell Target Protein Degradation by Western Blot
Causality: The ultimate measure of a PROTAC's efficacy is its ability to induce the degradation of the target protein within a cellular environment. Western blotting is the gold-standard method for quantifying changes in protein levels, providing direct evidence of degradation.[19]
Caption: Workflow for Western Blot analysis of PROTAC-mediated degradation.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Seed a relevant cell line (e.g., MCF7 for ERα) in 6-well plates and grow to 70-80% confluency.
-
Prepare serial dilutions of each PROTAC linker variant in cell culture media.
-
Aspirate the old media and treat the cells with the PROTAC dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a predetermined time (e.g., 24 hours) to allow for degradation.
-
-
Lysate Preparation:
-
Place plates on ice, wash cells twice with cold PBS.
-
Add lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Quantify the total protein concentration of each lysate using a BCA assay to ensure equal loading.
-
-
SDS-PAGE and Immunoblotting:
-
Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the POI. Simultaneously, probe for a loading control protein (e.g., GAPDH, β-actin) to normalize for loading differences.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and image the resulting signal.
-
Perform densitometry analysis to quantify the intensity of the protein bands.
-
Normalize the POI band intensity to the corresponding loading control band intensity.
-
Plot the normalized POI levels against PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Conclusion
The linker is a pivotal component in PROTAC design, where length is a critical parameter that must be meticulously optimized.[8][] As demonstrated by quantitative data, even minor changes in linker length can dramatically alter degradation potency by orders of magnitude.[12] A linker that is too short or too long can disrupt the formation of a stable, productive ternary complex, thereby crippling the PROTAC's efficacy.[5][7] A systematic approach, employing robust biophysical and cell-based assays as outlined in this guide, is therefore essential for the rational design of linker libraries and the identification of optimal PROTAC candidates. By understanding and leveraging the profound impact of linker length, researchers can unlock the full therapeutic potential of targeted protein degradation.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 9. chempep.com [chempep.com]
- 10. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 11. benchchem.com [benchchem.com]
- 12. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 15. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 17. resources.revvity.com [resources.revvity.com]
- 18. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Non-invasive in vivo monitoring of PROTAC-mediated protein degradation using an environment-sensitive reporter - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Reversible Biotinylation Reagents for Protein Labeling
For researchers, scientists, and drug development professionals, the covalent attachment of biotin to proteins—a process known as biotinylation—is a cornerstone technique for protein detection, purification, and interaction studies. The remarkably strong and specific interaction between biotin and streptavidin or avidin is the foundation of numerous applications.[1] However, the quasi-irreversible nature of this bond can be a significant drawback when the recovery of the native, unmodified target molecule is desired.[2][3] This guide provides an in-depth comparison of reversible biotinylation reagents, offering field-proven insights and experimental considerations to empower you to make informed decisions in your research.
The Imperative of Reversibility
Traditional biotinylation methods create a stable, permanent bond between biotin and the target protein.[2] While effective for many applications, eluting the biotinylated molecule from a streptavidin matrix often requires harsh, denaturing conditions, such as boiling in SDS-PAGE sample buffer or using buffers with high concentrations of free biotin at low pH.[2][4] Such treatments can irreversibly denature the protein, rendering it unsuitable for functional assays or further downstream analysis.
Reversible biotinylation reagents overcome this limitation by incorporating a cleavable linker between the biotin moiety and the reactive group that attaches to the protein.[2][4] This design allows for the gentle release of the captured molecule under specific, mild conditions, preserving its structural integrity and biological activity.[2]
A Comparative Analysis of Reversible Biotinylation Reagents
The choice of a reversible biotinylation reagent hinges on the specific requirements of your experiment, including the nature of your protein, the desired cleavage conditions, and downstream applications. Here, we compare the most common classes of these reagents.
Disulfide-Based Cleavable Linkers: The Workhorse of Reversible Biotinylation
Mechanism: Reagents in this class, such as NHS-SS-Biotin and its water-soluble counterpart Sulfo-NHS-SS-Biotin, feature a disulfide bond within their spacer arm.[1][5] This bond is readily cleaved by reducing agents like dithiothreitol (DTT), β-mercaptoethanol (BME), or tris(2-carboxyethyl)phosphine (TCEP).[6][7]
Key Features:
-
Mild Cleavage: The use of reducing agents allows for the gentle elution of the target protein, preserving its native conformation and function.[8]
-
Versatility: The NHS ester reactive group efficiently targets primary amines (lysine residues and N-termini) on proteins.[6][9]
-
Water-Soluble Options: Sulfo-NHS-SS-Biotin is water-soluble, enabling biotinylation in aqueous buffers without the need for organic solvents like DMSO or DMF, which can be detrimental to some proteins.[9][10][11] This also makes it ideal for labeling cell surface proteins as it is membrane-impermeant.[1]
Experimental Considerations:
-
Avoid reducing agents during the biotinylation and affinity capture steps to prevent premature cleavage of the linker.[9][10]
-
TCEP is often preferred over DTT as it is more stable, effective, and odorless.[6]
-
The reaction with NHS esters is pH-dependent, with optimal reactivity occurring at a pH of 7-9.[9][10] Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete with the target protein for reaction with the NHS ester.[9]
Workflow Diagram:
Caption: Workflow for disulfide-based reversible biotinylation.
Desthiobiotin: Reversibility Through Weaker Affinity
Mechanism: Desthiobiotin is a sulfur-free analog of biotin that binds to streptavidin with high specificity but a significantly lower affinity (Kd ≈ 10⁻¹¹ M) compared to biotin (Kd ≈ 10⁻¹⁵ M).[12][13] This weaker, yet still strong, interaction allows for the gentle elution of desthiobiotin-labeled molecules by competitive displacement with free biotin.[3][12][13]
Key Features:
-
Extremely Mild Elution: Elution with a buffered solution of free biotin is non-denaturing and preserves the integrity of the protein and its complexes.[12][14]
-
Reduced Non-Specific Binding: The soft-release conditions minimize the co-purification of endogenously biotinylated molecules.[13]
-
Versatile Labeling: Amine-reactive derivatives of desthiobiotin are available for labeling proteins.[12]
Experimental Considerations:
-
While the binding is reversible, it is still strong, requiring an excess of free biotin for efficient elution.
-
The kinetics of dissociation are slower than for many other affinity tags, which may require longer incubation times for elution.
Binding Affinity Comparison:
| Ligand | Dissociation Constant (Kd) | Binding Nature | Elution Condition |
|---|---|---|---|
| Biotin | ~10⁻¹⁵ M | Quasi-irreversible | Harsh, denaturing conditions |
| Desthiobiotin | ~10⁻¹¹ M | Reversible, strong | Competitive displacement with free biotin |
Photocleavable Linkers: Light-Induced Release
Mechanism: These reagents incorporate a photocleavable linker that can be broken upon exposure to UV light at a specific wavelength, typically around 365 nm.[15][16] This provides a rapid and non-invasive method for releasing the captured molecule.[17]
Key Features:
-
Controlled Cleavage: The release of the target molecule is triggered by light, offering precise temporal control over the elution process.[15]
-
Non-Invasive: No additional reagents are required for cleavage, which can be advantageous for sensitive downstream applications.[17]
Experimental Considerations:
-
UV exposure can potentially damage proteins and nucleic acids. It is crucial to optimize the light intensity and exposure time to minimize any adverse effects.
-
The efficiency of photocleavage can vary depending on the specific linker and experimental conditions.
Conceptual Diagram:
Caption: Light-induced cleavage of a photocleavable biotin reagent.
Dde-Based Cleavable Linkers: Hydrazine-Sensitive Release
Mechanism: Reagents with a Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) based linker can be cleaved under mild conditions using an aqueous solution of hydrazine.[18][19][20]
Key Features:
-
Mild Cleavage Conditions: The use of 2% aqueous hydrazine allows for the efficient release of the target molecule while preserving its function.[19]
-
Orthogonal Chemistry: The cleavage chemistry is specific and does not typically interfere with other functional groups on the protein.
Experimental Considerations:
-
Hydrazine is a hazardous chemical and should be handled with appropriate safety precautions.
-
The reaction kinetics should be optimized for complete cleavage.
Experimental Protocols
General Protocol for Protein Biotinylation with NHS-SS-Biotin
-
Protein Preparation: Dissolve the protein to be biotinylated in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.[21] Buffers containing primary amines like Tris or glycine must be avoided.[9]
-
Reagent Preparation: Immediately before use, dissolve the NHS-SS-Biotin reagent in an anhydrous organic solvent like DMSO or DMF, or for Sulfo-NHS-SS-Biotin, in water.[6][9]
-
Biotinylation Reaction: Add a 10-20 fold molar excess of the biotinylation reagent to the protein solution.[21] The optimal molar ratio may need to be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[21]
-
Quenching: Stop the reaction by adding a quenching buffer containing a primary amine, such as Tris-HCl, to a final concentration of 50-100 mM.
-
Removal of Excess Reagent: Remove non-reacted biotinylation reagent by dialysis or using a desalting column.[21]
Protocol for Cleavage of Disulfide-Linked Biotin
-
Capture: Incubate the biotinylated protein sample with streptavidin-coated magnetic beads or agarose resin to capture the labeled protein.
-
Washing: Wash the beads extensively with a suitable buffer (e.g., PBS with 0.1% Tween-20) to remove non-specifically bound proteins.
-
Elution: Resuspend the beads in an elution buffer containing a reducing agent (e.g., 50 mM DTT or TCEP) and incubate for 30-60 minutes at room temperature with gentle agitation.
-
Collection: Separate the beads from the supernatant, which now contains the released, native protein.
-
Alkylation (Optional but Recommended): To prevent the reformation of disulfide bonds, the eluted sample can be treated with an alkylating agent like iodoacetamide (IAA).[6]
Concluding Remarks
The selection of a reversible biotinylation reagent is a critical decision that can significantly impact the outcome of your experiments. By understanding the underlying chemistry and carefully considering the experimental parameters, you can harness the power of reversible biotinylation to isolate and study proteins in their native, functional state. This guide provides a framework for making an informed choice, but empirical optimization for your specific protein and application will always be key to success.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. NHS-SS-biotin, 122266-55-1 | BroadPharm [broadpharm.com]
- 6. Thiol-Cleavable Biotin for Chemical and Enzymatic Biotinylation and Its Application to Mitochondrial TurboID Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study on the Properties and Applications of Biotin-Ss-NHS Ester - Oreate AI Blog [oreateai.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. store.sangon.com [store.sangon.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. store.sangon.com [store.sangon.com]
- 12. Easily reversible desthiobiotin binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. interchim.fr [interchim.fr]
- 14. researchgate.net [researchgate.net]
- 15. vectorlabs.com [vectorlabs.com]
- 16. lifetein.com [lifetein.com]
- 17. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]
- 18. nbinno.com [nbinno.com]
- 19. vectorlabs.com [vectorlabs.com]
- 20. Dde Cleavable Linkers - CD Bioparticles [cd-bioparticles.net]
- 21. proteochem.com [proteochem.com]
A Senior Application Scientist's Guide to Bioconjugation: Navigating the Choice Between Traditional and Bioorthogonal Techniques
In the landscape of modern drug development, diagnostics, and proteomics, the precise and stable linkage of molecules—a process known as bioconjugation—is paramount. The ability to covalently attach probes, drugs, or other functional moieties to biomolecules like antibodies, proteins, and nucleic acids has unlocked therapeutic strategies such as Antibody-Drug Conjugates (ADCs) and advanced molecular imaging.[1][2] For researchers at the bench, the choice of conjugation chemistry is a critical decision that profoundly impacts the performance, stability, and reproducibility of their work.
This guide provides an in-depth, objective comparison of two major philosophies in bioconjugation: the workhorse traditional methods and the highly specific bioorthogonal techniques. We will delve into the mechanistic underpinnings, compare performance with available experimental data, and provide actionable protocols to empower you, the researcher, to make informed decisions for your specific application.
Part 1: The Foundations of Bioconjugation: A Tale of Two Strategies
At its core, bioconjugation is about forming a stable covalent bond between two molecules, at least one of which is a biomolecule.[2] The ideal bioconjugation reaction is high-yielding, produces a stable linkage, and proceeds under mild, physiological conditions (aqueous buffer, neutral pH, ambient temperature) to preserve the structure and function of the biological component. The key distinction between traditional and bioorthogonal approaches lies in the selection of reactive partners.
Traditional Bioconjugation typically leverages the naturally occurring functional groups present on biomolecules. The most common targets are the primary amines (-NH₂) found in lysine residues and the N-terminus of proteins, and the sulfhydryl or thiol groups (-SH) of cysteine residues.[3] These methods are widely used due to the abundance of these target residues and the commercial availability of a vast array of reagents.
Bioorthogonal Chemistry , a term coined by Carolyn Bertozzi, describes reactions between functional groups that are mutually reactive but are inert to the complex environment of a living system.[4] This strategy involves a two-step process: first, a "bioorthogonal handle" (like an azide) is introduced into the target biomolecule through metabolic labeling or site-specific modification. Then, a probe carrying the complementary reactive group (like an alkyne) is introduced, leading to a highly specific "click" reaction.[4][5]
Part 2: A Head-to-Head Comparison: Performance and Practicality
The choice between these strategies involves a trade-off between convenience, specificity, and potential impact on the biomolecule's function.
Specificity and Control: The Precision of Bioorthogonal Reactions
Traditional methods, such as NHS ester chemistry, target all accessible primary amines.[6] For a typical antibody, which can have over 80 lysine residues, this results in a heterogeneous mixture of conjugates with varying numbers of labels and attachment sites.[7] This lack of control can lead to:
-
Loss of Function: Modification of lysine residues within an antigen-binding site can impair or destroy the antibody's ability to bind its target.
-
Batch-to-Batch Variability: The stochastic nature of the reaction makes it difficult to produce highly consistent conjugates, a significant challenge in therapeutic development.[8]
Bioorthogonal methods, by their very nature, offer site-specific conjugation. By controlling where the bioorthogonal handle is introduced, one can dictate the precise location of the final modification. This leads to homogeneous products with a well-defined drug-to-antibody ratio (DAR) in the context of ADCs, which is crucial for optimizing therapeutic efficacy and safety.[5]
Reaction Kinetics and Efficiency: A Balancing Act
The speed of a conjugation reaction is critical, especially when working with sensitive biomolecules or in dynamic biological systems.
-
Traditional Methods: Amine- and thiol-reactive chemistries are generally rapid, often reaching completion within 1-4 hours at room temperature.[9][10]
-
Bioorthogonal Methods: The kinetics of bioorthogonal reactions vary widely.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is exceptionally fast, with second-order rate constants typically in the range of 1-100 M⁻¹s⁻¹.[11][12]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is slower, with rates highly dependent on the structure of the strained alkyne, ranging from 10⁻³ to 1 M⁻¹s⁻¹.[11][12]
-
Staudinger Ligation is the slowest of the common bioorthogonal reactions, with second-order rate constants around 7.7 x 10⁻³ M⁻¹s⁻¹.[1][8]
-
While CuAAC offers the fastest kinetics, the requisite copper(I) catalyst exhibits cytotoxicity, limiting its application in living cells.[11][13][14] Ligands have been developed to mitigate this toxicity, but it remains a significant consideration.[13][15] SPAAC, being catalyst-free, is far more biocompatible and is the preferred method for live-cell and in-vivo applications.[11][16]
Data Presentation: Comparative Overview of Bioconjugation Chemistries
| Feature | Traditional Methods (NHS Ester, Maleimide) | Bioorthogonal - Staudinger Ligation | Bioorthogonal - CuAAC | Bioorthogonal - SPAAC |
| Target Group(s) | Primary Amines (Lys), Thiols (Cys)[3] | Azide, Phosphine[17] | Azide, Terminal Alkyne[18] | Azide, Strained Alkyne (e.g., DBCO)[19] |
| Specificity | Low (targets all accessible residues)[8] | High (Bioorthogonal)[] | High (Bioorthogonal)[] | High (Bioorthogonal)[19] |
| Catalyst Required | No | No | Copper(I)[18] | No[19] |
| Biocompatibility | Moderate (can alter protein function) | High | Low (Copper is cytotoxic)[11][13] | Excellent[11][12] |
| Typical Reaction Time | 0.5 - 4 hours[9] | Slow (hours to days)[1] | Fast (minutes to hours)[11] | Moderate (hours)[11] |
| Resulting Linkage | Amide, Thioether[6][22] | Amide[17] | Triazole[18] | Triazole[19] |
| Linkage Stability | Amide: High; Thioether: Moderate (can undergo retro-Michael addition)[23] | High | High | High |
Part 3: Under the Hood: Reaction Mechanisms and Workflows
Understanding the chemical transformations is key to troubleshooting and optimizing your bioconjugation strategy.
Traditional Bioconjugation Mechanisms
NHS esters react with unprotonated primary amines via nucleophilic acyl substitution to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct.[6][24] The reaction is highly pH-dependent, with an optimal range of pH 7.2-8.5.[9] Below this range, the amine is protonated and non-nucleophilic; above it, hydrolysis of the NHS ester becomes a significant competing reaction.[9][25]
References
- 1. raineslab.com [raineslab.com]
- 2. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody labeling chemistries | Abcam [abcam.com]
- 4. Staudinger Ligation - Creative Biolabs [creative-biolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. glenresearch.com [glenresearch.com]
- 7. benchchem.com [benchchem.com]
- 8. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. vectorlabs.com [vectorlabs.com]
- 17. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. alfa-chemistry.com [alfa-chemistry.com]
- 22. vectorlabs.com [vectorlabs.com]
- 23. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-Desthiobiotin-N-bis(PEG4-t-butyl ester)
As researchers and drug development professionals, our work with novel chemical reagents is foundational to discovery. However, innovation in the lab must be matched by an unwavering commitment to safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of N-Desthiobiotin-N-bis(PEG4-t-butyl ester), a specialized PEGylated linker.
For many specialized reagents like this one, a specific Safety Data Sheet (SDS) is not always readily available from suppliers[1][2]. In these instances, we must apply our scientific expertise to assess the compound based on its constituent parts and adhere to a conservative, safety-first disposal framework. This document synthesizes best practices from analogous compounds to ensure you can manage this chemical waste stream with confidence and compliance.
Core Principle: A Conservative Approach to Waste Management
The toxicological properties of many highly specific research chemicals have not been exhaustively investigated[3]. Therefore, the guiding principle for the disposal of N-Desthiobiotin-N-bis(PEG4-t-butyl ester) is to treat it with a high degree of caution. While its components—desthiobiotin, polyethylene glycol (PEG), and a t-butyl ester—are not generally classified as acutely hazardous, the combined molecule's properties are not fully known[4][5]. Consequently, all waste containing this compound should be managed through your institution's official chemical waste program and never be disposed of in standard trash or down the drain[6][7].
Chemical Profile & Hazard Assessment
Understanding a molecule's structure is key to predicting its behavior and informing its safe handling. N-Desthiobiotin-N-bis(PEG4-t-butyl ester) is composed of three main parts:
-
Desthiobiotin: A stable, non-hazardous derivative of biotin (Vitamin B7)[4][8]. It does not present any specific disposal challenges on its own but must be treated as a chemical waste.
-
Polyethylene Glycol (PEG4): Short-chain PEGs are generally low in toxicity and are readily biodegradable[5]. However, their disposal into sewer systems is strongly discouraged as they can negatively impact the chemical and biological oxygen demand in wastewater treatment facilities[3][5].
-
t-butyl ester: This functional group protects two carboxylic acid moieties. While the ester itself is not classified as hazardous, the entire molecule must be handled as a chemical reagent.
The table below summarizes the key characteristics relevant to the disposal process.
| Property | Value / Assessment | Relevance to Disposal |
| Physical Form | Typically a solid or viscous liquid[1][9]. | Determines whether waste is collected as solid or liquid. |
| Hazard Classification | Not officially classified; components are generally non-hazardous[4][5][8]. | The lack of specific data necessitates treating it as chemical waste under institutional guidelines. |
| Solubility | Expected to be soluble in aqueous media and various organic solvents[1]. | High solubility increases the risk of environmental contamination if improperly disposed of down the drain[8]. |
| Primary Disposal Route | Collection by a licensed chemical waste contractor[3][6]. | Ensures compliance with local, state, and federal regulations[10][11]. |
Personal Protective Equipment (PPE) for Waste Handling
Before handling any chemical waste, including N-Desthiobiotin-N-bis(PEG4-t-butyl ester), it is mandatory to wear appropriate PPE.
-
Eye Protection: Use chemical safety glasses with side shields or goggles[10].
-
Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile)[8].
-
Body Protection: A standard laboratory coat is required to prevent skin contact[3].
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that begins with assessment and ends with collection by trained professionals. The following workflow ensures each step is handled correctly.
Step 1: Waste Characterization
The first and most critical step is to determine the nature of the waste.
-
Uncontaminated Waste: This includes expired, pure, solid N-Desthiobiotin-N-bis(PEG4-t-butyl ester).
-
Contaminated Waste: This is any material, solid or liquid, that has come into contact with the compound. Most commonly, this will be solutions of the compound dissolved in a solvent. If the compound is mixed with any substance classified as hazardous (e.g., flammable, corrosive, or toxic solvents), the entire mixture must be treated as hazardous waste[6][10]. The disposal procedure is dictated by the most hazardous component of the mixture.
Step 2: Segregation and Containerization
Proper segregation prevents dangerous chemical reactions and ensures compliant disposal.
-
Container Selection: Collect the waste in a chemically compatible, leak-proof container with a secure screw-top lid[10]. For solid waste, the original product container is often a suitable choice if it is in good condition[6]. For liquid waste, use a designated chemical waste container provided by your institution's Environmental Health and Safety (EHS) department.
-
Waste Segregation: Do NOT mix this waste stream with other incompatible chemical wastes, such as strong acids, bases, or oxidizing agents, unless explicitly permitted by your EHS office[1].
Step 3: Labeling
Clear and accurate labeling is a critical safety and compliance requirement.
-
Place a completed waste label on the container as soon as you begin accumulating waste.
-
The label must include:
-
The words "Hazardous Waste" (as a best practice, even if the components are not officially classified as such)[10].
-
The full chemical name: "N-Desthiobiotin-N-bis(PEG4-t-butyl ester) Waste"[7].
-
A complete list of all components in the container, including all solvents and their approximate percentages[7].
-
The date accumulation started.
-
Step 4: Storage
Store the sealed waste container in a designated and secure satellite accumulation area within your laboratory[10]. This area should be away from general work areas and incompatible materials, pending pickup[1].
Step 5: Arrange for Pickup
Contact your institution's EHS department or equivalent safety office to schedule a pickup for the chemical waste[3][10]. Follow their specific procedures for waste transfer and documentation.
Disposal Workflow Diagram
The following diagram provides a visual decision-making guide for the disposal process.
References
- 1. benchchem.com [benchchem.com]
- 2. N-Desthiobiotin-N-bis(PEG4-t-butyl ester), 2353409-60-4 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. N-Desthiobiotin-N-bis(PEG4-t-butyl ester), CAS 2353409-60-4 | AxisPharm [axispharm.com]
- 10. benchchem.com [benchchem.com]
- 11. anaspec.com [anaspec.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-Desthiobiotin-N-bis(PEG4-t-butyl ester)
Welcome to your comprehensive guide on the safe handling of N-Desthiobiotin-N-bis(PEG4-t-butyl ester). As a key component in many modern bioconjugation and targeted protein degradation workflows, such as the development of PROTACs, understanding its properties is paramount to ensuring both experimental integrity and, more importantly, your safety.[1] This document moves beyond a simple checklist, providing the rationale behind each recommendation to empower you to make informed safety decisions in your laboratory.
Understanding the Compound: A Risk-Based Approach
-
N-Desthiobiotin: A derivative of biotin (Vitamin B7), generally considered to have low biological toxicity in this form.
-
Polyethylene Glycol (PEG): PEG chains are known for increasing solubility and are generally regarded as having low toxicity.[3][4]
-
t-butyl ester: These groups are stable under neutral and basic conditions but can be sensitive to strong acids.
Given this structure, the compound itself is likely to be a solid with low volatility and should be handled as a chemical with unknown or low-level hazards. The primary risks are not from high reactivity or acute toxicity, but from potential irritation through inhalation of powder, or skin and eye contact.[3] Therefore, our safety protocols are designed to mitigate these specific exposure routes.
The Core Principle: Hazard Control
Before any work begins, the foundational principle of laboratory safety must be applied: the hierarchy of controls. Personal Protective Equipment (PPE) is the last line of defense.
Caption: Hierarchy of Controls in Laboratory Safety.
In the context of handling this compound, engineering controls (like a chemical fume hood) and administrative controls (your Standard Operating Procedures) are your primary safety barriers.[5][6] PPE is the essential final layer of protection.
Personal Protective Equipment (PPE): A Task-Based Guide
The selection of PPE is not static; it must adapt to the specific task you are performing.[7] A risk assessment should always be your first step.[8]
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving & Storage | Safety glasses with side shields | Nitrile gloves | Lab coat | Not generally required |
| Weighing & Aliquoting (Solid) | Chemical splash goggles | Nitrile gloves | Lab coat | Recommended if outside a fume hood to prevent inhalation of fine powder |
| Dissolving & Handling (Liquid) | Chemical splash goggles | Nitrile gloves | Lab coat | Not required if handled in a fume hood |
| Spill Cleanup (Solid or Liquid) | Chemical splash goggles and face shield | Heavy-duty nitrile gloves | Chemical-resistant apron over lab coat | NIOSH-approved respirator (e.g., N95) may be required depending on spill size |
Detailed Protocols and Rationale
When a new shipment arrives, the immediate goal is to inspect for damage and store the compound appropriately.
-
Protocol:
-
Don your baseline PPE: a lab coat, safety glasses, and nitrile gloves.[9]
-
Inspect the outer packaging for any signs of damage or leaks.
-
Move the package to a designated receiving area, preferably within a fume hood.
-
Carefully open the outer packaging and inspect the primary container's integrity.
-
Verify the label matches your order.
-
Store the container according to the manufacturer's recommendations (typically in a cool, dry place).
-
-
Expertise: Wearing gloves during this process protects you from any potential contamination on the exterior of the packaging. Safety glasses protect against unexpected splashes if the inner container was compromised.[7][10]
This is a critical step where the risk of generating airborne particulates is highest.
-
Protocol:
-
Perform all weighing operations inside a chemical fume hood or a ventilated balance enclosure to control dust.[5]
-
Wear chemical splash goggles to provide a full seal around the eyes.[7]
-
Wear powder-free nitrile gloves. Inspect them for any tears or defects before use.
-
Use anti-static weigh paper or a weigh boat to minimize the dispersal of fine powders.
-
Handle the material gently with a spatula to avoid creating dust clouds.
-
Close the primary container immediately after removing the required amount.
-
-
Expertise: Goggles are superior to safety glasses here because they protect against fine, airborne particles that could float around the sides of glasses.[7] A fume hood is the most critical piece of equipment to prevent inhalation of any fine powders.[4]
Once in solution, the primary risk shifts from inhalation to splashes.
-
Protocol:
-
Always conduct this procedure in a chemical fume hood.
-
Wear chemical splash goggles and a lab coat.
-
Continue to wear nitrile gloves. If you are using a solvent for which nitrile has low resistance, consult a glove compatibility chart to select an appropriate alternative.
-
Add the solvent to the solid slowly to avoid splashing.
-
Keep containers capped when not in use.
-
-
Expertise: The choice of glove material must be compatible with the solvent used for dissolution.[10] While nitrile is a good general-purpose choice, solvents like DMSO or DCM may require different glove types for extended contact.
Proper disposal is crucial to protect you, your colleagues, and the environment.
-
Protocol:
-
All solid waste (e.g., weigh boats, contaminated wipes) and liquid waste should be disposed of in a clearly labeled, sealed hazardous waste container.[4]
-
Do not mix this waste with other waste streams unless compatibility is confirmed.
-
Used gloves, once removed, should be placed in the hazardous waste container.
-
Remove your lab coat and other PPE before leaving the laboratory.
-
Wash your hands thoroughly with soap and water after handling is complete.[3]
-
-
Trustworthiness: A self-validating protocol includes proper doffing (removal) of PPE to avoid cross-contamination. Always remove gloves first, followed by your goggles and lab coat.
Emergency Procedures
In the event of an exposure, immediate and correct action is vital.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing.[4]
-
Eye Contact: Proceed immediately to an eyewash station and flush the eyes with water for at least 15 minutes, holding the eyelids open.[4][5]
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[3]
In all cases of exposure, seek immediate medical attention and have information about the chemical available.
By integrating these expert-driven protocols and understanding the reasoning behind them, you can confidently and safely incorporate N-Desthiobiotin-N-bis(PEG4-t-butyl ester) into your research, ensuring a secure environment for groundbreaking discoveries.
References
- 1. ADC Linker Products - Creative Biolabs [creative-biolabs.com]
- 2. PEG-X-PEG - ADC Linkers | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. labequipmentdirect.com [labequipmentdirect.com]
- 6. osha.gov [osha.gov]
- 7. uah.edu [uah.edu]
- 8. clarionsafety.com [clarionsafety.com]
- 9. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 10. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
